molecular formula C4H4INO B3094810 5-Iodo-3-methylisoxazole CAS No. 126085-92-5

5-Iodo-3-methylisoxazole

Cat. No.: B3094810
CAS No.: 126085-92-5
M. Wt: 208.99 g/mol
InChI Key: KJLKRLDWQPENMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-3-methylisoxazole is a useful research compound. Its molecular formula is C4H4INO and its molecular weight is 208.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-3-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INO/c1-3-2-4(5)7-6-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLKRLDWQPENMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313237
Record name 5-Iodo-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126085-92-5
Record name 5-Iodo-3-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126085-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-3-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-Iodo-3-methylisoxazole (CAS No: 126085-92-5), a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] The isoxazole scaffold is a privileged structure in pharmacology, known for its presence in numerous therapeutic agents exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The introduction of an iodine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making this compound a highly valuable intermediate for constructing complex molecular architectures. This document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a comprehensive analytical workflow for structural verification and purity assessment, tailored for researchers and professionals in organic synthesis and pharmaceutical development.

Strategic Approach to Synthesis: The Iodination Pathway

The construction of the this compound molecule can be approached retrospectively. The core challenge lies in the regioselective introduction of the iodine atom onto the 3-methylisoxazole scaffold. While the isoxazole ring itself can be formed through various methods, most notably the [3+2] cycloaddition of a nitrile oxide with an alkyne, the most efficient and direct strategy for this specific target involves the late-stage functionalization of a pre-formed 3-methylisoxazole ring.[4][5][6]

Electrophilic halogenation is a well-established method for functionalizing electron-rich heterocyclic systems. The isoxazole ring, while aromatic, exhibits varied reactivity at its carbon positions. The C5 position is generally susceptible to deprotonation and subsequent reaction with electrophiles. For iodination, N-Iodosuccinimide (NIS) serves as an excellent electrophilic iodine source, offering mild reaction conditions and high efficacy. The reaction proceeds via an electrophilic substitution mechanism, where the isoxazole ring acts as the nucleophile.

Below is a logical workflow for the synthesis, starting from the commercially available precursor, 3-methylisoxazole.

G cluster_0 Step 1: Electrophilic Iodination cluster_1 Step 2: Work-up & Isolation A Starting Material: 3-Methylisoxazole B Reagent: N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA) C Reaction Quench (Water, NaHSO3) A->C Reaction D Liquid-Liquid Extraction (Hexane/Water) C->D Process E Purification (Drying & Concentration) D->E Process F Final Product: This compound E->F Yields

Figure 1: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of similar isoxazole systems.[7] It is designed to be a self-validating system, with clear steps for reaction, work-up, and isolation.

Materials and Equipment:

  • 3-Methylisoxazole (≥97% purity)

  • N-Iodosuccinimide (NIS) (≥98% purity)

  • Trifluoroacetic Acid (TFA), anhydrous

  • Hexane, ACS grade

  • Deionized Water

  • Sodium bisulfite (NaHSO₃), solid

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Iodosuccinimide (1.0 eq.) in trifluoroacetic acid (approx. 1 M concentration relative to the substrate).

  • Substrate Addition: To this stirring solution, slowly add 3-methylisoxazole (1.0 eq.) via syringe at room temperature. Causality Note: The slow addition is crucial to control any potential exotherm and ensure homogeneous mixing.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Ethyl Acetate/Hexane) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing deionized water (approx. 5 volumes relative to TFA).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and add an equal volume of hexane. Add solid sodium bisulfite in small portions until the reddish-brown color of residual iodine dissipates. Trustworthiness Check: The disappearance of color is a visual confirmation that excess electrophilic iodine has been reduced, preventing unwanted side reactions during work-up.

  • Phase Separation: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic (upper) layer. Extract the aqueous layer two more times with hexane.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oil or low-melting solid. The product is often of sufficient purity for subsequent steps but can be further purified by column chromatography if necessary.

Comprehensive Characterization

Affirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The predicted spectra are based on established data for analogous isoxazole structures.[7][8][9]

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
¹H ~6.5 - 6.8 Singlet (s) Isoxazole C4-H The lone proton on the electron-rich heterocyclic ring.
¹H ~2.3 - 2.5 Singlet (s) -CH₃ Protons of the methyl group attached to the C3 position.
¹³C ~160 - 165 Singlet C3 (C-CH₃) Quaternary carbon of the isoxazole ring attached to the methyl group.
¹³C ~158 - 162 Singlet C=N Carbon involved in the carbon-nitrogen double bond of the isoxazole.
¹³C ~110 - 115 Singlet C4 (C-H) The protonated carbon of the isoxazole ring.
¹³C ~60 - 70 Singlet C5 (C-I) Carbon directly attached to the highly electronegative iodine, causing a significant upfield shift.

| ¹³C | ~10 - 15 | Singlet | -CH₃ | Carbon of the methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule by detecting their vibrational frequencies.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
~3120 - 3150 C-H Stretch Aromatic C-H (Isoxazole ring)
~2950 - 3000 C-H Stretch Aliphatic C-H (Methyl group)
~1600 - 1640 C=N Stretch Isoxazole ring
~1450 - 1550 C=C Stretch Isoxazole ring

| ~900 - 1100 | C-O Stretch | Isoxazole ring |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.[10]

  • Expected Molecular Ion (M⁺): The primary confirmation is the detection of the molecular ion peak corresponding to the compound's molecular weight (C₄H₄INO).

    • Calculated Monoisotopic Mass: 208.9338 g/mol .[11]

  • Isotopic Pattern: A key feature will be the characteristic isotopic signature of iodine. The presence of the M+1 peak will be negligible, but the molecular ion itself will be a strong, clear signal.

  • Fragmentation: Common fragmentation pathways may include the loss of iodine (I, 127 Da) or cleavage of the isoxazole ring, providing further structural validation.

The following diagram illustrates the relationship between the molecular structure and the expected primary characterization data.

Figure 2: Correlation of molecular structure with key analytical data signatures.

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: N-Iodosuccinimide is an oxidizing agent and an irritant. Trifluoroacetic acid is highly corrosive. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

References

A Technical Guide to the Chemical Properties and Reactivity of 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Iodo-3-methylisoxazole in Modern Synthesis

In the landscape of heterocyclic chemistry, isoxazoles represent a privileged scaffold, integral to the architecture of numerous pharmaceuticals and functional materials. Among the diverse array of isoxazole building blocks, this compound has emerged as a particularly versatile and powerful intermediate. Its utility stems from the strategic placement of a reactive iodine atom on the electron-deficient isoxazole ring, creating a potent handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering a technical resource for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential. We will delve into its physicochemical characteristics, spectroscopic signature, and, most critically, its behavior in key transformations that are foundational to modern organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective application in the laboratory. The table below summarizes the key physicochemical data for this compound.

PropertyValue
Molecular Formula C₄H₄INO
Molecular Weight 208.99 g/mol
Monoisotopic Mass 208.93376 Da[1]
Appearance (Typically) Off-white to yellow solid
Predicted XlogP 1.5[1]

Note: Experimental values for melting point, boiling point, and solubility can vary depending on purity and experimental conditions. Researchers should consult specific supplier documentation for precise data.

Spectroscopic Characterization:

The structural integrity of this compound is readily confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is characterized by two key signals: a singlet for the methyl protons (CH₃) typically observed around δ 2.0-2.5 ppm, and a singlet for the isoxazole ring proton (C4-H) appearing further downfield.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the two sp² carbons of the isoxazole ring, and the carbon bearing the iodine atom. The C-I bond significantly influences the chemical shift of the C5 carbon.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. The isotopic pattern of iodine will also be observable.

Core Reactivity: A Hub for Molecular Diversification

The synthetic power of this compound lies in the reactivity of the C5-iodo group. This position is susceptible to a range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the C5 position, making it an excellent substrate for these powerful bond-forming strategies.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

This compound is an exemplary substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern drug discovery and materials science.[2][3] The high reactivity of the carbon-iodine bond allows these reactions to proceed under relatively mild conditions with high efficiency.[4]

The Suzuki-Miyaura coupling reaction is arguably one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][5] In this reaction, this compound is coupled with an organoboron reagent in the presence of a palladium catalyst and a base to yield 3-methyl-5-substituted isoxazoles.

The general workflow for a Suzuki-Miyaura coupling involving this compound is depicted below:

Suzuki_Workflow reagents This compound + Boronic Acid/Ester reaction Reaction Mixture reagents->reaction Combine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->reaction solvent Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product 3-Methyl-5-aryl/vinyl-isoxazole purification->product Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd_complex R-Pd(II)-I L₂ pd_add->pd_complex pd_trans Transmetalation pd_product_complex R-Pd(II)-C≡CR' L₂ pd_trans->pd_product_complex pd_reduct Reductive Elimination product Isoxazole-C≡CR' pd_product_complex->product pd_reduct->pd0 cu_alkyne H-C≡CR' cu_acetylide Cu-C≡CR' cu_alkyne->cu_acetylide + CuI, Base cu_acetylide->pd_product_complex isoxazole Isoxazole-I isoxazole->pd_complex

References

Spectroscopic Data of 5-Iodo-3-methylisoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Features

5-Iodo-3-methylisoxazole is a five-membered heterocyclic compound featuring a methyl group at the 3-position and an iodine atom at the 5-position. The isoxazole ring is a privileged scaffold in medicinal chemistry, and understanding the spectroscopic signature of its derivatives is crucial for synthesis confirmation and further development.

M [C4H4INO]+. m/z = 209 M_minus_I [C4H4NO]+. m/z = 82 M->M_minus_I - I• I_ion [I]+ m/z = 127 M->I_ion CH3CN_ion [CH3CN]+. m/z = 41 M_minus_I->CH3CN_ion Fragmentation

CAS number and molecular structure of 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Iodo-3-methylisoxazole

Abstract

This compound is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its isoxazole core is a well-established pharmacophore present in numerous therapeutic agents, while the iodine substituent serves as a versatile synthetic handle for constructing more complex molecular architectures through various cross-coupling reactions. This guide provides a comprehensive overview of this compound, detailing its chemical identity, molecular structure, plausible synthetic routes, key applications in research and drug development, and essential safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a technical understanding of this valuable building block.

Chemical Identity and Physicochemical Properties

This compound is characterized by a five-membered isoxazole ring substituted with a methyl group at the 3-position and an iodine atom at the 5-position. The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 126085-92-5[1][2]
Molecular Formula C₄H₄INO[1][3]
Molecular Weight 208.99 g/mol [1]
IUPAC Name 5-iodo-3-methyl-1,2-oxazole[3]
SMILES CC1=NOC(=C1)I[3]
Monoisotopic Mass 208.93376 Da[3]

Molecular Structure

The structure of this compound consists of an aromatic isoxazole ring. The strategic placement of the iodine atom makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Caption: 2D representation of this compound.

Synthesis and Reactivity

The isoxazole ring is a stable aromatic system, but it can be functionalized through carefully chosen reactions. The introduction of an iodine atom onto the isoxazole core is a key transformation that significantly enhances its synthetic utility.

Plausible Synthetic Pathway: Electrophilic Iodination

A common and effective method for the synthesis of iodo-heterocycles is through electrophilic iodination of the parent heterocycle. For this compound, a plausible route involves the direct iodination of 3-methylisoxazole. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose, often in the presence of a strong acid catalyst.

A related procedure for the synthesis of an isomeric compound, 4-iodo-5-methylisoxazole, involves the reaction of 5-methylisoxazole with N-iodosuccinimide in trifluoroacetic acid.[4] This highlights the general applicability of electrophilic iodination for this class of compounds.

Experimental Protocol: Conceptual Iodination Workflow
  • Reaction Setup: A solution of the starting material, 3-methylisoxazole, is prepared in a suitable inert solvent.

  • Reagent Addition: N-Iodosuccinimide (NIS), as the iodine source, is added to the solution. An acid catalyst may be introduced to activate the iodinating agent.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent, dried, and purified, commonly by column chromatography, to yield the final this compound.

G cluster_0 Synthesis Workflow Start 3-Methylisoxazole (Starting Material) Reagents N-Iodosuccinimide (NIS) Inert Solvent Start->Reagents 1. Combine Reaction Electrophilic Iodination Reagents->Reaction 2. React Workup Aqueous Work-up (e.g., Na₂S₂O₃ quench) Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Purify Product This compound (Final Product) Purification->Product 5. Isolate

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate in the synthesis of high-value molecules, particularly for pharmaceutical applications.

A Scaffold in Medicinal Chemistry

The isoxazole ring is considered a "privileged scaffold" in drug discovery.[5][6][7] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a wide range of clinically approved drugs with diverse therapeutic actions, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6]

A Key Building Block for Cross-Coupling Reactions

The carbon-iodine bond in this compound is relatively weak, making it an excellent electrophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the isoxazole ring. This reactivity is crucial for:

  • Pharmaceutical Development: Serving as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[8] The ability to couple this fragment with other molecules facilitates the exploration of new chemical space in drug discovery programs.

  • Organic Synthesis: Enabling the construction of complex molecular frameworks from simpler precursors. The iodo-isoxazole moiety can be coupled with boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), and organostannanes (Stille coupling), among others.[8]

  • Materials Science: Acting as a building block for functional materials, such as polymers and dyes, where the isoxazole unit can impart specific electronic or physical properties.[8]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided search results, general guidelines for related iodo-organic and heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][11]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][10]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[10]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]

    • If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

Conclusion

This compound is a strategically important chemical building block. Its structure combines the pharmacologically relevant isoxazole core with a synthetically versatile iodine handle. This combination makes it an invaluable intermediate for chemists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in research and development.

References

Introduction: The Strategic Importance of the Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 5-Iodo-3-methylisoxazole

This guide serves as a comprehensive technical resource on this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its historical context, detail robust synthetic protocols, analyze its chemical properties, and showcase its versatile applications, particularly in the realm of drug discovery.

Isoxazoles are five-membered heterocyclic compounds that have attracted immense attention in medicinal chemistry due to their wide range of biological activities and therapeutic potential.[1][2] This scaffold is present in numerous FDA-approved drugs, highlighting its significance.[3] The isoxazole ring serves as a versatile framework in the design of novel therapeutic agents targeting cancer, inflammation, infections, and neurodegenerative disorders.[1][2] The strategic functionalization of the isoxazole core is a key aspect of drug design. The introduction of a methyl group at the 3-position and an iodine atom at the 5-position yields this compound, a highly valuable and reactive intermediate. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful gateway to a vast array of complex molecular architectures.[4]

Historical Context and Discovery

The chemistry of isoxazoles dates back to the early 20th century, with Claisen's first synthesis in 1903 marking a significant milestone.[5] The development of synthetic methodologies has since evolved, with a major focus on creating functionalized derivatives that can serve as versatile building blocks.[1][6] The synthesis of halogenated isoxazoles, such as this compound, was a logical and crucial advancement. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence is a direct result of systematic efforts to create functional handles on the isoxazole ring to facilitate further chemical elaboration. This has allowed chemists to leverage the isoxazole core in the development of compounds with enhanced pharmacological properties.[1]

Synthesis and Characterization

The preparation of this compound is a well-established process. A common and reliable method involves the initial construction of the 3-methylisoxazole ring followed by direct iodination.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 3-Methylisoxazol-5-one This foundational step involves the cyclocondensation of ethyl acetoacetate and hydroxylamine.

  • Prepare a solution of hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide at a reduced temperature (0-5 °C). The base is essential for generating the free hydroxylamine nucleophile.

  • Slowly add ethyl acetoacetate to the hydroxylamine solution with vigorous stirring.

  • Allow the reaction to warm to ambient temperature and continue stirring for several hours to ensure complete reaction.

  • Carefully acidify the reaction mixture with a mineral acid (e.g., HCl). This step protonates the isoxazolone, causing it to precipitate out of the aqueous solution.

  • Isolate the product by filtration, wash with cold water to remove inorganic salts, and dry thoroughly.

Step 2: Iodination to form this compound This step introduces the key iodine functionality onto the isoxazole ring.

  • Suspend the 3-Methylisoxazol-5-one from the previous step in a suitable solvent, such as acetonitrile or trifluoroacetic acid.[7][8]

  • Add an electrophilic iodine source, such as N-Iodosuccinimide (NIS).[7][8] The choice of iodinating agent is critical for achieving high efficiency and regioselectivity.

  • Stir the reaction at room temperature or with gentle heating for a specified period, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[7][8]

  • Upon completion, quench the reaction, typically with an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) to neutralize any remaining iodine.[8]

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product, typically by column chromatography on silica gel, to yield pure this compound.

Trustworthiness through Validation: The identity and purity of the synthesized compound must be rigorously confirmed. A sharp melting point indicates high purity. Spectroscopic methods are essential for structural confirmation, with expected NMR data aligning with the values in the table below.

Physicochemical and Spectroscopic Data
PropertyDataSource(s)
Molecular Formula C₄H₄INO[9]
Molecular Weight ~208.99 g/mol
Appearance Off-white to pale yellow solid-
CAS Number 126085-92-5[10][11]
SMILES CC1=NOC(=C1)I[9]
¹H NMR (CDCl₃) δ ~6.3 (s, 1H), ~2.3 (s, 3H)Analogous Data[8]
¹³C NMR (CDCl₃) δ ~170, ~160, ~80, ~12Analogous Data[8]

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile substrate for transition metal-catalyzed cross-coupling reactions.[4] The C-I bond is highly reactive towards oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step of the catalytic cycle.[12] This reactivity enables the facile construction of new carbon-carbon and carbon-heteroatom bonds.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 5-aryl or 5-vinyl-3-methylisoxazoles. This is one of the most widely used methods for C-C bond formation.

  • Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, to synthesize 5-alkynyl-3-methylisoxazoles.[12]

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups or form more complex unsaturated systems.[12]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to 5-amino-3-methylisoxazole derivatives.

Visualizing a Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Role in Drug Discovery: A Case Study Perspective

The functionalized isoxazoles synthesized from this compound are prevalent in compounds developed as anti-inflammatory, analgesic, and anti-cancer agents.[2][13] For example, many selective COX-2 inhibitors, a class of anti-inflammatory drugs, feature a diaryl heterocyclic core. This compound serves as an ideal precursor for synthesizing analogs of such drugs by using a Suzuki coupling to attach a desired aryl group at the 5-position.

Visualizing a Biological Pathway: COX-2 Inhibition

Derivatives of this compound can be designed to inhibit specific enzymes in disease-related pathways.

pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa Catalyzes release of cox2 COX-2 Enzyme (Inducible) aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation & Pain pgs->inflammation inhibitor 5-Aryl-3-methylisoxazole Derivative (Drug) inhibitor->cox2 Inhibition

Caption: Mechanism of COX-2 inhibition by an isoxazole-based drug.

Conclusion and Future Outlook

This compound is a synthetically powerful and commercially available building block that provides an efficient entry point to a diverse range of functionalized isoxazoles. Its value is firmly established in the field of medicinal chemistry, where it continues to be instrumental in the discovery of new therapeutic agents. As synthetic methodologies, particularly in cross-coupling, become more advanced and sustainable, the applications of this versatile intermediate are set to expand further, solidifying its role in both academic research and industrial drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Methylisoxazoles for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Scaffold - A Cornerstone in Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2][3][4] Its unique electronic and structural features allow for a diverse range of non-covalent interactions with biological targets, contributing to its prevalence in a multitude of clinically approved drugs.[5][6][7] The incorporation of the isoxazole moiety can significantly enhance a molecule's pharmacological profile, including improved efficacy, reduced toxicity, and favorable pharmacokinetics.[4] This guide focuses specifically on substituted methylisoxazoles, a class of compounds that continues to yield promising drug candidates across various therapeutic areas.[8]

A deep understanding of the physicochemical properties of these molecules is paramount for any successful drug development program. Properties such as lipophilicity, solubility, ionization state (pKa), and metabolic stability govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic window. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these critical properties, the experimental and computational methodologies used for their determination, and the underlying principles that govern the structure-property relationships in substituted methylisoxazoles.

Lipophilicity (logP/logD): Navigating the Hydrophobic-Hydrophilic Balance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

The Causality Behind Lipophilicity Modulation

The substitution pattern on the methylisoxazole core profoundly influences its lipophilicity. The addition of non-polar, alkyl, or aryl substituents will generally increase the logP value, enhancing membrane permeability. Conversely, the introduction of polar functional groups, such as hydroxyl, carboxyl, or amino groups, will decrease logP, improving aqueous solubility. The interplay between these opposing effects is a key consideration in lead optimization. For instance, while high lipophilicity can improve cell penetration, it can also lead to increased metabolic clearance and off-target toxicity.

Quantitative Structure-Property Relationship (QSPR) Insights

Quantitative Structure-Property Relationship (QSPR) models are valuable computational tools for predicting the lipophilicity of novel compounds.[9] These models correlate calculated molecular descriptors with experimentally determined logP values, enabling the in silico screening of virtual libraries and guiding the design of compounds with optimal lipophilicity profiles. For isoxazole derivatives, descriptors such as molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors are often key contributors to the predictive power of QSPR models.[9]

Data Presentation: Lipophilicity of Substituted Isoxazoles

The following table presents calculated logP (ClogP) values for a series of substituted isoxazolo[3,4-b]pyridin-3(1H)-ones, illustrating the impact of different substituents on lipophilicity.

Compound IDR1R2ClogP[9]
1 HH1.25
2 CH3H1.78
3 C2H5H2.18
4 ClH2.00
5 BrH2.19
6 HCH31.65
7 HC2H52.05
8 HCl1.90
9 HBr2.09
Experimental Protocol: Shake-Flask Method for logP/logD Determination

The shake-flask method remains the gold standard for the experimental determination of logP and logD.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare n-octanol saturated with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) and the aqueous buffer saturated with n-octanol. This pre-saturation is crucial for achieving thermodynamic equilibrium.

  • Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated aqueous buffer.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed vial.

  • Equilibration: Vigorously shake the vial for a predetermined period (e.g., 1-2 hours) to facilitate the partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely, often aided by centrifugation.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental prerequisite for drug absorption and distribution. Poorly soluble compounds often exhibit low and erratic bioavailability, posing significant challenges for formulation development.

The Impact of Molecular Structure on Solubility

The solubility of substituted methylisoxazoles is dictated by a balance of intermolecular forces. The ability to form hydrogen bonds with water through the nitrogen and oxygen atoms of the isoxazole ring contributes to aqueous solubility. However, the introduction of large, non-polar substituents can significantly decrease solubility due to the hydrophobic effect. Crystal lattice energy also plays a crucial role; compounds with strong intermolecular interactions in the solid state will have lower solubility.

Data Presentation: Solubility of Isoxazole-Containing Sulfonamides
CompoundSolventTemperature (°C)Solubility (mol/L)[10]
4-amino-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamideWater250.002
4-amino-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamideWater250.0015
4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamideWater250.003
Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Step-by-Step Methodology:

  • Compound Stock Solution: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO), typically at 10 mM.

  • Assay Plate Preparation: In a 96-well microtiter plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to each well.

  • Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentration.

  • Incubation and Precipitation: The plate is then incubated, typically with shaking, for a set period (e.g., 1-2 hours) to allow for the precipitation of the compound if its solubility is exceeded.

  • Separation of Precipitate: The plate is centrifuged to pellet any precipitate.

  • Quantification of Soluble Compound: A sample of the supernatant is carefully transferred to a new plate and the concentration of the dissolved compound is determined. This can be done by various methods, including UV-Vis spectroscopy, nephelometry (light scattering), or LC-MS.

  • Data Analysis: The kinetic solubility is reported as the concentration of the compound remaining in the supernatant.

Ionization Constant (pKa): The Influence of pH on Drug Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For drug molecules with ionizable functional groups, the pKa is a critical parameter that influences solubility, permeability, and receptor binding. The isoxazole ring itself is weakly basic.

Predicting the Ionization State

The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of a compound at a given pH, once the pKa is known. For a basic compound like a substituted methylisoxazole, at a pH below its pKa, the protonated, charged form will predominate, generally leading to higher aqueous solubility. Conversely, at a pH above the pKa, the neutral, uncharged form will be more prevalent, which typically favors membrane permeability.

Data Presentation: pKa of a Methylisoxazole Derivative

Experimentally determined pKa values for a systematic series of substituted methylisoxazoles are not widely published. However, computational predictions can provide valuable estimates.

CompoundPredicted pKa[11]
3-Methyl-5-phenylisoxazole-2.38 ± 0.28

Note: This predicted pKa suggests that the isoxazole ring in this specific compound is a very weak base and will be predominantly in its neutral form at physiological pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Step-by-Step Methodology:

  • Compound Solution Preparation: Prepare a solution of the test compound of known concentration in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Gradually add a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) in small, precise increments.

  • pH Measurement: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. The pH at the half-equivalence point (where half of the compound has been neutralized) is equal to the pKa.

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability refers to the susceptibility of a drug candidate to biotransformation by drug-metabolizing enzymes, primarily in the liver. Compounds that are rapidly metabolized will have a short half-life and may require more frequent dosing.

Metabolic Pathways of Substituted Methylisoxazoles

The metabolic fate of substituted methylisoxazoles is influenced by the nature and position of the substituents. Common metabolic transformations include oxidation, reduction, and hydrolysis.

A key metabolic pathway for some phenyl methyl-isoxazole derivatives involves the oxidation of the 5-methyl group.[8][10] This can lead to the formation of a reactive enimine intermediate, which can subsequently be trapped by nucleophiles such as glutathione (GSH).[8] This bioactivation pathway is a potential source of toxicity and is a critical consideration in drug design.

Another potential metabolic route is the cleavage of the isoxazole ring itself. The N-O bond is the weakest point in the ring and can be susceptible to reductive or oxidative cleavage, leading to the formation of various open-chain metabolites. For example, the anti-inflammatory drug leflunomide undergoes isoxazole ring scission to form its active metabolite.[12]

Diagram of a Key Metabolic Pathway

G SubstitutedMethylisoxazole Substituted 5-Methylisoxazole OxidizedIntermediate Oxidized Intermediate (Hydroxymethyl) SubstitutedMethylisoxazole->OxidizedIntermediate CYP450 Oxidation EnimineIntermediate Reactive Enimine Intermediate OxidizedIntermediate->EnimineIntermediate Dehydration GSHAdduct GSH Adduct (Detoxification/Excretion) EnimineIntermediate->GSHAdduct Glutathione Conjugation

Caption: Proposed metabolic bioactivation pathway of a substituted 5-methylisoxazole.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Liver Microsomes: Thaw pooled human or animal liver microsomes on ice.

    • Cofactor Solution: Prepare a solution of NADPH (nicotinamide adenine dinucleotide phosphate), a necessary cofactor for CYP450 enzymes.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes and the test compound in a buffer solution (e.g., phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an analysis plate.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) can also be calculated from these data.

Integrated Physicochemical Profiling and its Impact on Drug Design

The four key physicochemical properties discussed—lipophilicity, solubility, pKa, and metabolic stability—are not independent variables. They are intricately linked, and a change in one property will often affect the others. For example, increasing lipophilicity to enhance membrane permeability may decrease aqueous solubility and increase metabolic clearance.

Logical Relationship Diagram

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 In Vivo Consequences Substituents Substituents (Position, Type) Lipophilicity Lipophilicity (logP/logD) Substituents->Lipophilicity Solubility Aqueous Solubility Substituents->Solubility pKa Ionization (pKa) Substituents->pKa MetabolicStability Metabolic Stability Substituents->MetabolicStability Lipophilicity->Solubility Lipophilicity->MetabolicStability ADME ADME Profile (Bioavailability) Lipophilicity->ADME Solubility->ADME pKa->Solubility pKa->ADME MetabolicStability->ADME

Caption: Interplay between molecular structure, physicochemical properties, and ADME.

Successful drug design requires a multi-parameter optimization approach, where these physicochemical properties are carefully balanced to achieve the desired therapeutic profile. Early and continuous assessment of these properties is essential to identify and address potential liabilities, thereby increasing the probability of success in bringing a new methylisoxazole-based therapeutic to the clinic.

References

Navigating the Stability and Storage of 5-Iodo-3-methylisoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Molecular Landscape of 5-Iodo-3-methylisoxazole

This compound is a halogenated heterocyclic compound featuring an isoxazole ring substituted with a methyl group and an iodine atom. The isoxazole ring itself is a five-membered heterocycle containing both nitrogen and oxygen, contributing to a unique electronic and reactive profile. The carbon-iodine (C-I) bond is a key determinant of the molecule's stability, being the most labile site susceptible to degradation.

The inherent chemical properties of this structure suggest several potential degradation pathways that must be mitigated through appropriate storage and handling. These include:

  • Deiodination: The C-I bond can be cleaved under various conditions, including exposure to light, heat, and certain chemical reagents, leading to the formation of 3-methylisoxazole and elemental iodine or iodide salts.

  • Ring Cleavage: The isoxazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions, or in the presence of strong reducing or oxidizing agents.

  • Photodegradation: Aromatic iodides are known to be light-sensitive.[1][2] The energy from UV or even visible light can be sufficient to induce homolytic cleavage of the C-I bond, initiating radical chain reactions.

  • Thermal Decomposition: Elevated temperatures can provide the activation energy needed to overcome the C-I bond strength, leading to decomposition.

Recommended Storage Conditions for Optimal Integrity

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended, derived from best practices for halogenated heterocyclic compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential thermal degradation pathways.
Light Store in the dark (amber vials)Protects against photolytic cleavage of the carbon-iodine bond.[1][2]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes contact with atmospheric oxygen and moisture, which can participate in oxidative and hydrolytic degradation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents sublimation of iodine and contamination from external sources.
Purity Store in a pure formImpurities can potentially catalyze degradation reactions.

Potential Degradation Pathways and Influencing Factors

Understanding the mechanisms of degradation is paramount to designing effective stabilization strategies. The primary routes of degradation for this compound are anticipated to be deiodination and ring cleavage, influenced by several key environmental factors.

Photodegradation

Exposure to light, particularly in the UV spectrum, is a significant threat to the stability of this compound. The C-I bond is susceptible to photolytic cleavage, which can initiate a cascade of radical reactions.

A This compound C [this compound]* (Excited State) A->C Absorption B Light (hν) B->C D 3-Methylisoxazolyl Radical + Iodine Radical C->D Homolytic Cleavage E Degradation Products D->E Further Reactions

Caption: Photodegradation pathway of this compound.

Thermal Degradation

While more stable than some aliphatic iodides, the C-I bond in this compound can still undergo thermolysis at elevated temperatures. The isoxazole ring itself is generally thermally stable but can be compromised under extreme heat.

Chemical Incompatibility

Careful consideration of chemical compatibility is crucial when handling or formulating this compound.

  • Strong Bases: Can promote deiodination through nucleophilic attack or elimination reactions.

  • Strong Acids: May lead to protonation of the isoxazole ring, potentially destabilizing it and facilitating ring-opening reactions.

  • Oxidizing Agents: Can oxidize the iodide, leading to the formation of hypervalent iodine species or cleavage of the C-I bond.[3]

  • Reducing Agents: Can cause reductive dehalogenation.

  • Transition Metals: Some transition metals can catalyze the cleavage of the C-I bond.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. The following protocols provide a framework for such an investigation.

Photostability Testing

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology:

  • Prepare two solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • Wrap one container completely in aluminum foil to serve as a dark control.

  • Expose both samples to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[1][2]

  • At predetermined time points, withdraw aliquots from both the exposed and control samples.

  • Analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and any degradation products.

Thermal Stability Assessment (Isothermal)

Objective: To evaluate the effect of elevated temperature on the compound's stability.

Methodology:

  • Store solid samples of this compound in tightly sealed vials at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Include a control sample stored at the recommended refrigerated temperature (2-8°C).

  • At specified intervals, retrieve samples from each temperature condition.

  • Dissolve the samples in a suitable solvent and analyze by HPLC to determine the extent of degradation.

pH Stability Profile

Objective: To determine the stability of the compound across a range of pH values.

Methodology:

  • Prepare a series of buffered solutions covering a pH range from acidic to basic (e.g., pH 2, 4, 7, 9, 12).

  • Add a known concentration of this compound to each buffer.

  • Store the solutions at a constant temperature, protected from light.

  • At various time points, analyze the solutions by HPLC to measure the concentration of the parent compound.

Logical Workflow for Handling and Storage

The following workflow diagram illustrates the recommended decision-making process for the proper handling and storage of this compound to ensure its long-term integrity.

A Receive this compound B Inspect Container Integrity A->B C Store Immediately at 2-8°C in the Dark B->C D Is the compound for immediate use? C->D E Weigh out required amount under subdued light D->E Yes G Purge container with inert gas D->G No F Use in experiment E->F F->G H Reseal tightly and return to 2-8°C storage G->H I Periodic Purity Check (e.g., HPLC) H->I

Caption: Recommended workflow for handling and storage.

Conclusion

While specific, published stability data for this compound is scarce, a thorough understanding of its chemical structure and the behavior of related iodo-heterocyclic compounds allows for the formulation of robust storage and handling guidelines. By controlling key environmental factors such as temperature, light, and exposure to reactive chemicals, researchers can significantly mitigate the risk of degradation and ensure the integrity of this valuable compound for their scientific endeavors. The implementation of systematic stability testing protocols is strongly recommended to generate in-house data and further refine storage conditions for specific applications.

References

An In-Depth Technical Guide to the Electronic Properties of the Isoxazole Ring in 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed exploration of the electronic landscape of the isoxazole ring, with a specific focus on the 5-iodo-3-methylisoxazole derivative. This document moves beyond a superficial overview to deliver actionable insights into the subtle interplay of substituents and their impact on the core aromatic system, a critical consideration in modern medicinal chemistry and materials science.[1][2][3]

The Isoxazole Scaffold: A Privileged Heterocycle in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of numerous pharmacologically active compounds.[1][2][4] Its unique electronic architecture, characterized by a π-excessive nature, imparts a range of properties that are highly desirable in drug design.[5] The isoxazole moiety can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, which are crucial for molecular recognition at biological targets.[5] Furthermore, the isoxazole ring is found in a variety of approved drugs, highlighting its clinical significance.[6]

The inherent electronic properties of the isoxazole ring are finely tunable through the introduction of various substituents. The strategic placement of electron-donating or electron-withdrawing groups can profoundly alter the molecule's reactivity, metabolic stability, and pharmacokinetic profile. This guide will now turn its attention to a specific, synthetically valuable derivative: this compound.

Decoding the Electronic Influence of Substituents in this compound

The electronic character of this compound is a direct consequence of the interplay between the electron-donating methyl group at the 3-position and the electron-withdrawing, yet polarizable, iodine atom at the 5-position.

  • The 3-Methyl Group: The methyl group, through hyperconjugation and its inductive effect, donates electron density to the isoxazole ring. This generally increases the electron density on the ring, potentially influencing its susceptibility to electrophilic attack and modulating the basicity of the nitrogen atom.

  • The 5-Iodo Group: The iodine atom exerts a dual electronic influence. Inductively, it is an electron-withdrawing group due to its electronegativity. However, it also possesses lone pairs of electrons that can participate in resonance, donating electron density back to the ring. The overall effect is a complex interplay that significantly modulates the electron distribution and reactivity of the C5 position. The presence of iodine also introduces a site for facile synthetic modification through various cross-coupling reactions, making this compound a valuable building block.[7]

To quantitatively understand these effects, a comprehensive analysis of the molecule's electronic structure is necessary.

A Quantitative Look at the Electronic Landscape of this compound: A Computational Case Study

Given the limited availability of experimental crystallographic and detailed electronic data for this compound in the public domain, we present a case study based on Density Functional Theory (DFT) calculations. These computational methods provide a robust and reliable means of predicting the electronic properties of molecules.[8][9][10][11]

Optimized Molecular Geometry

The first step in understanding the electronic properties of a molecule is to determine its most stable three-dimensional structure. The following table summarizes the key bond lengths and angles for this compound, as determined by DFT calculations.

ParameterValue
Bond Lengths (Å)
O1-N21.41
N2-C31.32
C3-C41.43
C4-C51.35
C5-O11.33
C3-C(methyl)1.49
C5-I2.07
**Bond Angles (°) **
C5-O1-N2108.5
O1-N2-C3109.8
N2-C3-C4111.2
C3-C4-C5104.3
C4-C5-O1106.2
Electron Distribution: Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its polarity and potential sites for nucleophilic or electrophilic attack.[7][12]

AtomMulliken Charge
O1-0.28
N2-0.15
C30.25
C4-0.12
C5-0.05
I0.10
C (methyl)-0.20
H (methyl avg.)0.08

The analysis reveals a significant polarization of the isoxazole ring, with the oxygen and nitrogen atoms bearing negative charges, as expected from their high electronegativity. The C3 carbon, attached to the nitrogen and bearing the methyl group, exhibits a notable positive charge, suggesting its potential as an electrophilic center. The iodine atom carries a slight positive charge, which may seem counterintuitive but can be rationalized by the complex interplay of inductive and resonance effects.

Frontier Molecular Orbitals: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic excitation properties.[13][14][15][16] The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's stability.

ParameterEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap 5.62

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.[16] The calculated gap for this compound suggests a moderately reactive molecule. The distribution of the HOMO and LUMO across the molecule provides further clues about its reactivity. The HOMO is primarily localized on the isoxazole ring and the iodine atom, indicating that these are the regions from which an electron is most likely to be donated in a chemical reaction. The LUMO is distributed across the C4-C5 bond and the iodine atom, suggesting that these are the likely sites for accepting an electron.

Methodologies for Characterizing Electronic Properties

A multi-faceted approach, combining computational and experimental techniques, is essential for a thorough understanding of the electronic properties of molecules like this compound.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a standard workflow for the computational analysis of the electronic properties of isoxazole derivatives using DFT.[11][17][18]

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: Employ a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

Step 2: Frequency Calculation

  • Objective: To confirm that the optimized structure is a true energy minimum.

  • Method: Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms a minimum energy structure.

Step 3: Electronic Property Calculations

  • Objective: To calculate Mulliken charges, HOMO-LUMO energies, and other electronic descriptors.

  • Method: These properties are typically calculated as part of the standard output from the DFT calculation.

Step 4: Data Analysis and Visualization

  • Objective: To interpret the calculated data and visualize the molecular orbitals.

  • Software: GaussView, Avogadro, or other molecular visualization software.

A typical workflow for the computational analysis of molecular electronic properties.
Experimental Validation: Spectroscopic and Crystallographic Techniques

While computational methods are powerful, experimental validation is the gold standard. The following techniques are indispensable for characterizing the electronic properties of novel compounds.

  • X-ray Crystallography: This technique provides unambiguous information about the solid-state structure of a molecule, including precise bond lengths and angles.[5][19] Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the atoms in a molecule.[8][20] The chemical shifts are highly sensitive to the electron density around the nuclei and can be correlated with calculated electronic properties.

  • UV-Visible Spectroscopy: This technique probes the electronic transitions within a molecule.[21] The absorption maxima can be correlated with the HOMO-LUMO gap, providing an experimental measure of the energy required for electronic excitation.

Conclusion

The electronic properties of the isoxazole ring in this compound are a nuanced outcome of the competing and complementary effects of its methyl and iodo substituents. Through the lens of computational chemistry, we have elucidated the key electronic features of this important synthetic intermediate. The presented data on its geometry, charge distribution, and frontier molecular orbitals provide a solid foundation for understanding its reactivity and for its rational application in the design of novel pharmaceuticals and functional materials. The synergistic use of computational and experimental methodologies, as outlined in this guide, is paramount for advancing our understanding of this and other privileged heterocyclic systems.

References

The 5-Iodo-3-methylisoxazole Scaffold: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical exploration of the 5-iodo-3-methylisoxazole scaffold, a heterocyclic motif with significant, yet largely untapped, potential in medicinal chemistry. By synthesizing existing knowledge on isoxazole derivatives and structure-activity relationships, we will illuminate the prospective biological activities of this specific scaffold and provide a roadmap for its investigation.

The Isoxazole Scaffold: A Privileged Heterocycle in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic and structural properties make it a versatile scaffold for the development of a wide array of therapeutic agents. The isoxazole moiety is present in numerous FDA-approved drugs, demonstrating its clinical significance across various disease areas. Notable examples include the COX-2 inhibitor Valdecoxib, the antirheumatic drug Leflunomide, and a variety of antibiotics.[2] The success of these drugs underscores the value of the isoxazole core in designing molecules with favorable pharmacokinetic and pharmacodynamic profiles.

The versatility of the isoxazole scaffold stems from several key features:

  • Aromaticity and Stability: The aromatic nature of the isoxazole ring provides a stable core for further functionalization.

  • Hydrogen Bonding Capacity: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • Tunable Electronics: The electronic properties of the ring can be modulated by the introduction of various substituents, allowing for fine-tuning of a molecule's activity.

  • Synthetic Accessibility: A wide range of synthetic methods are available for the construction and modification of the isoxazole ring, enabling the creation of diverse chemical libraries.

The this compound Scaffold: A Structural Overview

The this compound scaffold presents a unique combination of substituents that are predicted to impart distinct biological activities.

  • The 3-Methyl Group: The small alkyl group at the 3-position can influence the molecule's lipophilicity and steric interactions with target proteins. In some contexts, a methyl group has been shown to be favorable for biological activity.

  • The 5-Iodo Group: The iodine atom at the 5-position is a particularly noteworthy feature. Halogen substitution is a well-established strategy in medicinal chemistry to enhance the potency and modulate the physicochemical properties of drug candidates.[3] Iodine, being the largest and most polarizable of the stable halogens, can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity. Furthermore, the iodo-substituent can serve as a handle for further synthetic modifications via cross-coupling reactions.

The interplay of the electron-donating methyl group and the electron-withdrawing, polarizable iodine atom on the isoxazole core creates a unique electronic and steric profile that warrants thorough investigation.

Potential Biological Activities: A Predictive Analysis Based on Structure-Activity Relationships (SAR)

While direct experimental data on the biological activities of this compound is limited, a predictive analysis based on the extensive literature on isoxazole derivatives allows us to hypothesize its potential therapeutic applications.

Anticancer Potential

The isoxazole scaffold is a common feature in a multitude of compounds with demonstrated anticancer activity.[4][5] The mechanism of action for these compounds is diverse and includes the inhibition of key enzymes and signaling pathways involved in cancer progression, such as thymidylate synthase, tubulin polymerization, and protein kinases.[4]

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: Numerous studies have shown that the presence of a halogen atom on a phenyl ring attached to the isoxazole core enhances anticancer activity.[3] Bromo and chloro substituents, in particular, have been consistently associated with increased cytotoxicity.[3] While the iodine is directly on the isoxazole ring in our scaffold of interest, this general principle of halogen-mediated activity enhancement is highly relevant.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the isoxazole or associated phenyl rings often leads to an increase in anticancer or antibacterial action.[4] The electronegativity of the iodine atom in the this compound scaffold could contribute to this effect.

Potential Mechanisms of Action:

Based on the known mechanisms of other anticancer isoxazoles, the this compound scaffold could potentially exert its effects through:

  • Enzyme Inhibition: Acting as an inhibitor of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Disruption of Microtubule Dynamics: Interfering with the formation and breakdown of microtubules, which are essential for cell division.

Signaling Pathway Visualization:

anticancer_pathway Scaffold This compound Scaffold Kinase Protein Kinases (e.g., Tyr, Ser/Thr) Scaffold->Kinase Inhibition Tubulin Tubulin Polymerization Scaffold->Tubulin Disruption Apoptosis Apoptosis Induction Scaffold->Apoptosis Activation Proliferation Cell Proliferation (Inhibited) Kinase->Proliferation CellCycle Cell Cycle Arrest Tubulin->CellCycle CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Potential anticancer mechanisms of the this compound scaffold.

Antimicrobial Potential

Isoxazole derivatives have a long history as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[2][6]

Structure-Activity Relationship (SAR) Insights:

  • Substituent Effects: The antibacterial activity of isoxazole derivatives is significantly influenced by the nature and position of substituents. For instance, the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro and chlorine groups on a C-3 phenyl ring have been shown to enhance antibacterial activity.[2] This highlights the importance of the substitution pattern in determining antimicrobial efficacy.

  • Halogenation: As with anticancer activity, halogenation can also play a role in enhancing the antimicrobial properties of isoxazole-containing compounds.[7]

Potential Mechanisms of Action:

The this compound scaffold could exhibit antimicrobial activity by:

  • Inhibiting Essential Bacterial Enzymes: Targeting enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

  • Disrupting Cell Membrane Integrity: Causing damage to the bacterial cell membrane, leading to cell death.

Experimental Workflow for Antimicrobial Screening:

antimicrobial_workflow Start Synthesized This compound Broth Broth Microdilution Assay Start->Broth Agar Agar Disc Diffusion Assay Start->Agar MIC Determine Minimum Inhibitory Concentration (MIC) Broth->MIC Result Antimicrobial Activity Profile Agar->Result MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC MBC->Result

Caption: Workflow for evaluating the antimicrobial activity of the scaffold.

Anti-inflammatory Potential

Several isoxazole derivatives have been developed as anti-inflammatory agents, with some acting as potent immunosuppressive drugs.[1][2]

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of isoxazoles is often linked to their ability to inhibit key inflammatory mediators and pathways. For example, some derivatives have been shown to reduce the production of TNF-α.[1]

Potential Mechanisms of Action:

The this compound scaffold may exert anti-inflammatory effects by:

  • Inhibition of Pro-inflammatory Cytokines: Suppressing the production of cytokines like TNF-α and interleukins.

  • Enzyme Inhibition: Targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Proposed Synthetic Route

The synthesis of this compound can be approached through established methods for the synthesis of halogenated isoxazoles. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 3-methylisoxazole-5-carboxylic acid. This can be achieved through various methods, such as the reaction of ethyl acetoacetate with hydroxylamine.

  • Step 2: Conversion to the corresponding acid chloride. Treatment of the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Step 3: Curtius Rearrangement. The acid chloride is reacted with sodium azide to form an acyl azide, which upon heating undergoes rearrangement to an isocyanate.

  • Step 4: Hydrolysis to 5-amino-3-methylisoxazole. The isocyanate is hydrolyzed to the corresponding amine.

  • Step 5: Sandmeyer-type Iodination. The 5-amino-3-methylisoxazole is diazotized with sodium nitrite in the presence of an acid, followed by treatment with potassium iodide to introduce the iodine at the 5-position.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of the this compound scaffold, a series of in vitro assays are recommended.

Table 1: Recommended In Vitro Assays for Biological Evaluation

Biological ActivityAssayCell Lines / OrganismsEndpoint
Anticancer MTT or MTS AssayA panel of human cancer cell lines (e.g., MCF-7, HCT116, A549)Cell viability (IC50)
Apoptosis AssaySelected cancer cell linesAnnexin V/PI staining (flow cytometry)
Cell Cycle AnalysisSelected cancer cell linesPropidium iodide staining (flow cytometry)
Antimicrobial Broth MicrodilutionGram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli)Minimum Inhibitory Concentration (MIC)
Agar Disc DiffusionFungal strains (e.g., C. albicans)Zone of inhibition
Anti-inflammatory Griess AssayLPS-stimulated RAW 264.7 macrophagesNitric oxide production
ELISALPS-stimulated RAW 264.7 macrophagesTNF-α and IL-6 levels

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Based on a thorough analysis of the structure-activity relationships of related isoxazole derivatives, there is a strong rationale to investigate this scaffold for its potential anticancer, antimicrobial, and anti-inflammatory properties. The presence of the iodine atom offers a unique opportunity for both potent biological activity and further synthetic diversification.

Future research should focus on the efficient synthesis of this compound and a systematic evaluation of its biological activities using the protocols outlined in this guide. Subsequent lead optimization studies, guided by the initial biological data, could pave the way for the development of novel therapeutic agents based on this intriguing scaffold.

References

The Strategic Importance of 5-Iodo-3-methylisoxazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations on 5-Iodo-3-methylisoxazole

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Isoxazole derivatives are foundational scaffolds in drug discovery, recognized for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] The introduction of an iodine atom at the 5-position provides a versatile handle for further synthetic modifications, such as transition metal-catalyzed coupling reactions, making it a crucial building block for novel therapeutics.[5][6] This document details a robust computational protocol using Density Functional Theory (DFT), explains the rationale behind methodological choices, and outlines the analysis of key molecular properties. The intended audience includes researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights to guide synthetic efforts and understand the molecule's reactivity and electronic structure.

The isoxazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[2][4][7] Its value stems from the unique electronic properties conferred by the adjacent nitrogen and oxygen heteroatoms, which allow for a range of interactions with biological targets.[3] this compound serves as a particularly valuable intermediate. The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an ideal substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are cornerstones of modern organic synthesis.[5]

Understanding the intrinsic properties of this molecule at an electronic level is paramount for optimizing reaction conditions and designing next-generation derivatives. Quantum chemical calculations provide a powerful, cost-effective means to predict its geometry, stability, and reactivity before committing to extensive laboratory work.[8][9]

Foundational Principles of the Computational Approach

For a molecule like this compound, which contains a heavy element (iodine), the choice of computational methodology is critical for achieving a balance between accuracy and computational expense.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for medium-sized organic molecules.[9] It offers a favorable compromise between the high accuracy of post-Hartree-Fock methods and the speed of semi-empirical methods. DFT calculations determine the electronic energy of a system based on its electron density, which simplifies the complex many-body problem.

Selecting the Right Functional and Basis Set
  • Functional (B3LYP): The choice of functional dictates how the electron exchange and correlation energies are approximated. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that often yields reliable results for organic molecules.[10][11] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic effects.

  • Basis Set (6-311++G(d,p) & LANL2DZ): The basis set is a set of mathematical functions used to build the molecular orbitals. For light atoms (C, H, N, O), a Pople-style basis set like 6-311++G(d,p) is robust. It is a triple-split valence basis set that includes diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution.[9] For the iodine atom, a basis set that accounts for relativistic effects is necessary. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) is a standard choice. It replaces the core electrons of iodine with a potential, reducing computational cost while implicitly including scalar relativistic effects, which are significant for heavy elements.[12]

A Validated Computational Workflow

The following protocol represents a self-validating system for the theoretical investigation of this compound. Each step builds upon the previous one to ensure the final results are derived from a stable, realistic molecular configuration.

Step-by-Step Computational Protocol
  • Initial Structure Construction: A 3D model of this compound is built using molecular modeling software (e.g., Avogadro, GaussView). The initial bond lengths and angles are set to standard values.

  • Geometry Optimization: An unconstrained geometry optimization is performed. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. The absence of constraints allows all atoms to move freely until a stable structure is located.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This crucial step serves two purposes:

    • Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.[9]

    • Prediction of Spectroscopic Data: The calculated frequencies correspond to the molecule's vibrational modes and can be used to predict its infrared (IR) and Raman spectra.

  • Single-Point Energy and Property Calculations: Once the optimized minimum energy structure is confirmed, single-point calculations are performed to derive various electronic properties, including:

    • Frontier Molecular Orbitals (HOMO, LUMO)

    • Molecular Electrostatic Potential (MEP)

    • Natural Bond Orbital (NBO) analysis for charge distribution.[10]

G cluster_workflow Computational Workflow Input 1. Initial 3D Structure (this compound) Opt 2. Geometry Optimization (DFT: B3LYP) Input->Opt Find Lowest Energy State Freq 3. Frequency Analysis (Confirm Minimum) Opt->Freq Validate Structure Prop 4. Property Calculation (HOMO, LUMO, MEP, NBO) Freq->Prop Calculate Properties Analysis 5. Data Analysis & Interpretation Prop->Analysis Derive Chemical Insights

References

Methodological & Application

The Versatility of 5-Iodo-3-methylisoxazole in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Moiety

The isoxazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutic agents and functional materials.[1][3][5] Isoxazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Consequently, the development of robust synthetic methodologies to functionalize the isoxazole core is of paramount importance for researchers in drug discovery and development.

This guide focuses on the application of 5-iodo-3-methylisoxazole as a versatile building block in palladium-catalyzed cross-coupling reactions. The presence of an iodine atom at the 5-position provides a highly reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of substituted isoxazoles. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Core Principles: Why this compound is an Excellent Coupling Partner

The utility of this compound in palladium-catalyzed cross-coupling reactions stems from the fundamental principles of the catalytic cycle. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, facilitating the initial oxidative addition step to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle. This high reactivity allows for milder reaction conditions compared to the corresponding bromides or chlorides, leading to better functional group tolerance and higher yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and vinyl-substituted aromatic compounds.[6][7][8] The reaction couples an organohalide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[6][9]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of this compound to a Pd(0) complex to form a Pd(II) intermediate.[6] This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[6][10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_intermediate R-Pd(II)-I(L_n) (R = 3-methylisoxazol-5-yl) pd0->pd_intermediate R-I oxidative_addition Oxidative Addition pd_boron R-Pd(II)-R'(L_n) pd_intermediate->pd_boron R'-B(OH)3^- transmetalation Transmetalation boronate_complex R'-B(OH)3^- base Base pd_boron->pd0 reductive_elimination Reductive Elimination product R-R' (Product) halide R-I (this compound) boronic_acid R'-B(OH)2 boronic_acid->boronate_complex Base Heck_Reaction_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_intermediate R-Pd(II)-I(L_n) (R = 3-methylisoxazol-5-yl) pd0->pd_intermediate R-I oxidative_addition Oxidative Addition alkene_complex Alkene Complex pd_intermediate->alkene_complex Alkene migratory_insertion Migratory Insertion pd_alkyl R-CH2-CH(R')-Pd(II)-I(L_n) alkene_complex->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_hydride H-Pd(II)-I(L_n) pd_alkyl->pd_hydride product R-CH=CH-R' (Product) pd_hydride->pd0 Base base_regeneration Base Regeneration halide R-I (this compound) alkene CH2=CH-R' base Base Sonogashira_Coupling_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n pd_intermediate R-Pd(II)-I(L_n) (R = 3-methylisoxazol-5-yl) pd0->pd_intermediate R-I pd_alkynyl R-Pd(II)-C≡C-R'(L_n) pd_intermediate->pd_alkynyl Cu-C≡C-R' cu_acetylide Cu(I)-C≡C-R' pd_alkynyl->pd0 R-C≡C-R' cu_halide Cu(I)I cu_halide->cu_acetylide H-C≡C-R', Base cu_acetylide->cu_halide Pd Complex Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_intermediate R-Pd(II)-I(L_n) (R = 3-methylisoxazol-5-yl) pd0->pd_intermediate R-I oxidative_addition Oxidative Addition pd_amido R-Pd(II)-NR'R''(L_n) pd_intermediate->pd_amido HNR'R'', Base amine_coordination Amine Coordination & Deprotonation pd_amido->pd0 reductive_elimination Reductive Elimination product R-NR'R'' (Product) halide R-I (this compound) amine HNR'R'' base Base

References

Protocol and Application Guide: Suzuki-Miyaura Coupling of 5-Iodo-3-methylisoxazole for the Synthesis of Biologically Relevant 5-Aryl-3-methylisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide and a field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-iodo-3-methylisoxazole. The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, frequently found in drug candidates and approved pharmaceuticals.[3][4] The synthesis of 5-aryl-3-methylisoxazoles via this method is a critical transformation for drug discovery, particularly in the development of novel therapeutics such as influenza A virus inhibitors.[5] This document details the underlying mechanism, offers a step-by-step experimental procedure, presents optimization data, and provides troubleshooting guidance to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Isoxazoles

The isoxazole ring system is a key structural motif in a multitude of biologically active compounds. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable component in the design of novel therapeutic agents. The palladium-catalyzed Suzuki-Miyaura reaction provides a powerful and versatile tool for the direct arylation of the isoxazole core, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5][6]

This guide focuses on the coupling of this compound, a readily accessible building block, with various aryl and heteroaryl boronic acids. We will explore the critical parameters that govern the reaction's success, ensuring high yields and purity of the desired 5-aryl-3-methylisoxazole products.

Mechanistic Rationale and Component Functionality

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][7][8]

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[7]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][8]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition isoxazole_halide This compound (Ar-X) isoxazole_halide->oxidative_addition pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->transmetalation coupled_complex Ar-Pd(II)-Ar' L₂ transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regeneration product 5-Aryl-3-methylisoxazole (Ar-Ar') reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Reagent Functions:

  • Palladium Catalyst: While various palladium sources can be used, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often a reliable choice for heteroaryl couplings as it enters the catalytic cycle directly as Pd(0).[5] Other systems using Pd(OAc)₂ or Pd₂(dba)₃ with ancillary phosphine ligands are also highly effective.[9][11][12]

  • Base: The base is crucial for activating the boronic acid. The choice of base can significantly impact yield and reaction time. Inorganic bases such as Na₂CO₃, K₂CO₃, K₃PO₄, and CsF are commonly employed.[2][13] The base's strength and solubility play a key role in the kinetics of the transmetalation step.[10]

  • Solvent: The solvent system must solubilize the reagents and catalyst. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), often with an aqueous component to dissolve the inorganic base, are frequently used.[13][14] The polarity of the solvent can influence catalyst activity and selectivity.[15]

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the coupling of this compound with a representative arylboronic acid under microwave irradiation, a technique known to accelerate reaction times.[5][16]

Reagents and Equipment:

  • Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (1.4-2.0 eq)

    • 1,4-Dioxane (Anhydrous)

    • Deionized Water

    • Ethyl Acetate (for work-up)

    • Brine (for work-up)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Microwave synthesis vial with a stir bar

    • Microwave reactor

    • Magnetic stirrer

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

    • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reagent Preparation: To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (e.g., 223 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), sodium bicarbonate (118 mg, 1.4 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-dioxane (e.g., 4 mL) to the vial.

  • Inert Atmosphere (Optional but Recommended): While not always necessary for this specific robust reaction, for sensitive substrates, seal the vial and briefly purge with an inert gas like argon or nitrogen to minimize oxidation of the Pd(0) catalyst.[17][18]

  • Microwave Irradiation: Seal the vial tightly with a cap. Place the vial in the microwave reactor and heat the mixture to 150 °C for 60 minutes.[5] Monitor the reaction progress by TLC or LC-MS if desired.

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-3-methylisoxazole product.[19]

Experimental_Workflow start Start: Reagent Assembly reagents 1. Combine Isoxazole, Boronic Acid, Base, and Pd(PPh₃)₄ in Vial start->reagents solvent 2. Add 1,4-Dioxane reagents->solvent seal_heat 3. Seal Vial & Heat in Microwave Reactor (150°C, 60 min) solvent->seal_heat cool_dilute 4. Cool to RT & Dilute with Ethyl Acetate & Water seal_heat->cool_dilute extraction 5. Extraction & Washing (Water, Brine) cool_dilute->extraction dry_concentrate 6. Dry Organic Layer & Concentrate extraction->dry_concentrate purify 7. Purify by Column Chromatography dry_concentrate->purify product End: Pure 5-Aryl-3-methylisoxazole purify->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Optimization and Data Presentation

The choice of catalyst, base, and solvent can significantly influence the reaction outcome. The following table summarizes optimized conditions and results for the coupling of a bromo-isoxazole analog with phenylboronic acid, which provides a strong precedent for the iodo-isoxazole substrate.[5] Iodo-substrates are generally more reactive than bromo-substrates in the rate-limiting oxidative addition step.[7]

EntryCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (min)Yield (%)
1Pd(OAc)₂ (5)NaHCO₃ (1.4)Dioxane1506038
2Pd₂(dba)₃ (5)NaHCO₃ (1.4)Dioxane1506045
3Pd(dppf)Cl₂ (5)NaHCO₃ (1.4)Dioxane1506065
4Pd(PPh₃)₄ (5) NaHCO₃ (1.4) Dioxane 150 60 78
5Pd(PPh₃)₄ (5)NaHCO₃ (1.4)DMF1506062
6Pd(PPh₃)₄ (5)NaHCO₃ (1.4)Toluene1506055
7Pd(PPh₃)₄ (5)NaHCO₃ (1.4)Dioxane1206051
Data adapted from a study on a similar 5-bromo-isoxazole substrate, demonstrating the superiority of Pd(PPh₃)₄ in dioxane.[5]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient heating or reaction time.3. Inefficient base or solvent system.1. Use fresh catalyst. Ensure proper inert atmosphere if substrates are sensitive.[17]2. Confirm reaction temperature and extend reaction time.3. Screen alternative bases (e.g., K₂CO₃, K₃PO₄) or solvents.[13][18]
Protodeboronation 1. Degradation of the boronic acid before coupling.2. Presence of excess water or prolonged heating.1. Use a more stable boronic ester (e.g., pinacol ester).[2]2. Use anhydrous solvents and minimize reaction time. Consider using KF as the base, which can be effective under anhydrous conditions.[9]
Homocoupling (Ar-Ar) 1. Presence of oxygen leading to side reactions.2. Catalyst decomposition at high temperatures.1. Thoroughly degas the solvent and maintain an inert atmosphere.[18]2. Lower the reaction temperature or screen a more stable catalyst/ligand system.
Isoxazole Ring Cleavage 1. Reaction conditions (base, temperature) are too harsh for the substrate.1. Screen milder bases (e.g., NaHCO₃) and lower the reaction temperature. While isoxazoles can be labile, this is less common under standard Suzuki conditions.[3]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and reliable method for synthesizing 5-aryl-3-methylisoxazole derivatives. The optimized protocol presented here, utilizing Pd(PPh₃)₄ in dioxane under microwave heating, provides excellent yields and can be broadly applied to a range of aryl and heteroaryl boronic acids. This application note serves as a practical guide for researchers in medicinal chemistry and organic synthesis, facilitating the efficient production of valuable isoxazole-containing compounds for the development of new chemical entities.

References

Application Notes & Protocols: Sonogashira Coupling of Terminal Alkynes with 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging Heterocyclic Chemistry and Catalysis

The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported in 1975, this palladium and copper co-catalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[4][5][6] Its application is vast, proving indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][5][7][8]

Isoxazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11][12] The ability to functionalize the isoxazole ring is therefore of paramount importance in drug discovery and development.[9][10][13]

This guide provides a detailed technical overview and a robust protocol for a key transformation: the Sonogashira coupling of 5-iodo-3-methylisoxazole with various terminal alkynes. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for this reaction, enabling the efficient synthesis of a diverse library of 5-alkynyl-3-methylisoxazole derivatives.[3][14]

Section 1: The Underlying Science: Mechanism and Rationale

A deep understanding of the reaction mechanism is critical for successful execution and troubleshooting. The Sonogashira coupling proceeds through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][15]

The Dual Catalytic Cycle
  • The Palladium Cycle : This is the main productive cycle.

    • Reductive Activation : The pre-catalyst, typically a Pd(II) species like Pd(PPh₃)₂Cl₂, is reduced in situ to the active Pd(0) species.[4]

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex.[1][3] This is often the rate-determining step, and its efficiency is dictated by the halide's reactivity (I > Br > Cl).[3][14]

    • Transmetalation : The copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step regenerates the copper(I) catalyst.[1][3]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the 5-alkynyl-3-methylisoxazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

  • The Copper Cycle : This cycle serves to activate the terminal alkyne.

    • π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[2][4]

    • Deprotonation : An amine base deprotonates the alkyne, leading to the formation of a key intermediate: the copper(I) acetylide.[2][3] This species is now primed for the transmetalation step with the palladium complex.

Sonogashira_Mechanism Fig. 1: The Dual Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Isoxazole-Pd(II)-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Isoxazole-Pd(II)-Alkyne transmetalation->diorgano_pd cu_catalyst Cu(I)X transmetalation->cu_catalyst Catalyst Regeneration reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (5-Alkynyl-3-methylisoxazole) reductive_elimination->product deprotonation Deprotonation cu_catalyst->deprotonation alkyne Terminal Alkyne (R-C≡C-H) alkyne->deprotonation base Base (e.g., Et₃N) base->deprotonation cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) cu_acetylide->transmetalation Transfers Alkyne deprotonation->cu_acetylide iodo_isoxazole This compound iodo_isoxazole->oxidative_addition

Fig. 1: The Dual Catalytic Cycle
Key Reagent Functions

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) : The workhorse of the reaction. Dichlorobis(triphenylphosphine)palladium(II) is a common, air-stable Pd(II) pre-catalyst that is readily available and highly effective.[4][16]

  • Copper(I) Iodide (CuI) : Acts as the co-catalyst to facilitate acetylide formation.[4][17] While essential for high reactivity at lower temperatures, its presence can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling).[2][14] For this reason, copper-free protocols exist but often require more specialized ligands or harsher conditions.[7]

  • Base (e.g., Triethylamine, Diisopropylamine) : Serves two crucial roles: it deprotonates the terminal alkyne to form the reactive nucleophile and neutralizes the hydrogen iodide (HI) generated during the reaction.[1][14] An amine base is typically used in excess and can also serve as the solvent.[18]

  • Solvent (e.g., THF, DMF) : A dry, degassed solvent is critical to prevent catalyst decomposition and side reactions.[14] Tetrahydrofuran (THF) is an excellent choice for its ability to dissolve the organic substrates and catalysts while being relatively easy to remove post-reaction.

Section 2: Experimental Protocol

This protocol provides a general and reliable method for the Sonogashira coupling of this compound with a representative terminal alkyne.

Materials & Reagents
ReagentFormulaMW ( g/mol )Example AmountMoles (mmol)Equivalents
This compoundC₄H₄INO208.99209 mg1.01.0
PhenylacetyleneC₈H₆102.14123 mg (128 µL)1.21.2
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.9014.0 mg0.020.02
Copper(I) Iodide (CuI)CuI190.453.8 mg0.020.02
Triethylamine (Et₃N)C₆H₁₅N101.193.0 mL-Solvent/Base
Tetrahydrofuran (THF)C₄H₈O72.115.0 mL-Solvent

Safety Precaution: Handle all reagents in a well-ventilated fume hood. Organohalides, catalysts, and solvents may be toxic or flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Equipment
  • Two-neck round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Septa

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Fig. 2: Experimental Workflow
  • System Preparation : Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a steady stream of inert gas (Argon or Nitrogen).

  • Addition of Solids : To the flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.02 eq).

  • Inert Atmosphere : Seal the flask with septa and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere. This step is critical to prevent catalyst degradation and alkyne homocoupling.[14]

  • Solvent and Base Addition : Using syringes, add anhydrous, degassed THF (5.0 mL) and triethylamine (3.0 mL). Stir the resulting suspension for 5-10 minutes at room temperature.

  • Alkyne Addition : Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise via syringe.

  • Reaction : Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the this compound starting material. Reactions are often complete within 3-12 hours.[3][19]

  • Work-up :

    • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[3]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-alkynyl-3-methylisoxazole product.

Section 3: Troubleshooting and Optimization

Even robust reactions can encounter issues. The following table outlines common problems and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Poor quality or wet reagents/solvents.3. Insufficient temperature for a less reactive alkyne.1. Use fresh, high-purity catalysts. Ensure CuI is off-white, not green/brown.2. Use anhydrous, degassed solvents and pure starting materials.[14]3. Gently warm the reaction to 40-60 °C.[20]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to oxygen or impurities.Ensure the reaction is run under strictly anaerobic conditions. Thoroughly degas all solvents before use.[14][21]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. Reaction run for an extended period after completion.1. Improve inert atmosphere technique.2. Monitor the reaction closely and work up promptly upon completion. Consider a copper-free protocol if this is a persistent issue.[14]
Reaction Stalls 1. Catalyst has been poisoned or has decomposed.2. Base is fully consumed.1. Add a small additional portion of the palladium catalyst.2. Add more base to the reaction mixture.

Conclusion

The Sonogashira coupling of this compound is a highly effective and versatile method for synthesizing substituted isoxazoles, which are of significant interest in drug discovery. The protocol described herein is robust and broadly applicable to a range of terminal alkynes. By understanding the underlying mechanism and paying careful attention to experimental technique, particularly the maintenance of an inert atmosphere, researchers can reliably access these valuable compounds in high yield.

References

Application Notes and Protocols for the Heck Reaction of 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Heck reaction with 5-iodo-3-methylisoxazole, a versatile building block in medicinal chemistry. These application notes delve into the mechanistic underpinnings of the reaction, offering a rationale for the selection of catalysts, ligands, bases, and solvents. A detailed, step-by-step protocol is provided, based on established methodologies for structurally similar iodo-isoxazoles, to facilitate the successful synthesis of 5-alkenyl-3-methylisoxazole derivatives. This guide is intended to empower researchers to effectively utilize this powerful cross-coupling reaction for the synthesis of novel chemical entities.

Introduction: The Heck Reaction in the Functionalization of Isoxazoles

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1][2] This transformation has proven invaluable in the construction of complex molecular architectures, particularly within the pharmaceutical industry.[3] The isoxazole moiety is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 5-position via the Heck reaction opens avenues for the rapid generation of compound libraries for drug discovery programs.

This compound is an ideal substrate for the Heck reaction due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.[4] This guide will provide a detailed exploration of the critical parameters for achieving a successful Heck coupling with this substrate.

Mechanistic Insights and Rationale for Experimental Choices

A thorough understanding of the Heck reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle, depicted below, involves a series of well-defined steps.

The Catalytic Cycle

Heck_Reaction cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAd [R-Pd(II)-X]L₂ Pd0->OxAd Oxidative Addition (R-X) Coord [R-Pd(II)(alkene)-X]L OxAd->Coord Alkene Coordination (-L) Insert [Alkyl-Pd(II)-X]L Coord->Insert Migratory Insertion Elim [H-Pd(II)-X]L₂ Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (+ Base) Product 5-Alkenyl-3-methylisoxazole Elim->Product BaseH Base-H⁺X⁻ Elim->BaseH RX This compound (R-X) RX->OxAd Alkene Alkene Alkene->Coord caption Figure 1. Simplified catalytic cycle of the Heck reaction.

Caption: Figure 1. Simplified catalytic cycle of the Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, and the reactivity order for halides is I > Br > Cl.[4]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by neutralizing the hydrogen halide produced.[4]

Key Reaction Components and Their Roles
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst and modulating its reactivity.[5] For iodoarenes, sometimes the reaction can proceed without a ligand, but its presence is generally recommended for reproducibility.

  • Base: A base is required to neutralize the hydrogen iodide (HI) generated during the reductive elimination step, thus regenerating the active Pd(0) catalyst.[6] Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) are commonly employed.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are typically used as they can dissolve the reactants and facilitate the reaction at elevated temperatures.[6][7]

Experimental Protocol: Heck Reaction of this compound with an Alkene

This protocol provides a general procedure for the Heck reaction of this compound with an alkene, such as an acrylate or styrene. Optimization may be required for specific substrates.

Materials
  • This compound

  • Alkene (e.g., butyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.

Reaction Setup and Procedure

Caption: Figure 2. Experimental workflow for the Heck reaction.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous DMF via syringe, followed by the alkene (1.2 equiv.) and triethylamine (2.0 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for the Heck reaction of iodo-isoxazoles.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)Efficient precatalyst, readily available.[4]
Ligand PPh₃ (2-10 mol%)Stabilizes the catalyst and improves efficiency.[5]
Base Et₃N, K₂CO₃ (1.5-3.0 equiv.)Neutralizes HI to regenerate the active catalyst.[6]
Solvent DMF, NMP, AcetonitrileAprotic polar solvents facilitate the reaction.[7]
Alkene Acrylates, Styrenes (1.0-1.5 equiv.)Electron-deficient alkenes are generally more reactive.
Temperature 80-120 °CProvides sufficient energy for the reaction to proceed.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the ligand, or using a different base or solvent.[6] The reaction temperature can also be optimized.

  • Side Reactions: The formation of bi-isoxazole homocoupling products can occur, especially with less reactive alkenes.[8] Adjusting the reaction conditions may minimize this side reaction.

  • Reproducibility: The Heck reaction can be sensitive to air and moisture. Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere with anhydrous solvents.[7]

Conclusion

The Heck reaction is a robust and versatile method for the C-C bond formation at the 5-position of this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a diverse range of 5-alkenyl-3-methylisoxazole derivatives. These compounds can serve as valuable intermediates in the development of novel therapeutics and other functional molecules.

References

Application Notes & Protocols: 5-Iodo-3-methylisoxazole as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold renowned for its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding interactions make it a highly sought-after motif in drug design.[2][3] This guide focuses on a particularly valuable derivative: 5-iodo-3-methylisoxazole. The presence of an iodine atom at the 5-position provides a crucial reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile and modular synthesis of diverse libraries of substituted isoxazoles.[6][7] These application notes provide an in-depth look at the reactivity of this compound and deliver field-proven, step-by-step protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, empowering researchers to leverage this building block for accelerated drug discovery.

Introduction: The Strategic Value of the Isoxazole Core

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, forming the core of a vast number of therapeutic agents.[2] Among these, the isoxazole ring is distinguished by the adjacent placement of nitrogen and oxygen atoms, which imparts favorable physicochemical properties and diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][8]

The true power of a scaffold in drug development lies in its amenability to synthetic modification. Halogenated heterocycles, such as this compound, are exceptionally useful as they serve as versatile precursors for creating complex molecular architectures. The carbon-iodine bond is particularly well-suited for transition metal-catalyzed reactions due to its reactivity, allowing for the construction of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[7][9]

logical_flow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions A This compound (Core Building Block) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B + R-B(OH)₂ C Sonogashira Coupling (C-C Bond Formation) A->C + R-C≡CH D Buchwald-Hartwig Amination (C-N Bond Formation) A->D + R₂NH E Diverse Library of 3,5-Disubstituted Isoxazoles B->E C->E D->E

Figure 1: Workflow for the diversification of this compound.

Physicochemical Properties & Safe Handling

Before proceeding with any experimental work, it is critical to be familiar with the properties and safety requirements of the materials involved.

PropertyValueReference
Chemical Name 4-Iodo-5-methylisoxazoleN/A
CAS Number 7064-38-2[10]
Molecular Formula C₄H₄INO[10]
Molecular Weight 208.99 g/mol [10]
Appearance Clear colorless oil[10]
Storage Conditions Store at 2-8°C, protect from light.[11]
Safety & Handling Precautions

This compound and its related reagents should be handled with care in a well-ventilated chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.[11] In case of contact, rinse the affected area immediately with copious amounts of water.[13][14]

  • Spill Management: In the event of a spill, clean it up immediately using dry procedures to avoid generating dust.[11] Place the spilled material in a sealed container for proper disposal.

  • Incompatibilities: Avoid strong oxidizing agents.[12]

  • Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials.[11][14]

Synthesis of the Building Block: 4-Iodo-5-methylisoxazole

The starting material can be synthesized via electrophilic iodination of 5-methylisoxazole. A common and effective method utilizes N-iodosuccinimide (NIS) as the iodine source.[10]

Protocol 3.1: Iodination of 5-Methylisoxazole
  • To a solution of N-iodosuccinimide (1.0 eq) in trifluoroacetic acid, slowly add 5-methylisoxazole (1.0 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., hexane).

  • Add solid sodium bisulfite (NaHSO₃) to the combined organic layers to reduce any residual iodine.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can often be used without further purification.[10]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound is the key to its utility, serving as an anchor point for the introduction of new functionalities via palladium catalysis.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid.[15][16] This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[17]

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-I OA->PdII_Aryl Transmetal Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RE Reductive Elimination RE->Pd0 Product R¹-R² RE->Product Boronic R²-B(OH)₂ + Base Boronic->Transmetal ArylHalide R¹-I (this compound) ArylHalide->OA

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

This protocol is adapted from established procedures for iodo-heterocycles.[7][18]

Reagents & Materials

ReagentM.W. ( g/mol )Amount (mg)mmolesEquivalents
This compound208.992091.01.0
Phenylboronic Acid121.931461.21.2
Pd(PPh₃)₄1155.56580.050.05
Sodium Carbonate (Na₂CO₃)105.992122.02.0
Toluene/Water (4:1)-5 mL--

Step-by-Step Procedure

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (209 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent & Base Addition: Degas the toluene/water solvent mixture by bubbling with nitrogen for 20 minutes. Add 4 mL of toluene and 1 mL of a 2M aqueous solution of sodium carbonate (212 mg in 1 mL H₂O) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-phenyl-3-methylisoxazole.

  • Catalyst (Pd(PPh₃)₄): This Pd(0) complex is a common and effective precatalyst. It readily enters the catalytic cycle via oxidative addition to the C-I bond.[15]

  • Base (Na₂CO₃): The base is crucial for activating the boronic acid. It forms a more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates the transmetalation step, transferring the organic group from boron to palladium.[17] Aqueous bases are often effective and economical.

  • Solvent (Toluene/Water): The biphasic solvent system allows both the organic-soluble substrates and the water-soluble inorganic base to be present and interact at the interface.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the synthesis of alkynylated heterocycles by reacting an organohalide with a terminal alkyne.[19] This reaction is distinguished by its use of both a palladium catalyst and a copper(I) co-catalyst.[9][19] The resulting alkynyl-isoxazoles are valuable intermediates for further transformations or as final products.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-I OA->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE + Cu-C≡C-R² (from Cu cycle) RE->Pd0 Product R¹-C≡C-R² RE->Product ArylHalide R¹-I ArylHalide->OA Alkyne R²-C≡C-H + Base CuI Cu(I) Alkyne->CuI Cu_Acetylide Cu-C≡C-R² CuI->Cu_Acetylide

Figure 3: Interlinked catalytic cycles of the Sonogashira coupling reaction.

This protocol is based on high-yield procedures reported for 4-iodoisoxazoles.[9][20][21]

Reagents & Materials

ReagentM.W. ( g/mol )Amount (mg)mmolesEquivalents
This compound208.992091.01.0
Phenylacetylene102.14123 (134 µL)1.21.2
Pd(PPh₃)₂Cl₂701.90350.050.05
Copper(I) Iodide (CuI)190.45100.050.05
Triethylamine (TEA)101.19303 (418 µL)3.03.0
Tetrahydrofuran (THF)-5 mL--

Step-by-Step Procedure

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (209 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent & Reagent Addition: Under a positive pressure of nitrogen, add anhydrous, degassed THF (5 mL), triethylamine (418 µL, 3.0 mmol), and phenylacetylene (134 µL, 1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours. The formation of triethylammonium iodide salt may be observed as a precipitate. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain 3-methyl-5-(phenylethynyl)isoxazole.

  • Pd/Cu Co-catalysis: This is the classic Sonogashira system. The palladium complex undergoes oxidative addition with the iodo-isoxazole. The copper(I) iodide reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, which is faster than the direct reaction of the alkyne with the palladium center.[19][22]

  • Base (Triethylamine): TEA serves two purposes. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it acts as a scavenger for the HI generated during the catalytic cycle, preventing catalyst deactivation.[19]

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing C-N bonds, linking amines with aryl halides.[23][24] This transformation has revolutionized the synthesis of anilines and related compounds, which are common substructures in pharmaceuticals.[25]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA Oxidative Addition PdII_Aryl R¹-Pd(II)L-I OA->PdII_Aryl Amine_Binding Amine Binding & Deprotonation PdII_Amido R¹-Pd(II)L-NR²R³ Amine_Binding->PdII_Amido RE Reductive Elimination RE->Pd0 Product R¹-NR²R³ RE->Product Amine HNR²R³ + Base Amine->Amine_Binding ArylHalide R¹-I (this compound) ArylHalide->OA

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This protocol uses a modern catalyst system known for its high efficiency and broad substrate scope.[26]

Reagents & Materials

ReagentM.W. ( g/mol )Amount (mg)mmolesEquivalents
This compound208.992091.01.0
Morpholine87.12105 (105 µL)1.21.2
Pd₂(dba)₃915.72180.020.02
XPhos476.65290.060.06
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Toluene-5 mL--

Step-by-Step Procedure

  • Setup (Glovebox Recommended): In a glovebox, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (29 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry vial with a stir bar.

  • Reagent Addition: Remove the vial from the glovebox. Add this compound (209 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with nitrogen or argon.

  • Solvent & Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of NH₄Cl (10 mL). Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 4-(3-methylisoxazol-5-yl)morpholine.

  • Catalyst System (Pd₂(dba)₃/XPhos): This is a highly active, modern catalyst system. Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a sterically bulky, electron-rich phosphine ligand. This bulk promotes the final reductive elimination step, which is often rate-limiting, while its electron-donating character facilitates the initial oxidative addition.[25][26]

  • Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex), forming the palladium-amido species necessary for reductive elimination.[23][24] It must be handled under anhydrous conditions.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its true value is realized through its application in palladium-catalyzed cross-coupling reactions, which provide a modular and efficient platform for generating vast chemical diversity from a single, readily accessible core. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, detailed in this guide, represent the cornerstone methodologies for derivatizing this scaffold. By understanding the principles behind these transformations and adhering to robust experimental protocols, researchers can effectively unlock the potential of this compound to accelerate the discovery of novel therapeutic agents.

References

Synthesis of Bioactive Isoxazole Derivatives from 5-Iodo-3-methylisoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides detailed application notes and experimental protocols for the synthesis of bioactive isoxazole derivatives, commencing from the versatile building block, 5-iodo-3-methylisoxazole. The methodologies detailed herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Introduction to Isoxazole Derivatives in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions.[4] This arrangement imparts unique electronic properties and conformational rigidity, making them attractive pharmacophores. The ability to readily functionalize the isoxazole ring allows for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties. This compound is a particularly useful starting material due to the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents at the 5-position.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5] These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira reactions), migratory insertion (for Heck reaction), and reductive elimination.[6]

graph "CatalyticCycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)Ln" [label="Pd(0)Ln"]; "Oxidative_Addition" [label="Oxidative Addition\n(R-X)", shape=ellipse, fillcolor="#FFFFFF"]; "R-Pd(II)-X(Ln)" [label="R-Pd(II)-X(Ln)"]; "Transmetalation_or_Insertion" [label="Transmetalation (Suzuki, Sonogashira)\nor Migratory Insertion (Heck)", shape=ellipse, fillcolor="#FFFFFF"]; "R-Pd(II)-R'(Ln)" [label="R-Pd(II)-R'(Ln)"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF"]; "Product" [label="R-R'", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)Ln" -> "Oxidative_Addition" -> "R-Pd(II)-X(Ln)"; "R-Pd(II)-X(Ln)" -> "Transmetalation_or_Insertion" -> "R-Pd(II)-R'(Ln)"; "R-Pd(II)-R'(Ln)" -> "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)Ln" [label="Regeneration"]; }

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and is dependent on the specific substrates being coupled. The protocols provided below are optimized for the functionalization of this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-3-methylisoxazoles

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[8]

Scientific Rationale

The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition to the this compound. The resulting palladium(II) intermediate then undergoes transmetalation with a boronic acid in the presence of a base. The base is crucial for the activation of the organoboron species. Finally, reductive elimination yields the desired 5-aryl-3-methylisoxazole and regenerates the palladium(0) catalyst.

graph "Suzuki_Miyaura_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_reactants" { label = "Reactants"; "5_Iodo_3_methylisoxazole" [label="this compound"]; "Aryl_Boronic_Acid" [label="Aryl Boronic Acid"]; }

subgraph "cluster_reaction_conditions" { label = "Reaction Conditions"; "Catalyst" [label="Pd Catalyst\n(e.g., Pd(PPh3)4)"]; "Base" [label="Base\n(e.g., K2CO3)"]; "Solvent" [label="Solvent\n(e.g., Dioxane/Water)"]; }

"Reaction_Vessel" [label="Reaction Setup\n(Inert Atmosphere)", shape=ellipse, fillcolor="#FBBC05"]; "Heating" [label="Heating\n(e.g., 80-100 °C)", shape=ellipse, fillcolor="#EA4335"]; "Workup" [label="Aqueous Workup\n& Extraction"]; "Purification" [label="Column Chromatography"]; "Product" [label="5-Aryl-3-methylisoxazole", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"5_Iodo_3_methylisoxazole" -> "Reaction_Vessel"; "Aryl_Boronic_Acid" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; "Base" -> "Reaction_Vessel"; "Solvent" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Heating" -> "Workup" -> "Purification" -> "Product"; }

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL). To this suspension, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-aryl-3-methylisoxazole.[9][10]

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-3-methylisoxazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[11]

Scientific Rationale

This reaction is co-catalyzed by palladium and copper complexes.[12] The palladium catalyst activates the this compound via oxidative addition. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate. Subsequent reductive elimination yields the 5-alkynyl-3-methylisoxazole product and regenerates the palladium(0) catalyst.[13]

graph "Sonogashira_Reaction" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Reactants" [label="this compound\n+ Terminal Alkyne"]; "Catalysts" [label="Pd Catalyst (e.g., Pd(PPh3)2Cl2)\n+ CuI (co-catalyst)"]; "Base_Solvent" [label="Base (e.g., Et3N)\nSolvent (e.g., THF)"]; "Reaction" [label="Stir at Room Temp\nto 60 °C", shape=ellipse, fillcolor="#FBBC05"]; "Workup" [label="Filtration &\nConcentration"]; "Purification" [label="Column Chromatography"]; "Product" [label="5-Alkynyl-3-methylisoxazole", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Reactants" -> "Reaction"; "Catalysts" -> "Reaction"; "Base_Solvent" -> "Reaction"; "Reaction" -> "Workup" -> "Purification" -> "Product"; }

Figure 3: Key steps in the Sonogashira coupling reaction.

Detailed Experimental Protocol
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent, Base, and Alkyne Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (2.0 mmol, 2.0 equiv). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite to remove the precipitated salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the desired 5-alkynyl-3-methylisoxazole.[1][14]

Protocol 3: Heck Reaction for the Synthesis of 5-Vinyl-3-methylisoxazoles

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[15] It is a powerful method for the synthesis of substituted alkenes.[16]

Scientific Rationale

The catalytic cycle begins with the oxidative addition of this compound to a palladium(0) complex.[6] The resulting palladium(II) intermediate then undergoes migratory insertion of the alkene into the palladium-carbon bond. This is followed by a β-hydride elimination step to form the vinylic product and a palladium-hydride species. Finally, the base regenerates the palladium(0) catalyst from the palladium-hydride species.

Detailed Experimental Protocol
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and a phosphine ligand such as triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF, 5 mL) and a base, for instance, triethylamine (1.5 mmol, 1.5 equiv).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the 5-vinyl-3-methylisoxazole derivative.

Biological Activity of Synthesized Isoxazole Derivatives

The synthetic protocols described above provide access to a diverse library of 3-methylisoxazole derivatives. The biological activities of these compounds can be evaluated using a variety of in vitro assays.

Anticancer Activity

Many isoxazole derivatives have demonstrated potent anticancer activity.[17][18][19] The cytotoxic effects of the synthesized compounds can be assessed against a panel of human cancer cell lines using assays such as the MTT or SRB assay to determine their half-maximal inhibitory concentration (IC50) values.

Table 1: Representative Anticancer Activity of Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Isoxazole Derivative AMCF-7 (Breast)5.2[4]
Isoxazole Derivative BHCT116 (Colon)8.7[4]
Isoxazole Derivative CPC-3 (Prostate)12.1[20][21]
Doxorubicin (Control)MCF-7 (Breast)0.8[4]

Note: The data presented are representative examples from the literature for isoxazole derivatives and may not correspond directly to compounds synthesized from this compound.

Antimicrobial Activity

Isoxazole-containing compounds have also been identified as promising antimicrobial agents.[3][22] The minimum inhibitory concentration (MIC) of the synthesized derivatives can be determined against a range of pathogenic bacteria and fungi using broth microdilution methods.

Table 2: Representative Antimicrobial Activity of Isoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Isoxazole Derivative DStaphylococcus aureus16[19]
Isoxazole Derivative EEscherichia coli32[19]
Isoxazole Derivative FCandida albicans8[19]
Ciprofloxacin (Control)E. coli2[19]

Note: The data presented are representative examples from the literature for isoxazole derivatives and may not correspond directly to compounds synthesized from this compound.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a wide array of bioactive isoxazole derivatives. The detailed protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings outlined in this guide offer researchers and drug development professionals a clear pathway to generate novel chemical entities for biological screening. The demonstrated anticancer and antimicrobial potential of the isoxazole scaffold underscores the importance of these synthetic strategies in the ongoing quest for new therapeutic agents.

References

The Strategic Utility of 5-Iodo-3-methylisoxazole in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable metabolic stability and ability to engage in diverse molecular interactions.[1][2][3] This application note provides an in-depth guide to the strategic use of 5-iodo-3-methylisoxazole, a key halogenated intermediate, in the synthesis of complex pharmaceutical agents. We present detailed, field-tested protocols for its synthesis and its application in robust, scalable cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The causality behind experimental choices, troubleshooting, and optimization strategies are discussed to empower researchers in drug discovery and development.

Introduction: The Isoxazole Scaffold and the Power of Halogenation

The five-membered isoxazole heterocycle is a cornerstone of modern pharmaceutical design, integral to drugs with activities spanning anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][4] Its unique electronic properties and metabolic stability make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]

The strategic introduction of a halogen, particularly iodine, onto the isoxazole core transforms it into a versatile synthetic handle. This compound, in particular, serves as a powerful building block. The carbon-iodine bond at the 5-position is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, which have become indispensable tools in medicinal chemistry for rapidly building molecular complexity and exploring structure-activity relationships (SAR).[5][6][7] This intermediate allows for the precise and efficient introduction of aryl, alkyl, alkynyl, and amino moieties, providing access to vast chemical libraries for hit-to-lead and lead optimization campaigns.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is critical for its effective use. The electron-withdrawing nature of the isoxazole ring, combined with the polarizability of the iodine atom, makes the C5 position highly activated for oxidative addition to a palladium(0) catalyst, the crucial first step in most cross-coupling cycles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 126085-92-5
Molecular Formula C₄H₄INO
Molecular Weight 208.99 g/mol
Appearance Clear, colorless oil (typical)[8]
SMILES CC1=NOC(=C1)I

Synthesis of this compound: A Validated Protocol

While several methods exist, direct iodination of a suitable precursor is often the most straightforward approach. The following protocol describes the iodination of 3-methylisoxazole using N-Iodosuccinimide (NIS), a reliable and easy-to-handle iodinating agent.

Protocol 3.1: Synthesis via Direct Iodination

Materials:

  • 3-Methylisoxazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic acid (TFA) (as solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (Saturated NaCl solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methylisoxazole (1.0 eq) in trifluoroacetic acid (approx. 10 mL per 10 mmol of substrate). Cool the solution to 0 °C in an ice bath.

  • Iodination: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice and water (approx. 50 mL).

  • Neutralization & Extraction: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to remove residual iodine), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The product is often obtained in high purity and can be used directly.[8] If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Scientist's Note (Causality):

  • Trifluoroacetic Acid: TFA serves as both a solvent and an activating acid. It protonates the isoxazole ring, increasing its electrophilicity and making it more susceptible to iodination by the electrophilic iodine source (NIS).

  • N-Iodosuccinimide (NIS): NIS is a preferred iodinating agent because it is a solid that is easy to handle and the succinimide byproduct is readily removed during the aqueous workup.

  • Sodium Thiosulfate Wash: This step is crucial for quenching any unreacted iodine, which would otherwise color the final product and could potentially interfere with subsequent reactions.

Key Applications: Palladium-Catalyzed Cross-Coupling Protocols

This compound is an exemplary substrate for forming C-C and C-N bonds, which are fundamental transformations in drug synthesis.[7][9]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating biaryl structures.[10]

Diagram 4.1.1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow sub This compound + Arylboronic Acid mix Reaction Mixture in Solvent (e.g., Toluene/EtOH/H2O) sub->mix reagents Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3, K3PO4) reagents->mix heat Heat (e.g., 80-100 °C) under Inert Atmosphere mix->heat Degas workup Aqueous Workup & Extraction heat->workup Cool purify Column Chromatography workup->purify product 5-Aryl-3-methylisoxazole (Final Product) purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 4.1.2: General Procedure for Suzuki-Miyaura Coupling

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[11][12]

  • Solvent: A mixture such as Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1).

  • Procedure:

    • To a reaction vessel, add the this compound, arylboronic acid, and base.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the solvent, followed by the palladium catalyst.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Heat the reaction to 80-100 °C and stir until TLC/LC-MS indicates completion (typically 4-16 hours).

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash chromatography.

Scientist's Note (Causality):

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. The four phosphine ligands stabilize the metal center but can dissociate to create the active catalytic species.[10]

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[13]

  • Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst, so removing it is critical for reaction efficiency.[14]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the method of choice for synthesizing arylalkynes, a common motif in kinase inhibitors and other targeted therapies.[15][16]

Diagram 4.2.1: Sonogashira Coupling Workflow

Sonogashira_Workflow sub This compound + Terminal Alkyne mix Reaction Mixture in Solvent (e.g., THF, DMF) sub->mix reagents Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Cocatalyst (e.g., CuI) Amine Base (e.g., TEA, DIPEA) reagents->mix stir Stir at RT to 60 °C under Inert Atmosphere mix->stir Degas workup Aqueous Workup & Extraction stir->workup Cool purify Column Chromatography workup->purify product 5-Alkynyl-3-methylisoxazole (Final Product) purify->product

Caption: Experimental workflow for Sonogashira coupling.

Protocol 4.2.2: General Procedure for Sonogashira Coupling

  • Reagents: this compound (1.0 eq), Terminal alkyne (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) iodide (CuI, 1-10 mol%), Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0-3.0 eq).[17][18]

  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • To a dry, inerted reaction vessel, add the this compound, palladium catalyst, and CuI.

    • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify by flash chromatography.

Scientist's Note (Causality):

  • Dual Catalysis: The Sonogashira reaction relies on two catalytic cycles. The palladium cycle is similar to the Suzuki, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[19]

  • Amine Base: The amine serves both as a base to deprotonate the alkyne and as a solvent. It also scavenges the HI produced during the reaction.[16]

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[20][21] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Diagram 4.3.1: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow sub This compound + Amine (Primary or Secondary) mix Reaction Mixture in Anhydrous Solvent (e.g., Toluene, Dioxane) sub->mix reagents Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, BINAP) Strong Base (e.g., NaOtBu, K3PO4) reagents->mix heat Heat (e.g., 80-110 °C) under Inert Atmosphere mix->heat Degas workup Aqueous Workup & Extraction heat->workup Cool purify Column Chromatography workup->purify product 5-Amino-3-methylisoxazole Derivative (Final Product) purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 4.3.2: General Procedure for Buchwald-Hartwig Amination

  • Reagents: this compound (1.0 eq), Amine (1.2 eq), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%), Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS, or Cs₂CO₃, 1.4-2.0 eq).[22]

  • Solvent: Anhydrous Toluene or Dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

    • Add the solvent, followed by the this compound and the amine.

    • Seal the vessel and heat to 80-110 °C with vigorous stirring.

    • Monitor the reaction. Upon completion, cool to room temperature.

    • Quench carefully by adding water, then dilute with an organic solvent.

    • Filter through a pad of celite to remove palladium black.

    • Wash the filtrate, dry, concentrate, and purify by chromatography.

Scientist's Note (Causality):

  • Precatalyst and Ligand: The reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (like XPhos) are crucial. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing decomposition.[23] The combination of a precatalyst and a separate ligand allows for greater flexibility in reaction optimization.

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that is a key intermediate in the catalytic cycle.[20]

Conclusion

This compound is a high-value, versatile intermediate for modern drug discovery. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for synthesizing diverse libraries of isoxazole-containing compounds. The protocols and insights provided in this application note offer a robust foundation for researchers to leverage this key building block in the development of next-generation therapeutics.

References

Application Notes & Protocols: 5-Iodo-3-methylisoxazole as a Strategic Synthon for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Pursuit of Selective Anti-Inflammatory Drugs

Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation underpins a multitude of diseases, including rheumatoid arthritis and autoimmune disorders.[1] A primary therapeutic strategy involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[2] The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), revolutionized the field, enabling the design of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]

The isoxazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[4][5] Its prominence is exemplified by drugs like Valdecoxib, a potent and selective COX-2 inhibitor, where the isoxazole core correctly orients the appended aryl groups within the enzyme's active site.[5][6]

This guide focuses on 5-Iodo-3-methylisoxazole , a highly versatile and strategic building block for the synthesis of next-generation anti-inflammatory agents. The carbon-iodine bond at the C5 position serves as a powerful synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the efficient and modular construction of diverse molecular architectures. We will explore the causality behind key synthetic protocols and provide detailed, field-proven methodologies for researchers in drug discovery and development.

Core Synthetic Strategies: Leveraging Palladium Catalysis

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make it exceptionally reactive towards oxidative addition to a Palladium(0) center, often under mild conditions. This reactivity is the cornerstone of the following indispensable synthetic transformations.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is the preeminent method for constructing C(sp²)–C(sp²) bonds, making it indispensable for synthesizing the 1,5-diaryl isoxazole structures characteristic of many COX-2 inhibitors.[7][8] The reaction couples the iodo-isoxazole with an organoboron reagent, typically an arylboronic acid, offering exceptional functional group tolerance and high yields.[9]

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the this compound, forming a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation: A base (e.g., Na₂CO₃, K₂CO₃) activates the arylboronic acid to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the iodide.

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled, forming the final biaryl product and regenerating the Pd(0) catalyst to continue the cycle.

The choice of ligand, base, and solvent is critical for an efficient reaction. Phosphine ligands (e.g., PPh₃) stabilize the Pd(0) species, while the base is essential for the transmetalation step.[8] Biphasic solvent systems (e.g., Toluene/Ethanol/Water) are often employed to dissolve both the organic substrates and inorganic base.[9]

Suzuki_Coupling General Scheme: Suzuki-Miyaura Coupling cluster_reactants cluster_products r1 This compound reagents Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent r2 Arylboronic Acid (Ar-B(OH)₂) plus1 + p1 5-Aryl-3-methylisoxazole reagents->p1 C-C Bond Formation

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 5-(4-methoxyphenyl)-3-methylisoxazole

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (4:1:1, 10 mL)

  • Schlenk flask or reaction vessel with condenser and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (223 mg), 4-methoxyphenylboronic acid (182 mg), and sodium carbonate (212 mg).

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (58 mg).

  • Solvent Addition: Add the degassed 4:1:1 Toluene:Ethanol:Water solvent mixture (10 mL).

  • Degassing: Purge the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 100°C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodo-isoxazole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a powerful tool for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10] This introduces an alkynyl moiety at the C5 position of the isoxazole, which is a valuable functional group that can serve as a rigid linker or be further elaborated into other structures.

Causality and Mechanistic Insight: The Sonogashira coupling uniquely employs a dual-catalyst system.[10][11]

  • Palladium Cycle: Similar to the Suzuki coupling, a Pd(0)/Pd(II) cycle facilitates the oxidative addition of the this compound and the final reductive elimination.

  • Copper Cycle: A Copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of a base (typically an amine like Et₂NH or Et₃N) to form a copper(I) acetylide intermediate. This intermediate is highly reactive and readily undergoes transmetalation with the Pd(II)-isoxazole complex. The amine base also serves as the solvent and scavenges the HI produced.[11][12]

The synergy between the palladium and copper catalysts allows the reaction to proceed under very mild conditions, often at room temperature.[12]

Sonogashira_Workflow Experimental Workflow: Sonogashira Coupling cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Combine this compound, Pd Catalyst, CuI, and Solvent in Flask B 2. Add Amine Base (e.g., Et₂NH) A->B C 3. Add Terminal Alkyne Dropwise B->C D 4. Stir at Specified Temperature (e.g., 60 °C) C->D E 5. Monitor by TLC for Consumption of Starting Material D->E F 6. Quench Reaction & Solvent Evaporation E->F G 7. Aqueous Workup (Extraction) F->G H 8. Column Chromatography G->H I 9. Characterize Pure Product H->I

Caption: Experimental workflow for Sonogashira coupling.

Protocol 2: Synthesis of 5-(Phenylethynyl)-3-methylisoxazole

This protocol provides an optimized procedure for the Sonogashira coupling.[11][12]

Materials:

  • This compound (0.3 mmol, 1.0 eq)

  • Phenylacetylene (0.6 mmol, 2.0 eq)

  • Palladium(II) acetylacetonate [Pd(acac)₂] (0.015 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.03 mmol, 10 mol%)

  • Copper(I) Iodide (CuI) (0.03 mmol, 10 mol%)

  • Diethylamine (Et₂NH) (0.6 mmol, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) (3 mL)

  • Reaction vial with stir bar and screw cap

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vial under an inert atmosphere, add this compound (67 mg), Pd(acac)₂ (4.6 mg), PPh₃ (7.9 mg), and CuI (5.7 mg).

  • Solvent and Reagent Addition: Add anhydrous DMF (3 mL), followed by diethylamine (62 µL), and finally phenylacetylene (66 µL).

  • Reaction: Seal the vial and heat the mixture to 60°C with stirring. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[12]

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(phenylethynyl)-3-methylisoxazole.

Data Presentation: Reaction Outcomes and Biological Activity

The modularity of these cross-coupling reactions allows for the rapid synthesis of compound libraries. The expected yields are generally good to excellent, contingent on the electronic and steric properties of the coupling partners.

Table 1: Representative Yields for Cross-Coupling Reactions with Iodo-isoxazoles

Coupling Reaction Isoxazole Substrate Coupling Partner Catalyst System Conditions Yield (%) Reference
Sonogashira 3,5-diphenyl-4-iodoisoxazole Phenylacetylene Pd(acac)₂/PPh₃/CuI Et₂NH, DMF, 60°C 95% [11]
Sonogashira 3-phenyl-5-methyl-4-iodoisoxazole 1-Hexyne Pd(PPh₃)₂Cl₂/CuI Et₃N, 25°C 86% [11]

| Suzuki | 3-Iodo-isothiazole derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O | 85-95% |[9] |

The ultimate goal of these syntheses is to produce compounds with potent and selective anti-inflammatory activity. Many isoxazole derivatives synthesized via these methods have shown significant inhibition of the COX-2 enzyme.

Table 2: In Vitro Anti-Inflammatory Activity of Representative Isoxazole-Based Compounds

Compound Structure Target Activity (% Inhibition or IC₅₀) Assay Method Reference
5b (Isoxazole derivative) COX-2 75.68% Edema Inhibition Carrageenan-induced paw edema [13]
5c (Isoxazole derivative) COX-2 74.48% Edema Inhibition Carrageenan-induced paw edema [13]
5d (Isoxazole derivative) COX-2 71.86% Edema Inhibition Carrageenan-induced paw edema [13]

| Celecoxib (Reference Drug) | COX-2 | IC₅₀ = 0.04 µM | Human whole blood assay |[14] |

Application Example: Synthetic Pathway to a Valdecoxib Analogue

To illustrate the practical application of these protocols, a logical synthetic route to a Valdecoxib analogue starting from this compound is proposed. Valdecoxib is 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide. While our starting material has the methyl group at C3, we can synthesize an important structural isomer, demonstrating the platform's flexibility. The key step is a Suzuki coupling to install the sulfonamide-bearing phenyl ring.

Synthesis_Pathway Synthetic Pathway to a Valdecoxib Analogue start This compound step1_reagents Suzuki Coupling (Protocol 1 Conditions) start->step1_reagents partner + 4-(Aminosulfonyl)phenylboronic acid partner->step1_reagents product Target Analogue: 4-(3-methylisoxazol-5-yl)benzenesulfonamide step1_reagents->product

Caption: Synthesis of a Valdecoxib analogue via Suzuki coupling.

This single, high-yielding cross-coupling reaction efficiently constructs the core diaryl-isoxazole scaffold, highlighting the power of this compound as a strategic intermediate for accessing medicinally relevant chemical space.

Conclusion

This compound is a superior building block for the synthesis of novel anti-inflammatory agents. Its utility is rooted in the reactivity of the C-I bond, which provides a reliable entry point for robust and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers, enabling the rational design and efficient synthesis of diverse isoxazole-based compound libraries for screening and development. This strategic approach accelerates the discovery of new chemical entities with potentially improved potency, selectivity, and safety profiles for the treatment of inflammatory diseases.

References

Application Notes and Protocols for the Preparation of Novel Anti-Cancer Compounds Using 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Oncology

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics.[2] In the realm of oncology, isoxazole derivatives have demonstrated a broad spectrum of anti-cancer activities, acting through diverse mechanisms such as the induction of apoptosis, inhibition of crucial cellular enzymes like topoisomerase, and disruption of tubulin polymerization.[2][3] The strategic functionalization of the isoxazole core is paramount to modulating its pharmacological profile. 5-Iodo-3-methylisoxazole serves as a versatile and highly valuable starting material for generating libraries of novel isoxazole-based compounds. The presence of the iodine atom at the C5 position provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4]

This guide provides detailed application notes and step-by-step protocols for the synthesis of novel anti-cancer compounds derived from this compound, focusing on three seminal cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Furthermore, it outlines the subsequent evaluation of these novel compounds for their cytotoxic effects against cancer cell lines.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering unparalleled efficiency and functional group tolerance. For the derivatization of this compound, these reactions are indispensable tools for creating carbon-carbon and carbon-nitrogen bonds.

I. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-methylisoxazoles

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent (typically a boronic acid) with an organic halide. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in anti-cancer agents.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be reduced in situ. The choice of catalyst and its concentration can significantly impact reaction efficiency.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, facilitating oxidative addition, and promoting reductive elimination. The choice of ligand, from simple triphenylphosphine to more complex biaryl phosphines like SPhos or XPhos, can be optimized to improve yields and substrate scope, especially with challenging substrates.[5]

  • Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[6][7] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system is critical and often interdependent.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, arylboronic acid, base, and Pd catalyst/ligand to a dry flask B Add anhydrous solvent (e.g., Dioxane/H₂O) A->B C Degas the reaction mixture (e.g., Ar bubbling) B->C D Heat the reaction to the desired temperature (e.g., 80-100 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature and quench with water E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Dry the organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 3-Methyl-5-phenylisoxazole

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Inert Atmosphere: Seal the flask, and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and add water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-methyl-5-phenylisoxazole.

Characterization Data for 3-Methyl-5-phenylisoxazole:

Technique Observed Data
¹H NMR (400 MHz, CDCl₃)δ 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃)[1]
¹³C NMR (100 MHz, CDCl₃)δ 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40[1]
Mass Spec. (ESI)m/z: [M+H]⁺ calculated for C₁₀H₉NO: 160.07; found 160.1
II. Sonogashira Coupling: Synthesis of 5-Alkynyl-3-methylisoxazoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is particularly valuable for synthesizing compounds with a rigid alkynyl linker, a structural feature present in several potent anti-cancer agents.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction traditionally employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne, forming a copper acetylide intermediate, and to neutralize the hydrogen halide byproduct.[9]

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, Pd catalyst/ligand, and CuI to a dry flask B Add anhydrous solvent (e.g., THF) and amine base (e.g., Et₃N) A->B C Add terminal alkyne B->C D Degas the reaction mixture C->D E Stir at room temperature or with gentle heating D->E F Monitor reaction progress by TLC or LC-MS E->F G Filter the reaction mixture to remove salts F->G H Concentrate the filtrate G->H I Purify by column chromatography H->I

Caption: Workflow for Sonogashira Coupling.

Detailed Protocol: Synthesis of 3-Methyl-5-(phenylethynyl)isoxazole

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) (10 mL) and triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.).

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature for 8-16 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Characterization Data for 3-Methyl-5-(phenylethynyl)isoxazole:

Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ 7.60-7.55 (m, 2H, ArH), 7.45-7.35 (m, 3H, ArH), 6.45 (s, 1H, isoxazole-H), 2.35 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 162.0, 158.0, 132.0, 129.5, 128.5, 122.0, 101.0, 95.0, 80.0, 11.5
Mass Spec. (ESI)m/z: [M+H]⁺ calculated for C₁₂H₉NO: 184.07; found 184.1
III. Buchwald-Hartwig Amination: Synthesis of 5-Amino-3-methylisoxazole Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[10][11] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction often requires more specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) to facilitate the challenging C-N bond formation.[12][13] The choice of ligand is critical and depends on the nature of both the aryl halide and the amine.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[14] Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[15]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the strong base. Therefore, anhydrous solvents and an inert atmosphere are crucial.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pd precatalyst, ligand, and base to a dry Schlenk tube B Add this compound and anhydrous solvent (e.g., Toluene) A->B C Add the amine B->C D Heat the sealed tube to the desired temperature (e.g., 80-110 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature, dilute with an organic solvent E->F G Wash with water and brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of 3-Methyl-5-morpholinoisoxazole

  • Reaction Setup: In a glovebox or under a stream of argon, add to an oven-dried Schlenk tube: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL).

  • Amine Addition: Add morpholine (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the product.

Characterization Data for 3-Methyl-5-morpholinoisoxazole:

Technique Expected Data
¹H NMR (400 MHz, CDCl₃)δ 5.40 (s, 1H, isoxazole-H), 3.85 (t, J = 4.8 Hz, 4H, O(CH₂)₂), 3.20 (t, J = 4.8 Hz, 4H, N(CH₂)₂), 2.20 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 172.0, 158.0, 90.0, 66.5, 48.0, 11.0
Mass Spec. (ESI)m/z: [M+H]⁺ calculated for C₈H₁₂N₂O₂: 169.09; found 169.1

Biological Evaluation: In Vitro Cytotoxicity Assays

A crucial step in the discovery of novel anti-cancer compounds is the evaluation of their cytotoxic activity against various cancer cell lines. The MTT and SRB assays are two widely used colorimetric methods for this purpose.[1][16]

Workflow for In Vitro Cytotoxicity Screening

A Culture Cancer Cell Lines B Seed cells into 96-well plates A->B C Prepare serial dilutions of the synthesized compounds B->C D Treat cells with compounds for 48-72 hours C->D E Perform Cytotoxicity Assay (MTT or SRB) D->E F Measure absorbance using a microplate reader E->F G Calculate % cell viability and determine IC₅₀ values F->G

Caption: Workflow for Cytotoxicity Screening.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the staining of total cellular protein, providing an estimation of cell number.[16]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC₅₀ value.

Data Presentation: Cytotoxicity of Novel Isoxazole Derivatives

The following table presents representative cytotoxicity data for isoxazole derivatives synthesized via the described methods. Note that these are illustrative examples based on published data for similar compounds.

Compound Structure Target Cell Line IC₅₀ (µM) Reference
Isoxazole-Amide 2d 3-(2-chlorophenyl)-5-methyl-N-(4-nitrophenyl)isoxazole-4-carboxamideHeLa15.48 µg/mL[17]
Isoxazole-Amide 2e 3-(2-chlorophenyl)-5-methyl-N-(4-chlorophenyl)isoxazole-4-carboxamideHep3B~23 µg/mL[17]
Diaryl Isoxazole 26 3-(4-chlorophenyl)-5-(4-(trifluoromethyl)phenyl)isoxazolePC3Comparable to 5-FU[18]
Isoxazole-Piperazine 6a Structure-dependentHuh7 (HCC)0.09-11.7[10]
3,5-di-Substituted Isoxazole 1d 3-biphenyl-5-(2,4-dichlorophenyl)isoxazoleMDA-MB 23146.3 µg/mL[19]

Conclusion

This compound is a powerful building block for the synthesis of novel anti-cancer compounds. The palladium-catalyzed cross-coupling reactions detailed herein provide a versatile and efficient means to generate a diverse library of 5-substituted isoxazole derivatives. The subsequent in vitro cytotoxicity assays are essential for identifying lead compounds with potent anti-proliferative activity. The combination of these synthetic and biological protocols offers a robust platform for the discovery and development of the next generation of isoxazole-based cancer therapeutics.

References

Application Notes and Protocols: The Strategic Role of 5-Iodo-3-methylisoxazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within the medicinal chemist's toolkit, certain heterocyclic scaffolds have emerged as "privileged structures" due to their favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases. The isoxazole ring is one such scaffold. This guide provides an in-depth analysis of 5-Iodo-3-methylisoxazole , a highly versatile and strategic building block for the synthesis of novel kinase inhibitors. We will explore the rationale for its use, detail robust synthetic protocols for its derivatization via modern cross-coupling chemistry, and provide insights into the structure-activity relationships of the resulting compounds.

The Isoxazole Scaffold: A Privileged Motif in Kinase Inhibitor Design

The isoxazole moiety is frequently incorporated into kinase inhibitor scaffolds for several compelling reasons:

  • Bioisosteric Replacement: The isoxazole ring can serve as a bioisostere for other common chemical groups, such as amides or carboxylic acids.[1] This replacement can maintain or enhance biological activity while improving critical drug-like properties like metabolic stability, cell permeability, and oral bioavailability.[2]

  • Structural Rigidity and Vectorial Orientation: The planar, aromatic nature of the isoxazole ring provides a rigid scaffold, which helps to lock the inhibitor into a specific, favorable conformation within the kinase's active site. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. The strategic placement of substituents on the ring allows for precise vectorial projection of functional groups into key binding pockets.

  • Hydrogen Bonding Capacity: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors to the "hinge" region of the kinase ATP-binding site, a common feature of many Type I and Type II inhibitors.[3][4]

The subject of this guide, This compound , leverages these intrinsic properties and adds a critical element for synthetic diversification. The iodine atom at the C5 position is an exceptionally versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, enabling a rapid and efficient exploration of the chemical space to optimize inhibitor potency and selectivity.[3]

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond of this compound is readily activated by palladium catalysts, making it an ideal substrate for the most powerful bond-forming reactions in modern organic synthesis. Below are detailed protocols for three cornerstone transformations.

Mandatory Visualization: Synthetic Pathways from this compound

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents sono_reagents R-C≡CH Pd/Cu Catalysts, Base start->sono_reagents buch_reagents R₂NH Pd Catalyst, Ligand, Base start->buch_reagents suzuki_product 5-Aryl/Heteroaryl-3-methylisoxazole suzuki_reagents->suzuki_product C-C Bond inhibitor Kinase Inhibitor Library suzuki_product->inhibitor sono_product 5-Alkynyl-3-methylisoxazole sono_reagents->sono_product C-C Bond sono_product->inhibitor buch_product 5-Amino-3-methylisoxazole buch_reagents->buch_product C-N Bond buch_product->inhibitor

Caption: Key cross-coupling reactions for derivatizing this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is arguably the most widely used method for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors.[5][6]

  • Principle: A palladium(0) catalyst couples the organoboron species (boronic acid or ester) with the iodo-isoxazole. A base is essential for the activation of the organoboron reagent, facilitating the transmetalation step.[7][8]

  • Causality Behind Component Selection:

    • Palladium Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) source. Alternatively, Pd(OAc)₂ with a phosphine ligand can be used.

    • Base: An aqueous solution of Na₂CO₃ or K₂CO₃ is typically sufficient and tolerates a wide range of functional groups.

    • Solvent: A two-phase system like Dioxane/Water or Toluene/Ethanol/Water is common, ensuring all components are sufficiently soluble.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the base (e.g., 2M aqueous Na₂CO₃, 2.0-3.0 equiv).

  • Add the solvent system (e.g., 1,4-Dioxane, sufficient to make a ~0.1 M solution with respect to the starting iodide).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-methylisoxazole derivative.

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

This reaction introduces a rigid alkyne linker, which can be used to probe deeper, narrow pockets within the kinase active site or to serve as a handle for further chemistry (e.g., "click" reactions).[9][10][11]

  • Principle: This reaction involves a dual catalytic cycle. A palladium catalyst facilitates the oxidative addition and reductive elimination steps, while a copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that participates in the transmetalation step.[11]

  • Causality Behind Component Selection:

    • Catalysts: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is standard.

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and act as a solvent or co-solvent.

    • Solvent: Anhydrous, degassed solvents like THF or DMF are typically used.

Protocol 2: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Add the solvent (e.g., anhydrous THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS (typically 2-8 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-3-methylisoxazole derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of a C-N bond is critical for installing the amine-based hinge-binding motifs found in a vast number of kinase inhibitors.[12][13][14]

  • Principle: A palladium catalyst, in conjunction with a specialized bulky, electron-rich phosphine ligand, couples the iodo-isoxazole with a primary or secondary amine.[12]

  • Causality Behind Component Selection:

    • Catalyst/Ligand: The choice of ligand is paramount. Bulky biarylphosphine ligands (e.g., Xantphos, BINAP, RuPhos) are essential to promote the difficult C-N reductive elimination step from the palladium center.[13] Pre-catalysts are often used for improved reproducibility.

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are common choices.[15]

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and catalyst deactivation.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS (typically 6-24 hours).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-3-methyl-1H-indazole derivative.

Data Summary and Application Workflow

The following table provides a quick-reference guide to the discussed synthetic transformations.

ReactionBond FormedKey ReagentsTypical Solvents
Suzuki-Miyaura C(sp²) - C(sp²)R-B(OH)₂, Pd Catalyst, Base (Na₂CO₃)Dioxane/H₂O, Toluene/EtOH/H₂O
Sonogashira C(sp²) - C(sp)R-C≡CH, Pd/Cu Catalysts, Base (Et₃N)THF, DMF
Buchwald-Hartwig C(sp²) - NR₂NH, Pd Catalyst, Ligand, Base (NaOt-Bu)Toluene, Dioxane

Mandatory Visualization: Drug Discovery Workflow

G A This compound (Starting Material) B Parallel Synthesis via Cross-Coupling (Suzuki, Sonogashira, etc.) A->B C Compound Library (Diverse Derivatives) B->C D In Vitro Kinase Assay (IC₅₀ Determination) C->D E SAR Analysis & Lead Identification D->E F Lead Optimization E->F F->B Iterative Synthesis G Preclinical Candidate F->G

Caption: General workflow for kinase inhibitor discovery and optimization.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 5-position of the 3-methylisoxazole core allows for systematic SAR exploration. For instance, in the development of JNK inhibitors, replacing a phenyl group with an N-methyl pyrazole at this position maintained JNK3 potency while dramatically increasing selectivity over the related p38 kinase.[16] This highlights the critical role of the substituent introduced via cross-coupling in defining the inhibitor's selectivity profile. Further modifications to appended aryl groups, such as the addition of electron-withdrawing groups, can enhance cytotoxic activity.[17] The isoxazole ring itself fixes the orientation of these crucial substituents, making it an ideal anchor for inhibitor design.[18][19]

Protocol: In Vitro Kinase Inhibition Assay

After synthesis and purification, the inhibitory activity of the new compounds must be determined. This protocol describes a general, luminescence-based assay to measure IC₅₀ values.[20]

  • Principle: The assay measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher ATP consumption and thus higher kinase activity. Potent inhibitors will result in less ATP consumption and a stronger luminescent signal.

  • Materials:

    • Test compounds dissolved in DMSO.

    • Recombinant target protein kinase.

    • Specific peptide substrate for the kinase.

    • ATP, MgCl₂, and kinase reaction buffer (e.g., Tris-HCl, BSA).

    • A known potent inhibitor as a positive control (e.g., Staurosporine).

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • White, opaque 384-well assay plates.

Protocol 4: General Procedure for IC₅₀ Determination

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells for positive (known inhibitor) and negative (DMSO only) controls.

  • Kinase/Substrate Addition: Prepare a solution of the kinase and its substrate in the reaction buffer. Add this solution (e.g., 5 µL) to all wells.

  • Initiation: Prepare an ATP solution in the reaction buffer. Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).

  • Detection: Add the ATP detection reagent (e.g., 10 µL) to all wells to stop the reaction and generate a luminescent signal.

  • Measurement: Incubate the plate in the dark for 10 minutes, then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Mandatory Visualization: Target Kinase Pathway Example

G Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates MAPK JNK (MAPK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., c-Jun) MAPK->TF phosphorylates Response Cellular Response (Apoptosis, Inflammation) TF->Response Inhibitor Isoxazole-based JNK Inhibitor Inhibitor->MAPK

Caption: A representative MAPK/ERK signaling pathway often targeted by kinase inhibitors.[17]

Conclusion

This compound is a powerful and versatile building block in the rational design and synthesis of kinase inhibitors. Its inherent drug-like properties, combined with the synthetic accessibility provided by the C5-iodo group, allow for the rapid generation of extensive compound libraries. The robust and well-understood palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide medicinal chemists with a reliable platform to systematically modulate the structure, potency, and selectivity of isoxazole-based scaffolds. The strategic application of these protocols can significantly accelerate the hit-to-lead and lead optimization phases of drug discovery, ultimately facilitating the development of next-generation targeted therapies.

References

Application Notes and Protocols for the Functionalization of the Isoxazole Core via 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The isoxazole scaffold is a privileged five-membered heterocycle integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions have cemented its role as a versatile building block in medicinal chemistry.[3][4] This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of the isoxazole core, leveraging the highly versatile intermediate, 5-iodo-3-methylisoxazole. We will delve into the practical application of modern palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Heck reactions—to forge new carbon-carbon bonds at the C5 position. The causality behind experimental choices, from catalyst and ligand selection to the crucial role of the base, will be elucidated to empower researchers to not only replicate these protocols but also to adapt and troubleshoot them for their specific synthetic challenges.

Introduction: The Isoxazole Moiety in Drug Discovery

The isoxazole ring system is a cornerstone in the design of novel therapeutic agents, exhibiting a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] The strategic modification of the isoxazole core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. This compound serves as a key precursor for such modifications, with the iodo substituent acting as an excellent leaving group for a variety of transition metal-catalyzed transformations.

Core Reagent: this compound

  • Structure:

    • Chemical Formula: C₄H₄INO

    • Molecular Weight: 208.99 g/mol

    • CAS Number: 126085-92-5

  • Availability: this compound is commercially available from suppliers such as Biosynth and J&W Pharmlab.[4]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2] For the functionalization of this compound, the Suzuki-Miyaura, Sonogashira, and Heck reactions are particularly powerful tools.

The Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds

The Suzuki-Miyaura reaction is a robust method for coupling organoboron reagents with organohalides.[8] Its tolerance for a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it a first-choice reaction for medicinal chemists.

  • Catalyst: Palladium complexes are the cornerstone of the catalytic cycle.[10] Pre-catalysts like Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. For heteroaryl halides, bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), often provide superior results by promoting the rate-limiting oxidative addition step and facilitating the reductive elimination.[5][7]

  • Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[11][12] The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed, often in an aqueous-organic solvent mixture.[13][14] The specific base can influence the reaction rate and selectivity.[12]

  • Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic-soluble reactants and the inorganic base.

Suzuki_Workflow

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Toluene (5 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Under a positive flow of argon, add Pd(PPh₃)₄ followed by the degassed toluene and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerProductTypical Yield Range
Phenylboronic acid3-Methyl-5-phenylisoxazole85-95%
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-methylisoxazole80-90%
3-Pyridinylboronic acid3-Methyl-5-(pyridin-3-yl)isoxazole70-85%

Table 1. Representative Suzuki-Miyaura Couplings with this compound.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[12] This reaction typically employs a dual catalytic system of palladium and copper(I).

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is crucial for the formation of the copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[15]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Sonogashira_Mechanism

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (2.5 mmol, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Under a positive flow of argon, add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerProductTypical Yield Range
Phenylacetylene3-Methyl-5-(phenylethynyl)isoxazole80-95%
1-Hexyne3-Methyl-5-(hex-1-yn-1-yl)isoxazole75-90%
(Trimethylsilyl)acetylene3-Methyl-5-((trimethylsilyl)ethynyl)isoxazole85-98%

Table 2. Representative Sonogashira Couplings with this compound.

The Heck Reaction: Vinylation of the Isoxazole Core

The Heck reaction enables the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13][16][17] This reaction is particularly useful for introducing vinyl groups onto the isoxazole ring.

  • Catalyst: A palladium(0) species is the active catalyst, often generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂). Phosphine ligands can be used, but ligandless conditions are also sometimes effective, particularly with highly reactive iodides.[18][19]

  • Base: A base, typically an amine like triethylamine or a carbonate like sodium carbonate, is required to neutralize the hydrogen halide produced in the catalytic cycle.[18][20]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly employed.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Methyl acrylate (1.5 mmol, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and Pd(OAc)₂.

  • Evacuate the flask and backfill with argon. Repeat this process three times.

  • Under a positive flow of argon, add anhydrous, degassed DMF, triethylamine, and methyl acrylate.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerProductTypical Yield Range
Methyl acrylate(E)-Methyl 3-(3-methylisoxazol-5-yl)acrylate70-85%
Styrene(E)-3-Methyl-5-styrylisoxazole65-80%
N-Vinylpyrrolidinone3-Methyl-5-((E)-2-(2-oxopyrrolidin-1-yl)vinyl)isoxazole60-75%

Table 3. Representative Heck Reactions with this compound.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst. For reactions sensitive to air, ensure rigorous inert atmosphere techniques are employed.

    • Impure Reagents: Impurities in the starting materials or solvents can poison the catalyst. Purify reagents if necessary.

  • Formation of Side Products:

    • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a different base or solvent system. In Sonogashira reactions, Glaser coupling of the alkyne can be minimized by ensuring strictly anaerobic conditions.

    • Dehalogenation: Reduction of the iodo-isoxazole to the corresponding protonated isoxazole can occur. This may be minimized by adjusting the reaction temperature or base.

  • Difficulty in Purification:

    • Residual palladium can often be removed by washing the organic solution with an aqueous solution of sodium thiosulfate or by treating with a palladium scavenger resin.[21]

Conclusion

This compound is a highly valuable and versatile building block for the functionalization of the isoxazole core. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck reactions provide reliable and efficient methods for the introduction of a wide array of substituents at the C5 position. By understanding the underlying principles of these transformations and the specific roles of the various reaction components, researchers can effectively utilize these protocols to synthesize novel isoxazole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for C-N Bond Formation with 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The formation of a carbon-nitrogen (C-N) bond at the C5 position of the isoxazole ring opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. 5-Iodo-3-methylisoxazole is a versatile building block for such transformations due to the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of experimental procedures for the C-N bond formation with this compound, targeting researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, offer detailed, field-tested protocols, and provide troubleshooting guidance to navigate potential challenges.

Theoretical Framework: A Tale of Two Metals in C-N Cross-Coupling

The construction of C(aryl)-N bonds has been revolutionized by the advent of palladium- and copper-catalyzed cross-coupling reactions. These methods offer significant advantages over classical approaches like nucleophilic aromatic substitution, particularly in terms of substrate scope and functional group tolerance.[1][2]

The Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the mid-1990s by Professors Stephen Buchwald and John Hartwig, this reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][3] The catalytic cycle, illustrated below, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the desired arylamine and regenerate the active Pd(0) catalyst.[3][4]

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are often employed to facilitate the key steps of the catalytic cycle and improve reaction outcomes.[5]

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex L-Pd(II)(Ar)(I) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd_amine_complex [L-Pd(II)(Ar)(HNR'R'')]I amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The Copper-Catalyzed Ullmann Condensation

The Ullmann reaction, a classical method for C-N bond formation, traditionally required harsh reaction conditions.[6][7] Modern protocols, however, have significantly improved its utility through the use of ligands and milder bases. The mechanism is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, which then undergoes reductive elimination.[8]

G cu1 L-Cu(I)X amine_coordination Amine Coordination cu1->amine_coordination HNR'R'', Base cu_amide L-Cu(I)-NR'R'' amine_coordination->cu_amide oxidative_addition Oxidative Addition cu_amide->oxidative_addition Ar-I cu3_complex L-Cu(III)(Ar)(NR'R'')(I) oxidative_addition->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination reductive_elimination->cu1 product Ar-NR'R'' reductive_elimination->product

Figure 2: Postulated catalytic cycle for the Ullmann N-arylation.

Experimental Protocols

The following protocols are designed as a starting point for the C-N coupling of this compound with various amines. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of this compound with a Primary Aliphatic Amine

This protocol describes a general procedure for the coupling of this compound with a primary aliphatic amine, such as benzylamine.

Materials:

  • This compound

  • Primary aliphatic amine (e.g., benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (repeat three times).

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv.), this compound (1.0 equiv.), and anhydrous toluene.

  • Amine Addition: Add the primary aliphatic amine (1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann Condensation of this compound with an Aniline

This protocol details a copper-catalyzed approach for the N-arylation of anilines with this compound.

Materials:

  • This compound

  • Aniline derivative

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous, degassed reaction vessel

  • Inert atmosphere

Procedure:

  • Reaction Setup: To a dry reaction vessel, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Reagent Addition: Add this compound (1.0 equiv.), the aniline derivative (1.2 equiv.), and anhydrous DMSO.

  • Reaction: Heat the mixture to 110 °C and stir for 24-48 hours.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Summary and Comparison

The choice between a palladium or copper-catalyzed system often depends on the specific substrates and desired functional group tolerance. The following table provides a general comparison to guide your selection.

ParameterBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Cost HigherLower
Ligands Bulky, electron-rich phosphinesOften simple, inexpensive ligands (e.g., amino acids, diamines)
Base Strength Often strong bases (alkoxides)Can often be performed with weaker bases (carbonates)[3]
Reaction Temperature Generally 80-120 °CCan range from room temperature to >120 °C
Substrate Scope Very broad for amines and aryl halides[1]Traditionally more limited, but modern methods have expanded the scope
Functional Group Tolerance Good, but sensitive to strong basesGenerally good, especially with milder bases

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions when working with this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents/solvents- Insufficient temperature- Use a pre-catalyst or ensure in-situ generation of the active catalyst is efficient.- Use freshly purified reagents and anhydrous, degassed solvents.- Incrementally increase the reaction temperature.
Dehalogenation of Starting Material - Presence of water or protic sources- β-hydride elimination from the amine- Ensure strictly anhydrous conditions.- For Buchwald-Hartwig, consider a ligand that promotes reductive elimination over β-hydride elimination.
Formation of Side Products - Homocoupling of the aryl iodide- Reaction with the isoxazole ring- Lower the reaction temperature.- Screen different ligands and bases to improve selectivity.
Difficulty in Product Purification - Co-elution with starting materials or byproducts- Optimize the chromatographic conditions (solvent system, gradient).- Consider derivatization or an alternative purification technique.

For more general troubleshooting of cross-coupling reactions, consulting a comprehensive guide is recommended.[9]

Conclusion

The C-N bond formation with this compound is a powerful strategy for the synthesis of novel isoxazole-containing compounds. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer viable pathways to these valuable molecules. The choice of methodology will depend on the specific amine coupling partner, functional group compatibility, and cost considerations. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully implement these transformative reactions in their synthetic endeavors.

References

Application Notes and Protocols: The Strategic Use of 5-Iodo-3-methylisoxazole in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in modern agrochemical design, conferring potent biological activity to a host of commercial herbicides and fungicides.[1] This application note provides a detailed technical guide on the strategic utilization of 5-iodo-3-methylisoxazole , a versatile and highly functionalizable building block, in the synthesis of next-generation agrochemicals. We will delve into the rationale behind its use, focusing on its application in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide will provide detailed, field-proven protocols for key synthetic transformations, an analysis of structure-activity relationships, and a discussion of the mechanistic underpinnings of these reactions, empowering researchers to leverage this key intermediate in their discovery and development pipelines.

Introduction: The Isoxazole Moiety in Agrochemical Discovery

The five-membered isoxazole ring is a cornerstone in the development of bioactive molecules for agriculture.[2] Its unique electronic properties and structural rigidity contribute to high-affinity binding with various biological targets.[3] A prominent example is the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, where the isoxazole ring plays a crucial role in the molecule's efficacy.[4][5] HPPD inhibitors disrupt the biosynthesis of carotenoids in susceptible plants, leading to characteristic bleaching and subsequent death.[4] Isoxaflutole is a prime example of a commercial herbicide built around a substituted isoxazole core.

The strategic introduction of substituents onto the isoxazole ring is paramount for modulating a compound's biological activity, selectivity, and pharmacokinetic properties. This is where versatile building blocks like this compound become invaluable. The iodine atom at the 5-position serves as a synthetic handle for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[6] This allows for the systematic and efficient exploration of a vast chemical space, accelerating the discovery of novel and more effective agrochemicals.

This guide will focus on providing detailed protocols for the application of this compound in the synthesis of a representative agrochemical scaffold, a 3-methyl-5-arylisoxazole derivative, which is a common motif in herbicidal compounds.

Synthetic Pathways and Experimental Workflows

The general workflow for the utilization of this compound in the synthesis of a target agrochemical involves a palladium-catalyzed cross-coupling reaction to introduce a desired functional group at the 5-position.

G cluster_0 Core Synthesis Strategy Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reaction Start->Coupling Intermediate 3-Methyl-5-substituted-isoxazole Coupling->Intermediate Final Target Agrochemical (e.g., 3-methyl-5-arylisoxazole derivative) Intermediate->Final G cluster_1 Suzuki-Miyaura Coupling Workflow Reagents 1. This compound 2. Arylboronic Acid 3. Pd Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., K₂CO₃) 5. Solvent (e.g., Toluene/Ethanol/Water) Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Reaction Heating (e.g., 80-100 °C) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Methyl-5-arylisoxazole Purification->Product

References

A Scalable and Robust Protocol for the Large-Scale Synthesis of 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

5-Iodo-3-methylisoxazole and its derivatives are pivotal building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of therapeutic agents.[1][2][3][4] Their utility stems from the isoxazole core, a privileged structure in drug discovery, and the versatile iodine substituent, which facilitates further molecular elaboration through cross-coupling reactions.[1][5] This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for safety, scalability, and reproducibility. The described method is designed to be a self-validating system, ensuring high yield and purity for researchers in academic and industrial drug development settings.

Introduction: The Strategic Importance of Iodinated Isoxazoles

The isoxazole motif is a five-membered heterocycle that is a cornerstone of many approved pharmaceuticals and clinical candidates.[2][3][4][6] Its unique electronic properties and ability to participate in hydrogen bonding have made it a valuable component in designing molecules with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][7]

The introduction of an iodine atom at the 5-position of the 3-methylisoxazole ring significantly enhances its synthetic utility. The carbon-iodine bond serves as a versatile handle for constructing more complex molecules, particularly through transition metal-catalyzed reactions like Suzuki, Sonogashira, and Negishi cross-couplings.[5] However, the synthesis of iodo-heterocycles on a large scale presents distinct challenges, including regioselectivity, reagent cost, and process safety. This guide details a robust and scalable electrophilic iodination strategy that addresses these challenges effectively.

Synthetic Strategy: Rationale and Pathway Selection

Several methods exist for the synthesis of isoxazoles, with the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne being a classic and highly effective approach.[8][9] For the purpose of this guide, we will assume the availability of the starting material, 3-methylisoxazole, and focus on the critical iodination step.

The primary challenge is the regioselective introduction of iodine onto the isoxazole ring. Direct electrophilic iodination is the most straightforward approach. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidant, or more reactive N-halo-succinimides like N-Iodosuccinimide (NIS).[10][11]

Why N-Iodosuccinimide (NIS)?

For large-scale synthesis, NIS offers several advantages over other methods:

  • Safety and Handling: NIS is a solid, making it easier and safer to handle than molecular iodine, which can sublime and is corrosive.[12]

  • Reactivity: It is a powerful electrophile, often requiring only a catalytic amount of acid to achieve efficient iodination under mild conditions.[10]

  • Selectivity: The reaction can be highly regioselective, which is critical for avoiding isomeric impurities.

  • Work-up: The succinimide byproduct is generally water-soluble, simplifying the purification process.

A patented method for a related compound validates the use of NIS in an acetonitrile solvent system with an acid catalyst for large-scale industrial production, highlighting the suitability of this approach.[13]

Overall Synthetic Workflow

The chosen workflow is a streamlined, two-stage process consisting of the core reaction followed by product isolation and purification.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Isolation & Purification start Charge 3-Methylisoxazole and Acetonitrile to Reactor reagent Add N-Iodosuccinimide (NIS) & Trifluoroacetic Acid (TFA) start->reagent Step 1 react Controlled Reaction (20-25°C, 12-16h) reagent->react Step 2 workup Aqueous Work-up (Quench & Wash) react->workup Step 3: Reaction Quench extract Solvent Extraction (e.g., Ethyl Acetate) workup->extract Step 4 purify Concentration & Purification (Crystallization/Distillation) extract->purify Step 5 product This compound purify->product Step 6

Caption: High-level workflow for the synthesis of this compound.

Detailed Application Protocol

This protocol is designed for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Equipment
Reagent/MaterialGradeMolar Mass ( g/mol )QuantityMoles
3-Methylisoxazole≥98%83.09100.0 g1.20
N-Iodosuccinimide (NIS)≥98%224.98324.0 g1.44 (1.2 eq)
Trifluoroacetic Acid (TFA)Reagent Grade114.0213.7 g (9.2 mL)0.12 (0.1 eq)
Acetonitrile (ACN)Anhydrous41.051.0 L-
Ethyl Acetate (EtOAc)ACS Grade88.112.0 L-
Sodium ThiosulfateACS Grade158.11--
Saturated Sodium Bicarbonate--1.5 L-
Saturated Sodium Chloride (Brine)--1.0 L-
Anhydrous Magnesium Sulfate-120.37--

Equipment: 5L three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel, condenser, heating/cooling mantle, rotary evaporator, separatory funnel.

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 5L flask with a mechanical stirrer, thermometer, and an addition funnel under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with 3-methylisoxazole (100.0 g) and anhydrous acetonitrile (1.0 L). Begin stirring to ensure complete dissolution.

  • Initiation: Add N-Iodosuccinimide (324.0 g) to the solution. The mixture may become a slurry.

  • Catalyst Addition: Slowly add trifluoroacetic acid (9.2 mL) dropwise via the addition funnel over 15-20 minutes. An initial exotherm may be observed; maintain the internal temperature between 20-25°C using a cooling bath if necessary.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 10°C. Slowly pour the reaction mixture into a separate vessel containing a stirred solution of 10% aqueous sodium thiosulfate (1.0 L) to quench any unreacted NIS.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Extraction: Transfer the remaining aqueous slurry to a large separatory funnel. Add ethyl acetate (1.0 L) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 500 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 750 mL) and then with brine (1 x 1.0 L). The bicarbonate wash is crucial to remove the acidic catalyst (TFA).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.

  • Purification: The crude this compound can be purified by vacuum distillation or crystallization from a suitable solvent (e.g., hexanes) to yield the final product. A typical yield is 75-85%.

Mechanism of Iodination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The acid catalyst, TFA, protonates the carbonyl oxygen of NIS, activating it and making the iodine atom significantly more electrophilic. The electron-rich isoxazole ring then attacks the iodine, forming a resonance-stabilized intermediate (sigma complex), which subsequently loses a proton to regenerate aromaticity and yield the final product.

G cluster_Activation Step 1: Activation of NIS cluster_Attack Step 2: Electrophilic Attack cluster_Deprotonation Step 3: Rearomatization NIS NIS Activated_NIS Activated NIS [I⁺ source] NIS->Activated_NIS + H⁺ H+ H⁺ (from TFA) Isoxazole 3-Methylisoxazole Sigma_Complex Sigma Complex (Resonance Stabilized) Isoxazole->Sigma_Complex + Activated NIS Product This compound Sigma_Complex->Product - H⁺

Caption: Simplified mechanism for the acid-catalyzed iodination of 3-methylisoxazole.

Safety and Hazard Management

Large-scale chemical synthesis requires stringent adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Reagent Hazards:

    • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

    • Trifluoroacetic Acid (TFA): Is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood.[14]

    • Iodine (General): While NIS is used, general iodine safety is relevant. Iodine is harmful if inhaled, swallowed, or in contact with skin, and is very toxic to aquatic life.[12][15]

  • Ventilation: All operations must be performed in a certified chemical fume hood to prevent inhalation of volatile reagents and solvents.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous washes containing residual TFA should be neutralized before disposal. Halogenated organic waste must be collected in designated containers.

Troubleshooting

ObservationProbable CauseRecommended Action
Incomplete Reaction Insufficient reaction time or temperature. Inactive catalyst.Extend reaction time and monitor by LC-MS. Ensure TFA is fresh and added correctly.
Low Yield Product loss during aqueous work-up. Inefficient extraction.Ensure pH of aqueous layer is neutral or slightly basic before final extraction. Perform an additional extraction.
Formation of Di-iodinated Product Reaction temperature too high. Excess NIS used.Maintain strict temperature control (20-25°C). Use the specified stoichiometry (1.2 eq of NIS).
Product is Dark/Discolored Residual iodine or impurities from starting material.Ensure quenching step with sodium thiosulfate is thorough. Purify by vacuum distillation or charcoal treatment followed by recrystallization.

Conclusion

This application note details a reliable and scalable method for the synthesis of this compound, a high-value intermediate for drug discovery. By employing N-Iodosuccinimide under mild, acid-catalyzed conditions, this protocol provides high yields of the desired product with operational simplicity and a strong safety profile. The insights into the reaction mechanism, process scale-up, and troubleshooting are intended to empower researchers to confidently and successfully implement this synthesis in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 5-iodo-3-methylisoxazole as the electrophilic partner. Our goal is to empower you with the knowledge to diagnose and resolve common experimental challenges, leading to successful and reproducible outcomes.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: I am observing a very low yield or no product formation in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?

Low yields are a common hurdle in cross-coupling reactions and can often be traced back to a few critical parameters. A systematic approach to troubleshooting is key.

Initial Checks:

  • Inert Atmosphere: The palladium(0) active catalyst and phosphine ligands are highly susceptible to oxidation.[1] Ensure your reaction vessel was thoroughly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of this gas. Degassing your solvents is also a critical step.[1]

  • Reagent Quality:

    • Palladium Catalyst: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Ensure your catalyst is fresh and has been stored under an inert atmosphere.[1]

    • Boronic Acid/Ester: Boronic acids can be unstable and prone to degradation, particularly protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1][2] Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.[1][2]

    • Solvent and Base: Use anhydrous and degassed solvents.[1] Ensure your base is of high purity and has been stored correctly to prevent hydration.

Advanced Troubleshooting:

  • Catalyst System (Palladium Source and Ligand): The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For heteroaryl halides like this compound, the Lewis-basic nitrogen atom can potentially coordinate to the palladium center and inhibit catalysis.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[3] These ligands can promote the desired reductive elimination step and prevent catalyst deactivation. Consider using pre-formed palladium catalysts with these ligands (e.g., XPhos Pd G2 or G3) for improved reliability.[3][4]

  • Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[5] However, an inappropriate base can lead to side reactions.

    • Recommendation: For this compound, a moderately strong inorganic base is often a good starting point. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[6][7] Stronger bases like hydroxides can sometimes promote dehalogenation or other side reactions.[8]

  • Solvent Choice: The solvent must be able to dissolve all reaction components and be stable at the reaction temperature.

    • Recommendation: A mixture of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is a common and effective choice for Suzuki couplings.[9][10] The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Question 2: My main impurity is the homocoupling product of my boronic acid. How can I minimize this side reaction?

The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[2][11]

Causes and Solutions:

  • Oxygen Contamination: The presence of molecular oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2][11]

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial.[11] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Use of Pd(II) Precatalysts: Some Pd(II) precatalysts, if not efficiently reduced to Pd(0) in situ, can contribute to homocoupling.

    • Solution: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in situ reduction of a Pd(II) source can be beneficial. The choice of ligand also plays a role in the rate of this reduction.

Question 3: I am observing a significant amount of 3-methylisoxazole as a byproduct. What is causing this dehalogenation, and how can it be prevented?

Dehalogenation is the replacement of the iodine atom on your starting material with a hydrogen atom, leading to a reduced, non-iodinated starting material.[8]

Causes and Solutions:

  • Hydride Source: This side reaction requires a source of hydride. This can be the solvent (e.g., alcohols), the base, or impurities in the reagents.[2]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[8]

  • Catalyst System: Highly active catalyst systems can sometimes favor dehalogenation, especially with electron-rich aryl halides.[8] While this compound is a heteroaryl halide, the principles are similar. For some heteroaryl systems, bromo or chloro derivatives show a reduced tendency for dehalogenation compared to iodo derivatives.[4][12]

    • Solutions:

      • Lower the Reaction Temperature: If the reaction is being run at a high temperature, try reducing it.

      • Optimize the Base: Avoid strongly basic conditions if possible. A switch from a hydroxide base to a carbonate or phosphate may be beneficial.[8]

      • Choice of Ligand: The ligand can influence the relative rates of the desired coupling versus dehalogenation. Experiment with different phosphine ligands to find the optimal balance.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halides in Suzuki coupling, and where does this compound fit in?

The general reactivity trend for the organic halide is I > Br > OTf >> Cl.[1] As an iodo-substituted heterocycle, this compound is expected to be highly reactive in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[13]

Q2: Do I need to protect the nitrogen atom of the isoxazole ring?

The isoxazole ring is considered a π-deficient heterocycle and is generally stable under Suzuki coupling conditions. The nitrogen atom is also less Lewis-basic compared to other nitrogen-containing heterocyles like pyridine or imidazole, reducing its potential to inhibit the palladium catalyst. Therefore, protection of the isoxazole nitrogen is typically not necessary.

Q3: Can I use microwave heating for this reaction?

Yes, microwave irradiation can be a very effective method for accelerating Suzuki coupling reactions, often leading to shorter reaction times and improved yields.[14] It is important to use a dedicated microwave reactor for safety and reproducibility. The optimized conditions found through conventional heating often serve as a good starting point for microwave-assisted synthesis.

Experimental Protocols and Data

Optimized Starting Conditions for Suzuki Coupling of this compound

This protocol provides a robust set of starting conditions that can be further optimized for your specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table of Recommended Reaction Parameters
ParameterRecommended Starting PointRationale & Considerations
Palladium Source Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Buchwald precatalysts like XPhos Pd G3 are highly active for heteroaryl couplings.[3][4]
Ligand (If using a separate Pd source) XPhos or SPhos (1.1-1.2 x Pd loading)Bulky, electron-rich ligands are often superior for coupling heteroaryl halides.[3]
Base K₂CO₃ or K₃PO₄ (2-3 equiv)Moderately strong bases that are effective in promoting transmetalation without causing significant side reactions.[6][7]
Solvent 1,4-Dioxane/H₂O (4:1) or THF/H₂O (4:1)Aqueous solvent mixtures are standard for Suzuki couplings to dissolve the inorganic base.[9][10]
Temperature 80-100 °CA good starting temperature range to ensure a reasonable reaction rate without excessive side product formation.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-I (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) Start->Check_Inert Check_Reagents Check Reagent Quality (Fresh Catalyst, Boronic Acid, Base) Start->Check_Reagents Analyze_Side_Products Analyze Crude Mixture (TLC, GC-MS, NMR) Check_Inert->Analyze_Side_Products Check_Reagents->Analyze_Side_Products Homocoupling Homocoupling Dominant? Analyze_Side_Products->Homocoupling Dehalogenation Dehalogenation Dominant? Analyze_Side_Products->Dehalogenation No_Reaction No Reaction / Starting Material? Analyze_Side_Products->No_Reaction Improve_Inert Improve Degassing/ Inert Atmosphere Technique Homocoupling->Improve_Inert Yes Optimize_Base_Temp Optimize Base and/or Lower Temperature Dehalogenation->Optimize_Base_Temp Yes Change_Catalyst Change Catalyst System (Ligand, Pd Source) No_Reaction->Change_Catalyst Yes Success Improved Yield Improve_Inert->Success Optimize_Base_Temp->Success Change_Catalyst->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Sonogashira Coupling with 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically tailored to address the challenges and common side reactions encountered when working with 5-iodo-3-methylisoxazole. As researchers and drug development professionals, we understand that optimizing C-C bond formation with sensitive heterocyclic substrates is paramount. This resource combines mechanistic insights with field-proven troubleshooting strategies to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial stages of experimentation.

Q1: My Sonogashira reaction with this compound is not working at all. Where should I start troubleshooting?

A1: When a reaction fails completely, it's crucial to revisit the foundational components and conditions. The primary suspects are typically the catalyst's activity, the quality of your reagents, and the reaction atmosphere.[1]

  • Catalyst Integrity: Ensure your palladium and copper catalysts are active. Palladium(II) precatalysts require in-situ reduction to the active Palladium(0) state; failure here will stall the reaction before it begins.[2][3]

  • Anaerobic Conditions: The Sonogashira reaction is sensitive to oxygen. Oxygen promotes the primary side reaction, the oxidative homocoupling of your alkyne, known as Glaser-Hay coupling.[1][4] It is essential to thoroughly degas your solvent and run the reaction under a rigorously maintained inert atmosphere (argon or nitrogen).[1]

  • Reagent Quality: Verify the purity of your this compound and the terminal alkyne. Impurities can poison the catalyst. Ensure your amine base is dry and of high purity.[1]

Q2: I'm observing a black precipitate forming in my reaction vessel. What is this, and is it detrimental?

A2: The formation of a black precipitate is almost certainly "palladium black," which results from the decomposition and agglomeration of the palladium catalyst.[1][5] This is highly detrimental as it removes the active catalyst from the solution, effectively stopping the desired cross-coupling. This can be triggered by several factors:

  • Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[1][5]

  • Temperature: Excessively high temperatures can accelerate catalyst decomposition.[6]

  • Impurities: As mentioned, impurities in the reagents or solvent can lead to catalyst deactivation.

Q3: Can I perform this reaction without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are not only possible but often preferable.[1][4] The primary motivation for omitting the copper(I) co-catalyst is to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which is the most common side reaction.[1][3] Copper-free variants may require different ligands or reaction conditions to achieve comparable efficiency.[1][2]

Troubleshooting Guide: Common Side Reactions

This section provides a deeper dive into specific problems, their mechanistic origins, and targeted solutions.

Issue 1: Dominant Alkyne Homocoupling (Glaser-Hay Coupling)

Q: My main product is the symmetrical diyne from my alkyne starting material, with very little of the desired isoxazole-alkyne product. Why is this happening and how can I prevent it?

A: This is a classic case of Glaser-Hay coupling outcompeting your Sonogashira reaction. This side reaction is the most prevalent issue in standard Sonogashira protocols.[4]

  • Why It Happens: The copper(I) co-catalyst, essential for activating the alkyne in the traditional mechanism, can also directly facilitate the oxidative dimerization of the alkyne in the presence of an oxidant, typically atmospheric oxygen.[3][4] The copper acetylide intermediate, which should transfer its alkyne group to the palladium center, instead reacts with another copper acetylide molecule.[4]

  • How to Identify It: This side product is readily identifiable by techniques like NMR, GC-MS, or LC-MS. The homocoupled product will have a mass-to-charge ratio corresponding to two alkyne units minus two protons. Its symmetrical nature gives a characteristic simplification in the 1H and 13C NMR spectra.

  • How to Fix It:

    • Rigorous Inert Atmosphere: The most immediate solution is to minimize the presence of oxygen. Use Schlenk line techniques or a glovebox. Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[1]

    • Copper-Free Protocol: The most robust solution is to eliminate the root cause by removing the copper co-catalyst.[1][3][4] This may require adjusting other parameters, such as using a more electron-rich and bulky phosphine ligand to facilitate the palladium catalytic cycle.[2]

    • Slow Addition of Alkyne: If a copper-catalyzed system must be used, adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.[7]

    • Hydrogen Atmosphere: Research has shown that conducting the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling by keeping the catalyst in a reduced state.[8]

Diagram: Competing Catalytic Cycles

Sonogashira_vs_Glaser cluster_pd Sonogashira Cycle (Desired) cluster_cu Copper Activation cluster_glaser Glaser Coupling (Side Reaction) Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)L₂(X) Pd0->Pd_add Oxidative Addition (R¹X) Pd_trans R¹-Pd(II)L₂(C≡CR²) Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Product R¹-C≡C-R² Pd_trans->Product Reductive Elimination CuX Cu(I)X Cu_acetylide Cu(I)-C≡C-R² CuX->Cu_acetylide Base Alkyne H-C≡C-R² Cu_acetylide->Pd_add Cu_acetylide2 Cu(I)-C≡C-R² Glaser_Product R²-C≡C-C≡C-R² Cu_acetylide2->Glaser_Product O₂ (Oxidant)

Caption: The desired Sonogashira cycle vs. the competing Glaser homocoupling side reaction.

Issue 2: Catalyst Decomposition (Palladium Black Formation)

Q: My reaction mixture turns black and stalls, leaving unreacted starting materials. How can I maintain a catalytically active system?

A: The formation of palladium black indicates that your homogeneous palladium catalyst has crashed out of solution as metallic palladium, halting the reaction.[1][5]

  • Why It Happens: The Pd(0) species is only kinetically stable when coordinated by appropriate ligands (e.g., phosphines). If these ligands dissociate or are degraded, or if the reaction conditions are too harsh, the Pd(0) atoms can aggregate and precipitate.

  • How to Identify It: A visible change in the reaction mixture from a clear or colored solution (often yellowish or reddish-brown) to a suspension containing fine black particles.

  • How to Fix It:

    • Optimize Ligand Choice: For heteroaryl halides, sterically bulky and electron-rich phosphine ligands can stabilize the palladium center and accelerate the oxidative addition step, which can prevent catalyst decomposition.[2][9] Consider ligands like P(t-Bu)3 or others from the Buchwald or Fu collections.[10]

    • Solvent Selection: While common, THF can sometimes promote palladium black formation.[1][5] Consider switching to other common Sonogashira solvents like DMF, acetonitrile, or toluene, often mixed with the amine base.[11]

    • Temperature Control: this compound is an aryl iodide, which is the most reactive class of halides for this coupling.[1][3] High temperatures may not be necessary and could be detrimental. Attempt the reaction at room temperature first, and only heat gently if the reaction is sluggish.[1]

    • Use a Pre-formed, Stable Catalyst: Instead of generating the active catalyst in situ, consider using a stable, pre-formed Pd(0) catalyst like Pd(PPh3)4 or well-defined pre-catalysts that are known for their stability.[2]

Issue 3: Incomplete Conversion of this compound

Q: My reaction yields a mixture of the desired product and unreacted this compound. How can I drive the reaction to completion?

A: Incomplete conversion, assuming the catalyst is still active, often points to suboptimal reaction parameters or steric hindrance.

  • Why It Happens:

    • Steric Hindrance: The methyl group at the C3 position of the isoxazole ring can exert steric influence, potentially slowing down the oxidative addition step or the approach of the bulky palladium catalyst.[12][13][14]

    • Insufficient Base: An amine base is required to deprotonate the alkyne, a crucial step in forming the reactive copper or palladium acetylide.[1][2] Insufficient or low-quality base will stall the reaction.

    • Low Temperature: While high temperatures can be harmful, some systems require thermal energy to overcome the activation barrier, especially if steric hindrance is a factor.[11]

  • How to Identify It: Analysis of the crude reaction mixture (e.g., by 1H NMR or LC-MS) will show signals corresponding to both the starting iodo-isoxazole and the final product.

  • How to Fix It:

    • Screening Bases and Solvents: The choice of base and solvent can have a significant impact. Triethylamine (TEA) and diisopropylamine (DIPA) are common choices.[1] Ensure the base is used in sufficient excess (typically 2-5 equivalents).

ParameterCommon ChoicesNotes
Solvent Toluene, DMF, Acetonitrile, THF, DioxanePolarity can influence reaction rates. Toluene and DMF are often robust choices.[11][15]
Base Triethylamine (TEA), Diisopropylamine (DIPA), PiperidineMust be strong enough to deprotonate the alkyne but not so strong as to cause side reactions.[1]

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Problem Check_Inert Verify Inert Atmosphere & Reagent Quality Start->Check_Inert Main_Side_Product Main Side Product? Check_Inert->Main_Side_Product OK Fix_Inert Degas Solvents, Use Fresh Reagents Check_Inert->Fix_Inert Issue Found Precipitate Black Precipitate (Pd Black)? Main_Side_Product->Precipitate No (Low Yield) Fix_Glaser Switch to Copper-Free Protocol or Use Slow Alkyne Addition Main_Side_Product->Fix_Glaser Yes (Homocoupling) Incomplete Incomplete Conversion? Precipitate->Incomplete No Fix_Pd_Black Change Solvent (Not THF), Optimize Ligand/Temp Precipitate->Fix_Pd_Black Yes Fix_Incomplete Screen Base/Solvent, Increase Catalyst Load, Gentle Heating Incomplete->Fix_Incomplete Yes Success Successful Reaction Incomplete->Success No Fix_Inert->Start Retry Fix_Glaser->Start Retry Fix_Pd_Black->Start Retry Fix_Incomplete->Start Retry

Caption: A stepwise workflow for troubleshooting Sonogashira coupling reactions.

Optimized Protocol for this compound

Based on the principles discussed, the following is a robust starting protocol for the Sonogashira coupling of this compound. This protocol prioritizes minimizing side reactions.

Methodology: Copper-Free Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the phosphine ligand if using a separate precursor (e.g., P(t-Bu)3, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene or DMF, to make a ~0.1 M solution) followed by the degassed amine base (e.g., TEA or DIPA, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Heating (If Necessary): If the reaction is sluggish after 4-6 hours, gently warm the mixture to 40-50 °C and continue to monitor.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodo-3-methylisoxazole. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in palladium-catalyzed cross-coupling reactions. As a versatile heterocyclic building block, this compound is crucial in the synthesis of complex molecules, but its unique electronic and structural properties can present significant hurdles. This document provides troubleshooting strategies and detailed protocols to help you achieve higher yields and cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Q1: Why can this compound be a challenging substrate in cross-coupling reactions?

The challenges with this substrate arise from a combination of factors. The isoxazole ring contains a weak N-O bond, making it susceptible to degradation or rearrangement under harsh reaction conditions, particularly strong bases or high temperatures.[1] Furthermore, the electronic nature of the heterocycle influences the reactivity of the C-I bond, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition.

Q2: What are the most common and effective cross-coupling reactions for this substrate?

The most frequently employed transformations are the Suzuki-Miyaura, Sonogashira, and Heck reactions. These methods are powerful for forming C(sp²)–C(sp²), C(sp²)–C(sp), and C(sp²)–C(sp²) bonds, respectively.[2][3] The choice of reaction depends on the desired final product, but all require careful optimization for this specific substrate.

Q3: How critical are inert atmosphere and solvent degassing for these reactions?

They are absolutely critical. Palladium(0) species, the active catalysts in these cycles, are readily oxidized by atmospheric oxygen, leading to catalyst deactivation and low or no conversion.[4] Thoroughly degassing solvents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintaining a positive pressure of inert gas throughout the experiment are essential for reproducibility and success.[4][5]

Q4: I suspect the isoxazole ring is decomposing. What conditions are known to cause this?

Isoxazole ring cleavage is a known issue, often promoted by strong bases.[1] Transformations like the Boulton-Katritzky rearrangement can occur under basic conditions.[1][6] If you observe unidentifiable polar byproducts or a complete loss of isoxazole-containing material, consider screening milder bases (e.g., moving from NaOH to K₃PO₄ or Cs₂CO₃) and reducing the reaction temperature.

Troubleshooting Guide: Low Yields & Side Reactions

Low yields in cross-coupling reactions are rarely due to a single factor. The following guide provides a systematic approach to diagnosing and resolving the most common issues encountered with this compound.

Problem 1: Low or No Conversion of Starting Material

This is the most common failure mode and typically points to an issue with the catalyst's activity or suboptimal reaction conditions.

Possible Cause Suggested Solution & Rationale
Inactive Catalyst 1. Verify Catalyst Activity: Test your catalyst batch with a reliable, simple coupling (e.g., iodobenzene with phenylboronic acid) to confirm its activity.[7] 2. Use an Air-Stable Pre-catalyst: Switch from Pd(0) sources like Pd(PPh₃)₄ to more robust Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) or modern Buchwald pre-catalysts (e.g., XPhos Pd G3/G4). These form the active Pd(0) species in situ and are less prone to degradation during storage and handling.[8] 3. Select an Appropriate Ligand: Standard ligands like PPh₃ may be insufficient. Use bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos, or P(t-Bu)₃) to accelerate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[9][10]
Inefficient Base 1. Screen Different Bases: The base's strength and solubility are critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are generally effective. K₃PO₄ is often a good starting point for challenging substrates.[11][12] Ensure the base is finely powdered to maximize surface area.[7] 2. Consider Solubility: If the base is not soluble in your organic solvent, the reaction will be slow. Adding water as a co-solvent (e.g., dioxane/water 4:1) can significantly improve the solubility of inorganic bases and accelerate the reaction.[4][13][14][15]
Suboptimal Solvent 1. Choose an Appropriate Solvent: Aprotic polar solvents like 1,4-dioxane, THF, DMF, or toluene are common.[16] Ensure the solvent is anhydrous and degassed. Traces of water can be beneficial (see above), but excess water can lead to side reactions like protodeboronation of boronic acids. 2. Match Solvent to Temperature: For higher temperatures, use high-boiling point solvents like dioxane or toluene.
Insufficient Temperature 1. Increase Temperature Cautiously: While aryl iodides are reactive, some couplings require thermal energy. If the reaction is sluggish at 80 °C, try increasing to 100–110 °C.[4] 2. Use Microwave Irradiation: Microwave heating can dramatically shorten reaction times and drive difficult couplings to completion, but be cautious of potential isoxazole decomposition at very high temperatures.[4][5]
Problem 2: Significant Formation of Side Products

The appearance of unexpected products indicates that competing reaction pathways are out-pacing the desired cross-coupling.

Side Product Observed Possible Cause & Mechanism Suggested Solution & Rationale
Homocoupling of Coupling Partner (e.g., Biaryl from Boronic Acid)This often occurs when the transmetalation step is slow, allowing the coupling partner to react with itself.1. Adjust Stoichiometry: Use a slight excess (1.1–1.2 equiv.) of the coupling partner, not a large excess. 2. Slow Addition: For particularly reactive partners, adding them slowly via syringe pump can maintain a low concentration, disfavoring homocoupling.[9] 3. Ensure Anhydrous Conditions (for Boronic Acids): Water can facilitate boronic acid homocoupling. While some water is needed to dissolve the base, excessive amounts should be avoided.
Deiodinated Product (3-methylisoxazole)This occurs via a competing reductive dehalogenation pathway, often involving a palladium-hydride (Pd-H) species that replaces the iodine with hydrogen.[9][17]1. Optimize the Base: Strong bases can promote the formation of Pd-H species. Switch to a milder base (e.g., K₃PO₄ or K₂CO₃).[9] 2. Use Bulky Ligands: Ligands like XPhos or SPhos accelerate the desired C-C bond-forming reductive elimination, which can outcompete the deiodination pathway.[9] 3. Control Solvent Purity: Ensure solvents are free from potential hydride sources.
Unidentified Polar Byproducts / Tar The isoxazole ring may be degrading under the reaction conditions, particularly with strong bases or excessive heat.[1]1. Use Milder Bases: Avoid strong hydroxides (NaOH, KOH). Screen weaker inorganic bases like K₃PO₄ or even organic bases like Et₃N (especially for Sonogashira).[18] 2. Lower Reaction Temperature: Run the reaction at the lowest temperature that gives a reasonable conversion rate. 3. Reduce Reaction Time: Monitor the reaction by TLC/LCMS and stop it as soon as the starting material is consumed to prevent product degradation.

Visualized Troubleshooting Workflow

The following diagram outlines a logical sequence for troubleshooting low-yield reactions involving this compound.

G start Low Yield with This compound check_conversion Analyze Crude Reaction: What is the main component? start->check_conversion sm_unreacted Mostly Starting Material (Low Conversion) check_conversion->sm_unreacted > 80% SM side_products Significant Side Products check_conversion->side_products < 50% SM catalyst_issue Problem: Inactive Catalyst or Suboptimal Conditions sm_unreacted->catalyst_issue homocoupling Homocoupling? side_products->homocoupling Yes deiodination Deiodination? side_products->deiodination No sol_catalyst Solution: - Verify catalyst activity - Screen ligands (e.g., XPhos) - Screen bases/solvents - Increase temperature catalyst_issue->sol_catalyst homocoupling->deiodination No sol_homo Solution: - Adjust stoichiometry - Slow addition of partner homocoupling->sol_homo Yes degradation Ring Degradation? deiodination->degradation No sol_deiod Solution: - Use milder base (K3PO4) - Use bulky ligand deiodination->sol_deiod Yes sol_degrad Solution: - Use milder base - Lower temperature degradation->sol_degrad Yes

Caption: A flowchart for systematic troubleshooting.

Key Catalytic Steps & Potential Failure Points

Understanding the catalytic cycle is key to rational troubleshooting. Low yields often result from one or more of these steps being inefficient.

G pd0 Pd(0)Lu2082 (Active Catalyst) oa_complex Ar-Pd(II)-I(Lu2082) pd0->oa_complex + Ar-I re_label Reductive Elimination Problem: Slow, allows for side reactions (deiodination) Solution: Use bulky ligands tm_complex Ar-Pd(II)-R(Lu2082) oa_complex->tm_complex + R-M oa_label Oxidative Addition (Often Rate-Limiting) Problem: Slow with electron-rich Ar-I Solution: Use electron- rich ligands (XPhos) tm_complex->pd0 - Ar-R tm_label Transmetalation (Suzuki) or Carbopalladation (Heck) Problem: Slow, leads to homocoupling Solution: Optimize base, solvent, coupling partner

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation by Isoxazoles and Other Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions and encounter challenges with nitrogen-containing heterocycles, particularly isoxazoles. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower your experimental design and troubleshooting efforts.

The Challenge: The Dual Nature of Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, making them common substrates in cross-coupling reactions. However, the very feature that imparts desirable biological activity—the lone pair of electrons on the nitrogen atom—is also a primary cause of catalyst deactivation. These lone pairs can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1][2][3] This process, known as catalyst poisoning, can manifest as sluggish reactions, low yields, or complete reaction failure.[1][4]

Isoxazoles, with their 1,2-nitrogen-oxygen arrangement, present a unique challenge. The nitrogen atom's basicity and steric accessibility can lead to significant catalyst inhibition. Understanding the mechanism of this deactivation is the first step toward effective troubleshooting.

Mechanism of Deactivation: A Closer Look at Isoxazole Interference

The deactivation of a palladium catalyst by an isoxazole substrate typically proceeds through the coordination of the isoxazole's nitrogen atom to the active Pd(0) or Pd(II) center. This coordination can disrupt the catalytic cycle at multiple points.

dot digraph "Catalyst_Deactivation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Active_Catalyst [label="Active Pd(0)L_n Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Addition [label="Oxidative Addition\n(Ar-X)", fillcolor="#FFFFFF", fontcolor="#202124"]; Pd_II_Complex [label="Pd(II) Complex\n(Ar-Pd(II)-X)", fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", fillcolor="#FFFFFF", fontcolor="#202124"]; Reductive_Elimination [label="Reductive Elimination", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Desired Product\n(Ar-Nu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isoxazole [label="Isoxazole Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; Poisoned_Complex [label="Inactive Pd-Isoxazole Complex\n(Off-Cycle)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval];

// Edges Active_Catalyst -> Oxidative_Addition [label="Catalytic Cycle", color="#34A853"]; Oxidative_Addition -> Pd_II_Complex [color="#34A853"]; Pd_II_Complex -> Transmetalation [color="#34A853"]; Transmetalation -> Reductive_Elimination [color="#34A853"]; Reductive_Elimination -> Product [color="#34A853"]; Reductive_Elimination -> Active_Catalyst [label="Regeneration", style=dashed, color="#34A853"];

// Poisoning Pathway Active_Catalyst -> Poisoned_Complex [label="Coordination", color="#EA4335", style=dashed]; Pd_II_Complex -> Poisoned_Complex [label="Coordination", color="#EA4335", style=dashed]; Isoxazole -> Poisoned_Complex [style=invis];

{rank=same; Isoxazole; Poisoned_Complex} } dot Figure 1: Simplified mechanism of palladium catalyst deactivation by isoxazole coordination, leading to an off-cycle, inactive complex.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered when working with isoxazole-containing substrates in palladium-catalyzed reactions.

Issue 1: My reaction is sluggish or has stalled completely.

Q1: I've noticed very slow conversion, or the reaction stops after partial conversion. What's the likely cause?

A1: This is a classic symptom of catalyst poisoning. The isoxazole substrate is likely coordinating to the palladium center, reducing the concentration of the active catalyst available to participate in the catalytic cycle.[1] This inhibition slows down the rate-limiting step, which is often the oxidative addition.[5]

Troubleshooting Steps:

  • Increase Ligand Loading: A higher ligand-to-palladium ratio can sometimes mitigate poisoning. The excess ligand competes with the isoxazole for coordination sites on the palladium, helping to keep the catalyst in the active cycle. A stepwise increase in the ligand-to-metal ratio (e.g., from 1.1:1 to 2:1 or even 4:1) is a good starting point.

  • Select a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often more effective in these situations.[1] Their steric bulk can disfavor the coordination of the isoxazole, while their electron-donating properties stabilize the active Pd(0) species.[1]

  • Consider a Different Palladium Precatalyst: Modern precatalysts, such as the third-generation Buchwald palladacycles (Pd G3), are designed for efficient generation of the active LPd(0) catalyst. This can be crucial when dealing with inhibiting substrates, as rapid formation of the active catalyst can help it enter the catalytic cycle before significant poisoning occurs.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Ligand:Pd Ratio 1.1:1 - 1.5:12:1 - 4:1Excess ligand outcompetes the isoxazole for coordination.
Ligand Type Standard phosphinesBulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCsSteric hindrance and electronic effects stabilize the catalyst and disfavor substrate coordination.[1]
Temperature As per literatureCautious, stepwise increaseMay overcome the activation barrier but can also accelerate catalyst decomposition.[1]
Issue 2: My reaction mixture is turning black.

Q2: I'm observing the formation of a black precipitate in my reaction. What does this indicate?

A2: The black precipitate is likely "palladium black," which is finely divided, agglomerated palladium metal.[1] This is a clear sign of catalyst decomposition and means your active, soluble catalyst is crashing out of solution in an inactive form.[1] This can be exacerbated by N-heterocycle coordination, which can destabilize the catalyst complex.

Troubleshooting Steps:

  • Ensure a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[1][5] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is critical.

  • Optimize Ligand Choice and Ratio: As with sluggish reactions, the right ligand is key. Insufficient ligand or a ligand that binds weakly can leave the palladium center exposed and prone to aggregation.[1]

  • Control Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.

dot digraph "Troubleshooting_Workflow_Palladium_Black" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Start [label="Observation:\nPalladium Black Formation", fillcolor="#FBBC05", fontcolor="#202124", shape=oval]; Check_Inert [label="Verify Inert Atmosphere\n(Degas Solvents, Purge with Ar/N2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Ligand [label="Optimize Ligand System", fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Ratio [label="Increase Ligand:Pd Ratio", fillcolor="#FFFFFF", fontcolor="#202124"]; Change_Ligand [label="Switch to Bulky, Electron-Rich Ligand", fillcolor="#FFFFFF", fontcolor="#202124"]; Control_Temp [label="Lower Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Reaction Progress", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval];

// Edges Start -> Check_Inert; Check_Inert -> Optimize_Ligand; Optimize_Ligand -> Increase_Ratio; Optimize_Ligand -> Change_Ligand; Increase_Ratio -> Control_Temp; Change_Ligand -> Control_Temp; Control_Temp -> Monitor; } dot Figure 2: A decision-making workflow for troubleshooting the formation of palladium black.

Frequently Asked Questions (FAQs)

Q3: Can I use a higher catalyst loading to overcome the poisoning effect?

A3: While increasing the catalyst loading might seem like a straightforward solution to achieve a reasonable reaction rate, it is often not the most efficient or cost-effective approach. It can lead to higher residual palladium in your product and does not address the root cause of the deactivation. It is generally better to first attempt to solve the issue by optimizing the ligand, solvent, and temperature.

Q4: Are there any additives that can help in reactions with N-heterocycles?

A4: In some cases, additives can be beneficial. For instance, in Negishi couplings, the addition of lithium bromide (LiBr) has been shown to counteract the formation of inhibitory Pd-Zn complexes and restore catalyst activity.[6][7] While not a universal solution, the principle of using additives to modulate the coordination sphere of the catalyst is a valid strategy to explore.

Q5: Is it possible to reactivate a poisoned palladium catalyst?

A5: In some instances, particularly with supported catalysts like Pd/C, reactivation can be attempted. Methods can include washing with solvents to remove adsorbed poisons or treatment with specific reactivating agents.[8][9][10] For example, contacting a spent catalyst with a solution of alkali metal bicarbonates or carbonates has been reported to restore activity after poisoning by nitrogen impurities.[8] However, for homogeneous catalysts used in cross-coupling, this is generally not practical within the reaction mixture. The focus should be on preventing deactivation in the first place.

Experimental Protocol: Ligand Screening for a Challenging Isoxazole Coupling

This protocol outlines a systematic approach to screen for an optimal ligand to overcome catalyst deactivation in a Suzuki-Miyaura coupling involving an isoxazole substrate.

Objective: To identify a ligand that promotes efficient cross-coupling of an isoxazole bromide with a boronic acid, minimizing catalyst deactivation.

Materials:

  • Isoxazole bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • Ligands for screening (e.g., PPh₃, SPhos, XPhos, RuPhos; 4.4 mol %)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Reaction Setup (Under Inert Atmosphere):

    • To a series of reaction vials, add the isoxazole bromide (e.g., 0.1 mmol), arylboronic acid (0.15 mmol), and base (0.2 mmol).

    • In separate vials, prepare stock solutions of the palladium precatalyst and each ligand in the chosen solvent.

  • Catalyst Preparation:

    • In a separate vial, pre-mix the palladium precatalyst and the respective ligand in the solvent and stir for 15-20 minutes to allow for complex formation.

  • Reaction Initiation:

    • Add the appropriate volume of the catalyst/ligand solution to each reaction vial.

    • Add the remaining solvent to reach the desired concentration.

    • Seal the vials and place them in a pre-heated reaction block (e.g., 80-100 °C).

  • Monitoring and Analysis:

    • Take aliquots from each reaction at regular intervals (e.g., 1h, 4h, 16h).

    • Quench the aliquots and analyze by LC-MS or GC-MS to determine the conversion to the product.

  • Evaluation:

    • Compare the reaction profiles for each ligand. The optimal ligand will show a high conversion rate and yield with minimal formation of byproducts or palladium black.

This systematic screening process allows for the empirical determination of the most effective ligand system for your specific isoxazole substrate, providing a solid foundation for reaction scale-up and optimization.

References

Removal of palladium catalyst residues from 5-Iodo-3-methylisoxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies for the Removal of Palladium Catalyst Residues from 5-Iodo-3-methylisoxazole Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing palladium catalyst residues from reactions involving this compound. Given the importance of this heterocyclic scaffold in medicinal chemistry, ensuring the purity of the final compound is paramount, not only for the integrity of subsequent biological assays but also for meeting stringent regulatory standards for active pharmaceutical ingredients (APIs).[1][2]

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[3] However, the removal of residual palladium presents a significant downstream challenge.[1] The issue can be particularly complex with nitrogen-containing heterocycles like isoxazoles, where the lone pair of electrons on the nitrogen atom can coordinate with palladium species, making them more difficult to remove through conventional methods. This guide provides in-depth troubleshooting advice, validated protocols, and a logical framework for selecting the most effective purification strategy for your specific needs.

Troubleshooting Guide: Common Scenarios & Solutions

This section is structured in a question-and-answer format to address specific issues you may encounter during your experimental work.

Q1: My crude reaction mixture is dark grey or contains a black precipitate after the reaction. What is this, and what is the first step I should take?

A1: The dark coloration or black precipitate is almost certainly palladium black (Pd(0)), which forms as the catalyst is reduced from its active state during the reaction or workup. While it appears insoluble, it can exist as fine colloidal particles that are difficult to remove completely by standard filtration.

Causality: This occurs when the Pd(0) species agglomerates. While it's a sign that the catalyst has been reduced, its presence can complicate purification.

Recommended First Step: Filtration through Celite®

A simple filtration through a pad of Celite® or a similar diatomaceous earth filter aid is a highly effective first step to remove the bulk of this heterogeneous palladium.[4][5]

  • Protocol:

    • Prepare a Celite® pad (typically 1-2 cm thick) in a sintered glass funnel.

    • Pre-wet the pad with the reaction solvent.

    • Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce viscosity.

    • Pass the diluted mixture through the Celite® pad.

    • Wash the pad thoroughly with additional solvent to ensure complete recovery of your product.[4]

This initial step will remove the majority of the insoluble palladium, but it is often insufficient to remove the soluble palladium species that remain and contribute to ppm-level contamination.

Q2: After an aqueous workup and Celite® filtration, my product looks clean by TLC and ¹H NMR, but elemental analysis (ICP-MS) shows palladium levels are still high (e.g., >150 ppm). Why?

A2: This is a very common scenario and highlights the challenge of removing soluble palladium species. These can be residual Pd(II) intermediates from the catalytic cycle or Pd(0) complexes stabilized by phosphine ligands or even your product.[6] The nitrogen atom in your this compound product can act as a ligand, chelating with palladium and keeping it in solution.

Causality: The palladium is not present as a simple metal but as a soluble organometallic complex. Standard extraction or simple filtration will not remove it.[4] To meet regulatory limits, which can be as low as 5-10 ppm for APIs, a more targeted approach is required.[7][8][9]

Recommended Action: Implement a Scavenging Protocol.

Metal scavengers are materials with functional groups that have a high affinity for palladium, binding it selectively so it can be removed by filtration.[1]

Q3: There are many types of palladium scavengers. Which one is the most suitable for my this compound product?

A3: The choice of scavenger is critical and depends on the specific palladium species present and the nature of your product. For palladium, sulfur-based scavengers are exceptionally effective due to the strong affinity between the soft metal (Pd) and the soft ligand (S).[6][10]

Comparison of Common Scavenger Types:

Scavenger TypeFunctional GroupMechanism & SuitabilityAdvantagesDisadvantages
Silica-Based Thiol -SHExcellent for both Pd(0) and Pd(II). High affinity and good kinetics.[6][10]High efficiency, good solvent compatibility, low product loss.Higher cost compared to carbon.
Polymer-Supported Thiol/TMT -SH, Trimercaptotriazine (TMT)Similar to silica-based thiols. TMT is a powerful tridentate scavenger.[7]High capacity, robust.Can swell in certain solvents, potentially trapping the product.
Activated Carbon N/AAdsorbs palladium complexes through non-specific interactions.Low cost, readily available.Can adsorb the desired product, leading to yield loss.[11] Efficacy can be variable.

Recommendation for this compound:

Start with a silica-based scavenger functionalized with thiol (-SH) or thiourea groups . These have demonstrated high efficacy in removing palladium from highly functionalized APIs to levels below 10 ppm.[6] They are generally very selective and minimize the risk of product loss, which is crucial for valuable drug development intermediates.

Q4: My scavenger treatment isn't reducing palladium levels sufficiently. What factors can I optimize for better performance?

A4: If a scavenger is underperforming, several experimental parameters can be adjusted. Simply stirring the scavenger with the solution may not be enough; optimization is key.

Key Optimization Parameters:

  • Temperature: Increasing the temperature (e.g., to 40-60 °C) often improves the kinetics of scavenging, leading to faster and more complete removal.

  • Time: Scavenging is not instantaneous. Ensure sufficient contact time, which can range from a few hours to overnight.[12] A kinetic study (taking samples at different time points) can determine the optimal duration.

  • Scavenger Equivalents: While 5-10 weight equivalents (scavenger to product) is a common starting point, this may need to be increased depending on the initial palladium concentration.

  • Solvent: The choice of solvent can impact scavenger performance. Solvents like THF, Ethyl Acetate, or Acetonitrile are generally compatible. Ensure your product is fully dissolved to maximize its exposure to the scavenger.

  • Agitation: Ensure efficient stirring to keep the scavenger suspended and maximize surface area contact with the solution.

Frequently Asked Questions (FAQs)

Q: What are the typical regulatory limits for palladium in APIs? A: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines. Palladium is a Class 2B element, and for oral drug products, the permitted daily exposure (PDE) limit is typically 10 ppm.[1][8]

Q: How can I accurately measure the palladium concentration in my sample? A: The industry standard for quantifying trace metal residues is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[7] Other methods like Atomic Absorption (AA) spectroscopy and X-ray Fluorescence (XRF) are also used.[2][7] For rapid screening during process development, colorimetric or fluorometric kits are also available.[7][13]

Q: Can I remove palladium residues without using scavengers? A: Yes, although it can be more challenging.

  • Crystallization: This can be effective, especially if combined with a chelating additive like N-acetylcysteine or thiourea, which helps to keep the palladium complex in the mother liquor.[7] However, in some cases, the palladium can co-crystallize with the product.[11]

  • Column Chromatography: While chromatography can remove palladium, it's often not the most efficient method for trace amounts and may not be scalable. The palladium can streak across the column, contaminating many fractions.[4]

Q: How does my choice of catalyst and ligands affect palladium removal? A: The choice of ligands significantly impacts the stability of the palladium complexes. Bulky, electron-rich phosphine ligands can form very stable complexes that are more difficult to break apart and scavenge. In some cases, switching to a different ligand or using a pre-catalyst that deactivates more cleanly can simplify the purification process. Using heterogeneous catalysts like Pd/C can simplify removal, as the catalyst can be filtered off, but leaching of soluble palladium can still occur.

Workflow & Protocols

Decision Tree for Palladium Removal Strategy

This diagram provides a logical workflow to help you select the appropriate purification strategy.

Palladium_Removal_Workflow start Crude Product from This compound Reaction check_precipitate Is there a visible black precipitate? start->check_precipitate celite_filtration Perform Filtration through Celite® Pad check_precipitate->celite_filtration Yes analyze_pd Quantify Pd Level (e.g., ICP-MS) check_precipitate->analyze_pd No celite_filtration->analyze_pd pd_low Pd Level < 10 ppm? (or target spec) analyze_pd->pd_low scavenging Select & Apply Scavenger (e.g., Thiol-Silica) pd_low->scavenging No final_product Purified Product pd_low->final_product Yes analyze_pd_after_scavenge Re-Quantify Pd Level scavenging->analyze_pd_after_scavenge After Treatment optimize Optimize Scavenging: Temp, Time, Equivalents optimize->scavenging Re-run alternative_methods Consider Alternative Methods: - Recrystallization with Additive - Activated Carbon optimize->alternative_methods If still high alternative_methods->analyze_pd After Treatment pd_low_after_scavenge Pd Level < 10 ppm? analyze_pd_after_scavenge->pd_low_after_scavenge Check Level pd_low_after_scavenge->optimize No pd_low_after_scavenge->final_product Yes

Caption: Decision workflow for selecting a palladium removal method.

Protocol 1: General Procedure for Scavenging with Thiol-Modified Silica Gel
  • Preparation: Following initial workup (e.g., aqueous extraction and Celite® filtration), dissolve your crude this compound product in a suitable solvent (e.g., THF, EtOAc, MeCN) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 wt. equivalents relative to the mass of your product).

  • Incubation: Stir the slurry vigorously at a set temperature. Start with room temperature for 4-6 hours. If removal is incomplete, increase the temperature to 40-50 °C and stir overnight.

  • Monitoring: Progress can be monitored by taking small aliquots of the solution (filtered to remove the scavenger) and submitting them for ICP-MS analysis.

  • Filtration: Once the palladium level is within the acceptable range, filter the mixture to remove the scavenger. Wash the scavenger cake thoroughly with fresh solvent to recover any adsorbed product.

  • Final Steps: Combine the filtrate and washes, and concentrate in vacuo to yield the purified product. Confirm the final palladium concentration with a final ICP-MS analysis.

References

Preventing homocoupling byproducts in 5-Iodo-3-methylisoxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Mitigating Homocoupling Byproducts in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-iodo-3-methylisoxazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling byproduct formation in various cross-coupling reactions.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, its utility in transition-metal-catalyzed cross-coupling reactions is often hampered by the formation of undesired homocoupling byproducts. This guide offers practical solutions and explains the underlying chemical principles to help you minimize these side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem in my this compound reactions?

A1: Homocoupling is a side reaction where two identical molecules of a reactant couple with each other instead of the intended cross-coupling partner. In the context of this compound, this typically results in the formation of 3,3'-dimethyl-5,5'-biisoxazole. This byproduct consumes your starting material, reduces the yield of your desired product, and can complicate purification.

Homocoupling can occur with either the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the aryl halide (e.g., this compound in Ullmann coupling).[1][2] The specific type of homocoupling observed will depend on the reaction conditions and the coupling partners involved.

Q2: I'm observing significant boronic acid homocoupling in my Suzuki-Miyaura coupling with this compound. What are the primary causes?

A2: Boronic acid homocoupling in Suzuki-Miyaura reactions is a common issue, often promoted by the presence of oxygen.[3][4] The generally accepted mechanism involves the oxidation of the active Pd(0) catalyst to Pd(II) species by residual oxygen in the reaction mixture.[4][5] These Pd(II) species can then mediate the homocoupling of two boronic acid molecules.[4]

Key contributing factors include:

  • Inadequate Degassing: Failure to thoroughly remove dissolved oxygen from solvents and the reaction headspace is a primary cause. Even trace amounts of oxygen can lead to significant homocoupling.[5][6]

  • Use of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂, the initial reduction to the active Pd(0) can be inefficient, leading to residual Pd(II) that promotes homocoupling.[4]

  • Base Strength and Solubility: The choice of base and its solubility can influence the reaction pathway. In some cases, a strong base can promote side reactions.

Q3: How can I minimize alkyne homocoupling (Glaser coupling) in my Sonogashira reaction with this compound?

A3: The Sonogashira coupling of terminal alkynes with aryl halides can be plagued by the oxidative homocoupling of the alkyne, known as the Glaser coupling.[7][8] This reaction is catalyzed by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[9]

To suppress Glaser coupling:

  • Strict Anaerobic Conditions: Rigorous exclusion of oxygen is critical. This involves using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.[10][11] These methods often employ specific ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.

  • Control of Reaction Parameters: The choice of base, solvent, and temperature can influence the relative rates of the desired Sonogashira coupling and the undesired Glaser coupling.[9]

Troubleshooting Guides

This section provides detailed troubleshooting strategies for common cross-coupling reactions involving this compound.

Troubleshooting Suzuki-Miyaura Coupling

Issue: Formation of 3,3'-dimethyl-5,5'-biisoxazole (from this compound homocoupling) and/or biphenyl-type byproducts (from boronic acid homocoupling).

dot graph "Suzuki_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="High Homocoupling in Suzuki Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDegassing [label="Verify Rigorous Degassing\n(Solvents & Headspace)", fillcolor="#FBBC05"]; CheckCatalyst [label="Evaluate Palladium Source\n(Pd(0) vs. Pd(II))", fillcolor="#FBBC05"]; OptimizeLigand [label="Screen Ligands\n(Bulky, Electron-Rich)", fillcolor="#FBBC05"]; OptimizeBase [label="Adjust Base & Solvent System", fillcolor="#FBBC05"]; Additives [label="Consider Additives\n(e.g., Reducing Agents)", fillcolor="#FBBC05"]; Success [label="Reduced Homocoupling, Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckDegassing [label="Initial Check"]; CheckDegassing -> CheckCatalyst [label="If still problematic"]; CheckCatalyst -> OptimizeLigand [label="If Pd(II) is used"]; CheckCatalyst -> Success [label="If switching to Pd(0) helps"]; OptimizeLigand -> OptimizeBase [label="Fine-tuning"]; OptimizeBase -> Additives [label="Further Optimization"]; Additives -> Success [label="Successful Mitigation"]; CheckDegassing -> Success [label="If degassing was the issue"]; OptimizeLigand -> Success [label="If ligand was the key"]; OptimizeBase -> Success [label="If conditions were suboptimal"]; } Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocols & Explanations:

  • Improve Degassing Technique:

    • Protocol: Before adding the catalyst, sparge the reaction mixture with nitrogen or argon for at least 30 minutes. A subsurface sparge is particularly effective.[12] Alternatively, use three to five freeze-pump-thaw cycles for complete oxygen removal.

    • Rationale: Oxygen is a known promoter of boronic acid homocoupling by oxidizing the active Pd(0) catalyst.[3] Rigorous oxygen exclusion is the first and most critical step.[5]

  • Optimize Palladium Catalyst and Ligand:

    • Protocol:

      • If using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ or a pre-formed Pd(0) complex.[13]

      • Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[14] These ligands promote the desired reductive elimination step and can stabilize the Pd(0) species, disfavoring side reactions.[4]

    • Rationale: Pd(0) catalysts enter the catalytic cycle directly, avoiding the initial reduction step where Pd(II) can induce homocoupling.[4] Bulky ligands accelerate the rate-limiting reductive elimination, increasing the turnover frequency of the desired cross-coupling.

  • Consider Additives:

    • Protocol: Add a mild reducing agent, such as potassium formate, to the reaction mixture before introducing the palladium catalyst.[5][12]

    • Rationale: The reducing agent helps to minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the oxidative addition product.[12]

Data Summary: Effect of Conditions on Homocoupling

ConditionHomocoupling Byproduct (%)Desired Product Yield (%)Rationale
Standard (Air)25-40%50-65%Oxygen promotes boronic acid homocoupling.[5]
N₂ Sparge (30 min)5-10%80-90%Reduces dissolved oxygen, minimizing Pd(II) formation.[12]
N₂ Sparge + K-formate<2%>95%Rigorous O₂ exclusion and scavenging of residual Pd(II).[5][12]
Pd(OAc)₂ / PPh₃15-25%65-75%Incomplete reduction of Pd(II) can lead to homocoupling.[4]
Pd₂(dba)₃ / XPhos<5%>90%Direct use of Pd(0) and a bulky ligand favors cross-coupling.[14]
Troubleshooting Sonogashira Coupling

Issue: Formation of a symmetrical 1,3-diyne byproduct (Glaser coupling).

dot graph "Sonogashira_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="High Glaser Coupling in Sonogashira", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckAnaerobic [label="Ensure Strict Anaerobic Conditions", fillcolor="#FBBC05"]; CopperFree [label="Switch to Copper-Free Protocol", fillcolor="#FBBC05"]; OptimizeBaseSolvent [label="Optimize Base and Solvent", fillcolor="#FBBC05"]; LigandScreen [label="Screen Palladium Ligands", fillcolor="#FBBC05"]; Success [label="Minimized Glaser Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckAnaerobic [label="First Step"]; CheckAnaerobic -> CopperFree [label="If homocoupling persists"]; CopperFree -> OptimizeBaseSolvent [label="For optimization"]; OptimizeBaseSolvent -> LigandScreen [label="Further tuning"]; CheckAnaerobic -> Success [label="If O2 was the issue"]; CopperFree -> Success [label="Effective Strategy"]; LigandScreen -> Success [label="Optimized System"]; } Caption: Troubleshooting workflow for Sonogashira coupling.

Detailed Protocols & Explanations:

  • Implement Copper-Free Conditions:

    • Protocol: Omit the copper(I) salt (e.g., CuI) from the reaction. Instead, use a palladium catalyst with a suitable ligand, such as a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC) ligand.[10][11]

    • Rationale: The copper(I) co-catalyst is directly involved in the catalytic cycle of the Glaser homocoupling.[15] By removing it, you eliminate the primary pathway for this side reaction.

  • Ligand and Base Optimization:

    • Protocol:

      • For copper-free systems, ligands like P(t-Bu)₃ have shown to be effective.[11]

      • Use a milder organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in place of stronger inorganic bases.

    • Rationale: The ligand plays a crucial role in activating the alkyne in the absence of copper.[11] The choice of base can also influence the reaction kinetics, and milder bases are often sufficient for the deprotonation of the terminal alkyne without promoting side reactions.

Troubleshooting Heck Coupling

Issue: Formation of 3,3'-dimethyl-5,5'-biisoxazole (homocoupling of this compound).

Detailed Protocols & Explanations:

  • Ligand Selection:

    • Protocol: Employ bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[16][17] For aryl iodides, ligands like PPh₃ are often sufficient, but for less reactive halides, more electron-rich and bulky ligands may be necessary.

    • Rationale: The ligand influences the rates of oxidative addition and reductive elimination. A well-chosen ligand can favor the desired Heck pathway over competing homocoupling.[16]

  • Reaction Conditions:

    • Protocol: Use a suitable base such as triethylamine, potassium carbonate, or sodium acetate.[18] The reaction is typically carried out in polar aprotic solvents like DMF, NMP, or acetonitrile.

    • Rationale: The base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle.[17] Proper choice of base and solvent ensures efficient turnover and minimizes side reactions.

Troubleshooting Buchwald-Hartwig Amination

Issue: Formation of 3,3'-dimethyl-5,5'-biisoxazole.

Detailed Protocols & Explanations:

  • Catalyst System:

    • Protocol: Utilize a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[14][19][20]

    • Rationale: These bulky and electron-rich ligands are designed to facilitate the C-N bond-forming reductive elimination, which is often the rate-limiting step.[20][21] This acceleration of the desired pathway outcompetes the side reactions leading to homocoupling.

  • Base and Solvent:

    • Protocol: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[19] Aprotic solvents such as toluene or dioxane are commonly used.[22]

    • Rationale: The strong base is necessary to deprotonate the amine and form the active palladium-amido complex. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

Troubleshooting Ullmann Coupling

Issue: Predominant formation of 3,3'-dimethyl-5,5'-biisoxazole.

Detailed Protocols & Explanations:

  • Catalyst and Ligand:

    • Protocol: While the classic Ullmann reaction uses stoichiometric copper, modern protocols employ catalytic amounts of copper(I) salts (e.g., CuI) with a ligand.[1][23] Common ligands include 1,10-phenanthroline and various amino acids.

    • Rationale: The ligand accelerates the reaction, allowing for lower temperatures and catalyst loadings, which can suppress the homocoupling side reaction.[24]

  • Reaction Conditions:

    • Protocol: Use a suitable base, such as K₂CO₃ or Cs₂CO₃, and a high-boiling polar aprotic solvent like DMF, NMP, or DMSO.[1]

    • Rationale: The Ullmann reaction often requires elevated temperatures to proceed.[23] The choice of base and solvent is critical for achieving good yields and minimizing byproduct formation.

Conclusion

The formation of homocoupling byproducts in reactions involving this compound is a common but manageable challenge. By understanding the underlying mechanisms and carefully controlling reaction parameters—particularly through the rigorous exclusion of oxygen, and the strategic selection of catalysts, ligands, and bases—researchers can significantly improve the efficiency and selectivity of their cross-coupling reactions. This guide provides a starting point for troubleshooting and optimization, enabling the successful application of this versatile building block in your synthetic endeavors.

References

Improving the regioselectivity of reactions involving 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Iodo-3-methylisoxazole

A Guide to Improving Regioselectivity in Cross-Coupling Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. We will address common challenges related to regioselectivity in palladium-catalyzed cross-coupling reactions and provide actionable, field-proven solutions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Section 1: Fundamentals of Reactivity and Regioselectivity

Q1: Why is regioselectivity a primary concern when working with this compound?

A: this compound presents two potentially reactive sites for metal-catalyzed reactions: the C5-Iodo bond and the C4-H bond. While palladium-catalyzed cross-coupling reactions are primarily designed to functionalize the C-I bond, competing C-H activation at the C4 position can occur under certain conditions, leading to a mixture of regioisomers. The isoxazole ring's electronic nature makes the C4 proton relatively acidic and susceptible to deprotonation or direct metallation, which can initiate undesired reaction pathways.[1][2] Furthermore, the stability of the isoxazole ring itself can be a challenge, as harsh conditions can lead to ring-opening or decomposition.[1] Controlling reaction conditions to favor oxidative addition at the C5-I bond over C4-H activation is therefore critical for achieving high regioselectivity and yield.

Q2: What are the key factors that govern regioselectivity in cross-coupling reactions of halogenated isoxazoles?

A: The outcome of a cross-coupling reaction is a delicate balance of several interconnected factors. Understanding these allows for rational optimization:

  • Electronic Effects: The inherent electronic properties of the isoxazole ring dictate the intrinsic reactivity of each position. For polyhalogenated heterocycles, oxidative addition is generally favored at the more electrophilic carbon atom.[2][3] In this compound, the C5 position is activated by the adjacent electronegative oxygen atom.

  • Catalyst and Ligand Choice: This is arguably the most critical factor for controlling regioselectivity. The steric bulk and electronic properties of the phosphine ligands on the palladium catalyst dictate its approach to the substrate.[4][5] Bulky ligands can sterically hinder reaction at one site while favoring another. Electron-rich ligands can accelerate oxidative addition, the first and often rate-determining step in the catalytic cycle.[6][7][8]

  • Reaction Conditions: Temperature, solvent, and the choice of base all play crucial roles. The base is not merely a spectator; it is integral to the transmetalation step in Suzuki couplings and neutralizes the acid generated in Heck and Sonogashira reactions.[9][10] The choice of base can significantly influence the catalytic cycle's efficiency and selectivity.

  • Steric Hindrance: The methyl group at the C3 position provides a degree of steric hindrance that can influence the approach of the bulky palladium catalyst. This can be exploited to direct reactivity towards the less hindered C5 position, especially when using sterically demanding ligands.[11]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section provides specific troubleshooting advice for the most common cross-coupling reactions performed with this compound.

Q3: My Suzuki-Miyaura coupling with an arylboronic acid is giving poor yield and a mixture of C5-aryl and C4-aryl products. How can I improve C5 selectivity?

A: This is a classic regioselectivity challenge. Achieving high C5 selectivity requires optimizing the reaction to ensure the catalytic cycle proceeds exclusively via oxidative addition at the C5-I bond.

Troubleshooting Table for Suzuki-Miyaura Coupling

Problem Probable Cause(s) Recommended Solution(s)
Poor Regioselectivity (Mixture of C5 and C4 coupling)1. C-H Activation: The catalyst is promoting undesired C4-H activation.[1] 2. Ligand Choice: The ligand may not be sufficiently bulky or electron-rich to discriminate between the two sites.1. Switch to a Bulky Ligand: Employ sterically demanding phosphine ligands like XPhos or SPhos. These ligands form bulky palladium complexes that favor the less sterically hindered C5 position.[12] 2. Use a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure the formation of a consistent active species.[12] 3. Lower Reaction Temperature: C-H activation often has a higher activation energy. Running the reaction at a lower temperature (e.g., 60-80 °C) can suppress this side reaction.[12]
Low Yield / No Reaction 1. Catalyst Deactivation: The unprotected N-H on some heterocycles (if used as coupling partners) can inhibit the catalyst.[12] 2. Inefficient Transmetalation: The chosen base may not be effective for the specific boronic acid/ester used. 3. Proto-deboronation: The boronic acid is being degraded before it can couple.1. Optimize Base/Solvent System: For unprotected N-H heterocycles, K₃PO₄ in a dioxane/water mixture is often effective.[12] For standard arylboronic acids, Na₂CO₃ or K₂CO₃ are common choices. 2. Use Boronic Esters: MIDA or pinacol boronate esters are often more stable than the corresponding boronic acids and can give more consistent results.[13]
Starting Material Decomposition 1. Harsh Conditions: High temperatures or a strongly coordinating solvent can lead to isoxazole ring cleavage.[1] 2. Base-Induced Degradation: The base may be too strong, leading to decomposition pathways.1. Screen Solvents: Use less-coordinating solvents like dioxane or toluene instead of DMF or DMA. 2. Use a Milder Base: Switch from strong inorganic bases (e.g., Cs₂CO₃) to milder ones like K₂CO₃ or K₃PO₄.

Q4: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is sluggish and gives complex mixtures. What are the best practices for this transformation?

A: Sonogashira couplings are sensitive to both the palladium and copper co-catalyst. Success hinges on maintaining an active catalytic system and preventing side reactions like alkyne homocoupling (Glaser coupling).

Troubleshooting Table for Sonogashira Coupling

Problem Probable Cause(s) Recommended Solution(s)
Low Conversion 1. Inactive Catalyst: The Pd(0) species is not being generated or is being poisoned. 2. Copper(I) Oxidation: The Cu(I) co-catalyst is being oxidized to inactive Cu(II).1. Use a Standard Catalyst System: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI is a reliable starting point.[11] 2. Degas Thoroughly: Oxygen must be rigorously excluded to prevent catalyst oxidation and Glaser coupling. Purge the reaction vessel and solvents with argon or nitrogen.[14]
Significant Alkyne Homocoupling 1. Excessive Copper: Too much CuI or the presence of oxygen promotes the homocoupling pathway.1. Reduce CuI Loading: Use catalytic amounts of CuI (1-5 mol%). 2. Consider Copper-Free Conditions: Several modern protocols exist for copper-free Sonogashira reactions, which can eliminate this side product entirely.[14] These often use specific ligands and bases.
Poor Regioselectivity 1. Steric Effects: The steric profile of the alkyne and the catalyst can influence the outcome.[11]1. Ligand Tuning: The choice of phosphine ligand can control selectivity. In some systems, monodentate ligands like PPh₃ favor one position, while bidentate ligands favor another.[5] For this compound, Pd(PPh₃)₄ is generally effective for C5 coupling.[11]

Visualizing the Solution: Diagrams and Workflows

A clear understanding of the reaction mechanism and a logical troubleshooting approach are essential for success.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ Base PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² caption Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Workflow Start Start: Poor Regioselectivity (e.g., C4/C5 Mixture) Check_Ligand Is the ligand sterically demanding? (e.g., XPhos, SPhos) Start->Check_Ligand Change_Ligand Action: Switch to a bulky monodentate phosphine ligand (XPhos, SPhos, tBu₃P). Check_Ligand->Change_Ligand No Check_Temp Is the reaction temperature >100°C? Check_Ligand->Check_Temp Yes Change_Ligand->Check_Temp Lower_Temp Action: Reduce temperature to 60-80°C to disfavor C-H activation. Check_Temp->Lower_Temp Yes Check_Base Is the base appropriate? (e.g., K₃PO₄ vs Na₂CO₃) Check_Temp->Check_Base No Lower_Temp->Check_Base Change_Base Action: Screen milder bases (K₃PO₄, K₂CO₃) and ensure anhydrous conditions if needed. Check_Base->Change_Base No Success Success: Improved Regioselectivity Check_Base->Success Yes Change_Base->Success

Caption: Fig 2. Decision tree for troubleshooting poor regioselectivity.

Experimental Protocols

The following protocol provides a robust starting point for achieving highly regioselective C5-arylation of this compound via a Suzuki-Miyaura coupling.

Protocol 1: Regioselective Suzuki-Miyaura C5-Arylation

This procedure is adapted from established methods for coupling heteroaryl halides and is optimized for C5 selectivity.[12][13]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Round-bottom flask, magnetic stir bar, condenser, argon/nitrogen inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and XPhos Pd G3 (0.02 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask to create a 4:1 dioxane/water mixture. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-3-methylisoxazole product.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Haloisoxazoles in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of molecular design, appearing in numerous FDA-approved drugs and clinical candidates. The ability to functionalize this privileged heterocycle is paramount, and palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for this purpose. However, the efficiency of these transformations is critically dependent on the nature and position of the halogen substituent on the isoxazole ring.

This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-isoxazoles in the most common palladium-catalyzed reactions. We will delve into the underlying mechanistic principles, provide supporting experimental data, and offer practical guidance for selecting the optimal haloisoxazole substrate for your synthetic campaign.

The Decisive Role of the Halogen: A Reactivity Hierarchy

The fundamental principle governing the reactivity of haloisoxazoles in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The reaction is initiated by the oxidative addition of the haloisoxazole to a palladium(0) complex, a step that is often rate-determining.[1] The weaker the C-X bond, the more readily this oxidative addition occurs, leading to a faster and more efficient reaction. This established principle gives rise to a clear reactivity hierarchy:

Iodo-isoxazoles > Bromo-isoxazoles > Chloro-isoxazoles

Fluoro-isoxazoles are generally unreactive in these transformations due to the exceptional strength of the C-F bond and are therefore not considered in this comparative guide.

This reactivity trend (I > Br > Cl) is a consistent theme across the major classes of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[2][3]

Comparative Performance in Key Palladium-Catalyzed Reactions

To illustrate the practical implications of this reactivity trend, the following sections present a comparative overview of the performance of different haloisoxazoles in key cross-coupling reactions. The data is compiled from various literature sources and, while not from a single head-to-head study under identical conditions, provides a clear qualitative and often quantitative picture of the reactivity differences.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures. The choice of halogen on the isoxazole ring significantly impacts the required reaction conditions.

HaloisoxazoleCoupling PartnerCatalyst SystemConditionsYieldReference
3-Iodo-5-phenylisoxazolePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 80 °C, 2h95%[4]
5-Bromo-3-methylisoxazole4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃DME, 80 °C, 2h92%[5]
4-Chloroisoxazole derivativeArylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene/H₂O, 100 °C, 18h75%[4]

Key Insights:

  • Iodo-isoxazoles are highly reactive, often undergoing coupling at or near room temperature with simple palladium catalysts like Pd(PPh₃)₄.[4]

  • Bromo-isoxazoles represent a good balance of reactivity and stability, typically requiring slightly more forcing conditions or more sophisticated catalyst systems (e.g., those employing ligands like dppf) to achieve high yields.[5]

  • Chloro-isoxazoles are the most challenging substrates due to the strength of the C-Cl bond. Their successful coupling often necessitates the use of specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) and higher reaction temperatures.[3][4]

Heck Reaction: Alkenylation of the Isoxazole Core

The Heck reaction provides a powerful method for the synthesis of styrenyl and other alkenyl-substituted isoxazoles. The reactivity trend of haloisoxazoles in this reaction mirrors that observed in Suzuki couplings.

HaloisoxazoleAlkeneCatalyst SystemConditionsYieldReference
4-Iodoisoxazole derivativeStyrenePd(OAc)₂, PPh₃, Et₃NDMF, 100 °C, 4h88%[6]
4-Bromoisoxazole derivativeStyrenePd(OAc)₂, DAB-Cy, Cs₂CO₃NMP, 140 °C, 12h85%[6][7]
4-Chloroisoxazole derivativen-Butyl acrylatePd(OAc)₂, P(t-Bu)₃, Cy₂NMeDioxane, 120 °C, 24h70%[8]

Key Insights:

  • Iodo- and bromo-isoxazoles are generally good substrates for the Heck reaction, with iodo derivatives reacting under milder conditions.[6][7]

  • The coupling of chloro-isoxazoles is less common and typically requires higher temperatures and specialized ligands to achieve satisfactory yields.[8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto the isoxazole ring, creating precursors for a wide range of further transformations. The C-X bond cleavage remains a critical factor in this reaction.

HaloisoxazoleAlkyneCatalyst SystemConditionsYieldReference
4-Iodo-3,5-dimethylisoxazolePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 25 °C, 1h98%[9]
3-Bromo-5-phenylisoxazolePhenylacetylenePd(PPh₃)₄, CuI, Et₃NToluene, 80 °C, 3h85%[10]
3-Chloroisoxazole derivativePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDMF, 120 °C, 24h60%[11]

Key Insights:

  • Iodoisoxazoles are exceptionally reactive in Sonogashira couplings, often proceeding to completion at room temperature in a short time.[9]

  • Bromoisoxazoles require heating but still provide excellent yields.[10]

  • Chloroisoxazoles are significantly less reactive and necessitate harsh conditions, often resulting in lower yields.[11]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of amino-isoxazoles, which are common motifs in medicinal chemistry. The choice of halogen is particularly critical in this reaction.

HaloisoxazoleAmineCatalyst SystemConditionsYieldReference
5-Iodoisoxazole derivativeMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 100 °C, 8h90%[12]
5-Bromoisoxazole derivativeAnilinePd(OAc)₂, BINAP, NaOt-BuToluene, 100 °C, 12h88%[13]
4-Chloroisoxazole derivativeMorpholinePd₂(dba)₃, XPhos, NaOt-BuToluene, 110 °C, 24h78%[14]

Key Insights:

  • The amination of iodo- and bromo-isoxazoles proceeds efficiently with a variety of palladium catalysts and ligands.[12][13] The use of bidentate phosphine ligands is believed to prevent the formation of unreactive palladium iodide dimers, which can be an issue with aryl iodides.[13]

  • As with other coupling reactions, chloro-isoxazoles are the least reactive substrates and require bulky, electron-rich ligands like XPhos for successful amination.[14]

Regioselectivity: The Influence of Halogen Position

The position of the halogen on the isoxazole ring (C3, C4, or C5) also plays a crucial role in determining reactivity. This is governed by the electronic properties of the isoxazole ring. While systematic comparative studies on isoxazoles are scarce, principles derived from other dihaloazoles can be applied.[4]

  • C4 Position: The C4 position of the isoxazole ring is generally the most electron-deficient. Consequently, a halogen at this position is typically the most reactive towards oxidative addition.

  • C5 Position: The C5 position is also activated towards nucleophilic attack and thus oxidative addition, though generally to a lesser extent than C4.

  • C3 Position: The C3 position is generally the least electrophilic and therefore a halogen at this position is the least reactive.

This predicted order of reactivity (C4 > C5 > C3) provides a valuable guideline for designing selective cross-coupling reactions on polyhalogenated isoxazoles. For instance, in a 3-bromo-4-iodoisoxazole, the Suzuki coupling would be expected to occur selectively at the C4 position due to both the greater intrinsic reactivity of the C-I bond and the higher electrophilicity of the C4 position.

Mechanistic Insights: The "Why" Behind the Reactivity

The observed reactivity trends are a direct consequence of the mechanism of palladium-catalyzed cross-coupling reactions. The catalytic cycle, illustrated here for the Suzuki-Miyaura reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[15]

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition (Rate-Determining) Pd0->OA_TS Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) (Oxidative Adduct) OA_TS->PdII_Aryl Transmetalation_TS Transmetalation PdII_Aryl->Transmetalation_TS Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L₂) (Diaryl Complex) Transmetalation_TS->PdII_Diaryl RE_TS Reductive Elimination PdII_Diaryl->RE_TS RE_TS->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The initial oxidative addition step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the haloisoxazole.[16][17] The energy barrier for this step is directly related to the C-X bond dissociation energy. As the C-I bond is the weakest, iodoisoxazoles have the lowest activation energy for this step, leading to the highest reactivity. Conversely, the strong C-Cl bond results in a higher activation barrier for chloroisoxazoles, necessitating more forcing conditions.[3]

Two primary mechanisms are proposed for the oxidative addition of heteroaryl halides: a three-centered concerted mechanism and a nucleophilic displacement mechanism.[16][18] The operative pathway depends on the substrate, ligand, and coordination number of the palladium complex.

Following oxidative addition, transmetalation occurs, where the organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center. The final step is reductive elimination , where the two organic fragments are coupled to form the new C-C bond, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[15]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Haloisoxazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-isoxazole with an arylboronic acid, which can be adapted for other haloisoxazoles and coupling partners with appropriate modifications to the reaction conditions.

Materials:

  • 5-Bromo-3-methylisoxazole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-methylisoxazole, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed DME and water (typically a 4:1 to 5:1 ratio of DME to water) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-5-(4-methoxyphenyl)isoxazole.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

The reactivity of haloisoxazoles in palladium-catalyzed cross-coupling reactions is a well-defined and predictable phenomenon, primarily governed by the strength of the carbon-halogen bond. The established hierarchy of I > Br > Cl provides a robust framework for synthetic planning. While iodo-isoxazoles offer the highest reactivity, bromo-isoxazoles often provide an optimal balance of reactivity, stability, and cost for many applications. The less reactive but often more readily available chloro-isoxazoles can be effectively utilized with the aid of modern, highly active catalyst systems.

Furthermore, the electronic properties of the isoxazole ring dictate the regiochemical outcome of these reactions, with the C4 position being the most susceptible to functionalization. This knowledge allows for the strategic design of sequential cross-coupling reactions on polyhalogenated isoxazoles.

Future research in this area will likely focus on the development of even more active and versatile palladium catalysts, as well as catalysts based on more abundant and less expensive base metals, that can efficiently couple chloro- and even fluoro-isoxazoles under mild conditions. Such advancements will continue to expand the synthetic chemist's toolkit for the construction of novel isoxazole-containing molecules with potential applications in medicine and materials science.

References

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, isoxazole derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents. Their versatile biological activities, ranging from anti-inflammatory to anticancer properties, have cemented their importance in drug discovery pipelines. The synthesis of novel compounds from readily available starting materials like 5-iodo-3-methylisoxazole is a common strategy to explore new chemical space. However, the journey from a successful synthesis to a confirmed molecular structure is fraught with potential ambiguities. This guide provides a comprehensive comparison of key analytical techniques for the unambiguous structural validation of novel isoxazole derivatives, grounded in practical insights and established scientific principles.

The Critical Importance of Structural Validation

The seemingly subtle placement of a substituent or an unexpected molecular rearrangement can drastically alter a compound's biological activity and pharmacokinetic profile. For isoxazole derivatives, potential pitfalls include regioisomeric uncertainty in substitution reactions and the possibility of ring-opening or rearrangement under certain reaction conditions. Therefore, a multi-faceted and rigorous approach to structural elucidation is not just good practice; it is a scientific necessity to ensure the integrity and reproducibility of research findings.

A Comparative Analysis of Key Validation Techniques

The choice of analytical technique is a critical decision in the workflow of structural validation. Each method offers a unique lens through which to view the molecular architecture of a novel compound. Here, we compare the three most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Table 1: Comparative Overview of Analytical Techniques
FeatureNMR SpectroscopyMass SpectrometrySingle-Crystal X-ray Diffraction
Information Provided Detailed atomic connectivity, stereochemistry, and dynamic properties.Molecular weight, elemental composition, and fragmentation patterns.Precise 3D atomic arrangement in the solid state.
Sample Requirements Soluble sample (1-10 mg), relatively pure.Small sample amount (ng to µg), can be coupled to chromatography for mixture analysis.High-quality single crystal.
Strengths Unambiguous determination of isomeric structures.High sensitivity and accuracy in mass determination.The "gold standard" for absolute structure determination.
Limitations Can be complex to interpret for large molecules, requires pure samples.Does not provide information on atomic connectivity or stereochemistry.Crystal growth can be a significant bottleneck.
Typical Application Primary tool for routine structural confirmation.Confirmation of molecular formula and identification of byproducts.Definitive proof of structure when other methods are inconclusive.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of small molecule characterization, providing a wealth of information about the chemical environment of each atom in a molecule. For derivatives of this compound, a combination of 1D and 2D NMR experiments is essential for unambiguous structure determination.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved to avoid line broadening.

  • 1D NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum to assess purity and identify the major proton signals.

    • Acquire a carbon-13 (¹³C) NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR Acquisition (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. This is particularly useful for identifying adjacent protons on a substituent chain.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. This is invaluable for assigning carbon resonances and confirming the connectivity of substituent groups to the isoxazole core.

  • Data Interpretation:

    • Analyze the cross-peaks in the COSY spectrum to establish proton-proton connectivity.

    • Use the HSQC spectrum to assign the chemical shifts of the carbon atoms directly bonded to protons.

    • Integrate this information to build a complete picture of the molecule's covalent framework.

Why both COSY and HSQC? While ¹H NMR provides a starting point, its 1D nature can lead to ambiguity in complex molecules. COSY resolves this by showing which protons are "talking" to each other, establishing a connectivity map. However, this only links protons. HSQC bridges the gap to the carbon skeleton, confirming which proton is attached to which carbon. This dual-pronged approach provides a self-validating system for determining the covalent structure.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound with high accuracy. This information is crucial for confirming the elemental composition and, by extension, the molecular formula.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The choice of solvent will depend on the ionization technique used.

  • Ionization:

    • Electrospray ionization (ESI) is a common choice for polar molecules like many isoxazole derivatives, as it is a "soft" ionization technique that minimizes fragmentation.

  • Mass Analysis:

    • Analyze the sample using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

    • These instruments can measure mass-to-charge ratios with high precision, allowing for the determination of the elemental composition.

  • Data Analysis:

    • Compare the experimentally determined exact mass to the theoretical masses of possible molecular formulas.

    • The difference, measured in parts per million (ppm), should be very small (typically <5 ppm) for a confident assignment.

HRMS provides a critical checkpoint in the validation process. If the experimentally determined molecular formula does not match the expected formula based on the synthetic scheme, it immediately flags a potential issue, such as an unexpected reaction or the presence of an impurity. This acts as a self-validating system, preventing the misinterpretation of other data.

Single-Crystal X-ray Diffraction: The Definitive Answer

When NMR and MS data are ambiguous, or when absolute stereochemistry needs to be determined, single-crystal X-ray diffraction is the gold standard. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions.

  • Crystal Growth:

    • This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • A variety of solvents and solvent combinations should be screened to find conditions that yield high-quality, single crystals.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is used to solve the phase problem and generate an initial electron density map.

    • A molecular model is built into the electron density map and refined to obtain the final crystal structure.

The principles of X-ray diffraction and its application in chemistry are well-established. For a deeper understanding of the theory and practice, readers are referred to authoritative texts such as "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood.

Visualizing the Workflow

A logical and systematic workflow is crucial for the efficient and accurate validation of novel compounds. The following diagram illustrates a typical workflow, starting from a purified compound.

Structural Validation Workflow cluster_initial Initial Analysis cluster_decision Decision Point cluster_final Final Confirmation start Purified Compound nmr 1D/2D NMR Spectroscopy start->nmr ms High-Resolution Mass Spectrometry start->ms decision Structure Confirmed? nmr->decision ms->decision confirmed Structure Validated decision->confirmed Yes ambiguous Ambiguous/Inconclusive decision->ambiguous No xray X-ray Crystallography ambiguous->xray xray->confirmed

Caption: A typical workflow for the structural validation of a novel compound.

Conclusion

The structural validation of novel compounds synthesized from this compound requires a multi-pronged analytical approach. While NMR spectroscopy provides the foundational information on atomic connectivity, and mass spectrometry serves as a crucial check for molecular formula, single-crystal X-ray diffraction remains the ultimate arbiter in cases of ambiguity. By judiciously applying these techniques and understanding their inherent strengths and limitations, researchers can confidently and accurately elucidate the structures of their novel isoxazole derivatives, paving the way for further investigation into their biological potential.

A Senior Application Scientist's Guide to Bioactivity Screening of Isoxazole Libraries Derived from 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide provides an in-depth technical comparison of bioactivity screening for isoxazole libraries, with a particular focus on those synthesized from the versatile building block, 5-iodo-3-methylisoxazole. As your senior application scientist, I will not only detail the "how" but also the critical "why" behind the experimental choices, ensuring a robust and self-validating approach to your screening campaigns.

The Strategic Advantage of this compound in Library Synthesis

The choice of starting material is a critical determinant of the diversity and novelty of a small molecule library. This compound is an excellent starting point for library synthesis due to the reactivity of the C-I bond, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of substituents at the 5-position of the isoxazole ring, generating a library of 3,5-disubstituted isoxazoles with diverse chemical functionalities.

The general workflow for the synthesis of such a library is depicted below. The key step is the palladium-catalyzed cross-coupling reaction, such as the Suzuki, Sonogashira, or Heck reaction, which allows for the formation of new carbon-carbon bonds.[4]

G cluster_0 Library Synthesis from this compound start This compound pd_coupling Palladium-Catalyzed Cross-Coupling Reactions start->pd_coupling library Library of 3,5-Disubstituted Isoxazoles pd_coupling->library substituents Diverse Building Blocks (e.g., Boronic Acids, Alkynes, Alkenes) substituents->pd_coupling

Caption: Workflow for generating a diverse isoxazole library.

Comparative Bioactivity Screening: A Multi-pronged Approach

A successful screening campaign requires a carefully selected panel of assays that are relevant to the desired therapeutic area. Here, we compare three common screening paradigms for an isoxazole library: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity Screening

Isoxazole derivatives have shown significant potential as anticancer agents by targeting various pathways, including the induction of apoptosis and the inhibition of kinases.[5]

Experimental Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This assay is a widely used colorimetric method to assess cell viability and is a primary screening tool for anticancer compounds.[5]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add the isoxazole library compounds at a final concentration of 10 µM to each well. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Table 1: Representative Anticancer Screening Data for a Hypothetical Isoxazole Library

Compound IDStructure (R-group at C5)Cell Viability (%) at 10 µMIC50 (µM)
ISOX-001Phenyl85.2> 50
ISOX-0024-Chlorophenyl42.18.5
ISOX-0034-Methoxyphenyl35.85.2
ISOX-0042-Naphthyl21.52.1
Doxorubicin(Positive Control)15.30.8

Expert Insight: The data in Table 1 illustrates a common trend in structure-activity relationships (SAR) for isoxazole anticancer agents, where aromatic substituents with varying electronic and steric properties can significantly influence potency. The higher potency of ISOX-003 and ISOX-004 suggests that further exploration of electron-donating groups and extended aromatic systems at the C5 position is warranted.

Antimicrobial Activity Screening

The isoxazole ring is a key component of several antibacterial drugs, making this a promising area for library screening.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) at a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • Serial Dilution: Perform a two-fold serial dilution of the isoxazole library compounds in a 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 2: Representative Antimicrobial Screening Data

Compound IDStructure (R-group at C5)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
ISOX-005Thien-2-yl1632
ISOX-006Pyridin-3-yl816
ISOX-0074-Fluorophenyl32> 64
Vancomycin(Positive Control)1> 128
Ciprofloxacin(Positive Control)0.50.25

Expert Insight: The results in Table 2 suggest that heterocyclic substituents at the C5 position may confer better antibacterial activity compared to simple substituted phenyl rings. The improved activity against the Gram-positive S. aureus over the Gram-negative E. coli is a common observation and may guide further optimization efforts towards improving Gram-negative penetration.

Anti-inflammatory Activity Screening

Certain isoxazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzymes with the isoxazole library compounds at various concentrations for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a 10-minute incubation, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound and determine the IC50 values.

Table 3: Representative Anti-inflammatory Screening Data

Compound IDStructure (R-group at C5)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
ISOX-0084-(Methylsulfonyl)phenyl25.11.220.9
ISOX-0093,4-Dichlorophenyl15.80.819.8
ISOX-0104-Trifluoromethylphenyl30.52.512.2
Celecoxib(Positive Control)15.20.05304

Expert Insight: A key objective in the development of anti-inflammatory drugs is to achieve selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects. The data in Table 3 demonstrates how different substituents can modulate both potency and selectivity. The sulfonylphenyl group in ISOX-008, a common feature in selective COX-2 inhibitors, confers good selectivity.

Hit Validation and Prioritization: A Logical Cascade

The primary screen identifies "hits," but these require further validation to eliminate false positives and to prioritize the most promising candidates for lead optimization.

G cluster_1 Hit Validation and Prioritization Workflow primary_screen Primary High-Throughput Screen hit_confirmation Hit Confirmation (Re-testing of Actives) primary_screen->hit_confirmation dose_response Dose-Response Curves (IC50/EC50 Determination) hit_confirmation->dose_response secondary_assays Secondary Assays (e.g., Orthogonal Assays, Selectivity Profiling) dose_response->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis lead_candidates Lead Candidates sar_analysis->lead_candidates

Caption: A typical workflow for validating and prioritizing hits.

This systematic approach ensures that resources are focused on compounds with the highest potential for further development. The structure-activity relationship (SAR) analysis at this stage is crucial for understanding which chemical features are driving the observed biological activity and for designing the next generation of more potent and selective compounds.

Conclusion

The strategic use of this compound as a versatile starting material allows for the efficient generation of diverse isoxazole libraries. A well-designed bioactivity screening campaign, employing a panel of relevant assays and a logical hit validation cascade, is essential for unlocking the therapeutic potential of these compounds. This guide provides a framework for researchers to confidently navigate the complexities of library synthesis and screening, ultimately accelerating the discovery of novel drug candidates. The key to success lies not just in the execution of protocols but in the thoughtful interpretation of data and the iterative process of design, synthesis, and testing.

References

A Senior Application Scientist's Guide to Heterocyclic Scaffolds: Comparing 5-Iodo-3-methylisoxazole Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of core building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Heterocyclic compounds, particularly five- and six-membered rings, form the backbone of a vast number of approved pharmaceuticals.[1][2][3][4][5] Among these, 5-Iodo-3-methylisoxazole has emerged as a particularly versatile and valuable scaffold. The presence of the iodine atom at the 5-position provides a reliable synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.[6]

This guide, intended for researchers and professionals in drug development, provides an in-depth comparison of this compound with other common heterocyclic building blocks. We will move beyond a simple catalog of features to explore the causal relationships between structure, reactivity, and biological implications, supported by experimental data and established chemical principles. Our focus is to provide a framework for rational decision-making in scaffold selection during the molecular design process.

The Unique Profile of the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[3] This arrangement confers a unique set of electronic and physicochemical properties. The ring is electron-deficient, which influences its reactivity and its interactions with biological targets. Unlike aromatic systems that are rich in π-electrons, the isoxazole core is less prone to oxidative metabolism, potentially enhancing the metabolic stability of a drug candidate. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at a target protein. The integration of an isoxazole ring can offer improved physicochemical properties, making it a popular moiety in compound design.[4][5]

Reactivity and Synthetic Versatility: The Role of the Iodine Handle

The true synthetic power of this compound lies in the C-I bond. The iodine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is arguably the most widely used cross-coupling reaction in pharmaceutical research due to its mild conditions and tolerance of a wide range of functional groups.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction provides insight into the critical experimental parameters.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Intermediate R¹-Pd(II)L₂-R² Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 RX R¹-X (this compound) RX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal Product R¹-R² (Coupled Product) Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle is initiated by the oxidative addition of the iodo-isoxazole to a Pd(0) complex. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands. Following this, transmetalation occurs, where the organic group from the boronic acid derivative is transferred to the palladium center. This step requires activation of the organoboron species by a base. The final step is reductive elimination , where the two organic fragments are coupled, forming the desired product and regenerating the active Pd(0) catalyst.[7]

Comparative Analysis with Alternative Heterocyclic Building Blocks

The choice of a heterocyclic core extends beyond mere synthetic accessibility; it is a critical decision that impacts a molecule's biological activity, selectivity, and ADME properties. This is the central tenet of bioisosteric replacement, a strategy in medicinal chemistry where one functional group or scaffold is replaced by another to enhance desired properties while maintaining biological activity.[8]

Bioisosteres cluster_0 Core Scaffold cluster_1 Bioisosteric Replacements for X Core X Isoxazole This compound Core:f1->Isoxazole Pyrazole Iodo-pyrazole Core:f1->Pyrazole Pyridine Iodo-pyridine Core:f1->Pyridine Thiazole Iodo-thiazole Core:f1->Thiazole

Caption: Bioisosteric replacement strategy for a core scaffold.

Isoxazole vs. Pyrazole

Pyrazoles are constitutional isomers of isoxazoles, featuring two adjacent nitrogen atoms. This seemingly small change has significant consequences.

  • Hydrogen Bonding: Pyrazoles possess a hydrogen bond donor (the N-H group) in addition to a hydrogen bond acceptor, whereas isoxazoles are only acceptors. This can fundamentally alter the binding mode of a compound within a protein's active site.

  • Reactivity & Stability: Both iodo-isoxazoles and iodo-pyrazoles are effective substrates in cross-coupling reactions. Some studies have found that pyrazole derivatives can offer improved stability and potent biological activity compared to isoxazole counterparts in specific contexts.[9] For instance, in the development of 20-HETE synthase inhibitors, both isoxazole and pyrazole derivatives showed potent and selective activities with good stability.[9]

  • Physicochemical Properties: The N-H group in pyrazoles can lead to higher polarity and potentially different solubility and permeability profiles compared to the corresponding isoxazoles.

Isoxazole vs. Pyridine

Comparing the five-membered isoxazole to the six-membered pyridine ring introduces differences in geometry, size, and electronics.

  • Vectorial Properties: The arrangement of substituents around a six-membered ring provides different exit vectors compared to a five-membered ring. This is a critical consideration for orienting functional groups into specific pockets of a binding site.

  • Basicity: Pyridine (pKa ≈ 5.2) is significantly more basic than isoxazole. This can be advantageous for forming salt forms to improve solubility but can also lead to undesirable off-target effects, such as hERG channel inhibition.

  • Metabolic Stability: The pyridine ring can be susceptible to oxidation by cytochrome P450 enzymes. The isoxazole ring is often considered more metabolically robust.

  • Chemical Interconversion: Interestingly, synthetic routes exist to convert isoxazoles into substituted pyridines through inverse electron-demand hetero-Diels-Alder reactions, highlighting the chemical relationship between these two scaffolds.[10][11]

Quantitative Comparison of Reactivity in Suzuki-Miyaura Coupling

To provide a tangible comparison, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various iodo-heterocycles with 4-methoxyphenylboronic acid under standardized conditions.

EntryHeterocyclic HalideProductYield (%)
1This compound5-(4-Methoxyphenyl)-3-methylisoxazole92%
21-Methyl-4-iodopyrazole1-Methyl-4-(4-methoxyphenyl)pyrazole88%
32-Iodopyridine2-(4-Methoxyphenyl)pyridine95%
42-Iodothiazole2-(4-Methoxyphenyl)thiazole85%

Note: Yields are representative and collated from various sources for illustrative purposes. Actual yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

Analysis: The data indicates that this compound is a highly effective substrate for Suzuki-Miyaura coupling, providing yields comparable to the highly reactive 2-iodopyridine. While iodo-pyrazoles and iodo-thiazoles are also competent coupling partners, they may require more optimization to achieve equivalent efficiency. The choice of catalyst and ligand system is crucial; for instance, sterically hindered and electron-rich ligands often improve reaction rates and yields for less reactive substrates.[12]

Experimental Protocols

A trustworthy protocol is a self-validating one. The following section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Reagent Preparation - Add iodo-heterocycle, boronic acid, and base to a dry reaction vial. start->reagents inert 2. Inert Atmosphere - Seal vial. Evacuate and backfill with Argon or Nitrogen (3x). reagents->inert solvent_cat 3. Add Solvent & Catalyst - Add degassed solvent. - Add catalyst/ligand solution. inert->solvent_cat reaction 4. Reaction - Heat to specified temperature with vigorous stirring. solvent_cat->reaction monitoring 5. Monitoring - Track progress via TLC or LC-MS. reaction->monitoring workup 6. Work-up - Cool to RT. - Dilute with organic solvent. - Wash with aqueous solution. monitoring->workup purification 7. Purification - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. workup->purification end End Product purification->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Inerting the Atmosphere: The vial is sealed with a septum cap. The atmosphere is removed under vacuum and the vial is backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) is added via syringe. A solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) is then added. The choice of catalyst is critical; air-stable precatalysts like Pd(OAc)₂ with appropriate ligands (e.g., SPhos, XPhos) are often preferred for reproducibility.[13]

  • Reaction: The reaction mixture is placed in a preheated oil bath at the desired temperature (typically 80-100 °C) and stirred vigorously for the specified time (typically 2-16 hours).

  • Monitoring: The reaction progress is monitored by withdrawing small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine to remove inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to afford the pure coupled product.

Conclusion

This compound stands as a premier building block in medicinal chemistry, offering a powerful combination of synthetic versatility and favorable physicochemical properties. Its high reactivity in cornerstone reactions like the Suzuki-Miyaura coupling makes it an attractive starting point for the rapid generation of diverse compound libraries.

The decision to use this compound over alternatives like iodo-pyrazoles or iodo-pyridines should be context-driven. The key differentiators lie in hydrogen bonding capabilities, basicity, metabolic stability, and the specific geometric constraints of the target protein. While pyrazoles offer additional hydrogen bond donor capacity and pyridines provide a different spatial arrangement and basicity, the isoxazole core often presents a more metabolically stable and less basic option, which can be crucial for optimizing a drug candidate's overall profile. By understanding the fundamental trade-offs outlined in this guide, researchers can make more informed and strategic decisions in the art of molecular design.

References

The Strategic Advantage of 5-Iodo-3-methylisoxazole in High-Throughput Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced landscape of drug discovery and materials science, the efficiency of compound library synthesis is paramount. The strategic selection of building blocks is a critical determinant of success in combinatorial chemistry, directly impacting reaction conditions, yields, and the diversity of accessible molecular architectures. This guide provides an in-depth technical comparison of 5-Iodo-3-methylisoxazole with its halogenated counterparts, furnishing researchers, scientists, and drug development professionals with the supporting data to leverage its advantages in their synthetic endeavors.

The Isoxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Its utility as a versatile scaffold stems from its metabolic stability and the capacity of its derivatives to engage in a variety of non-covalent interactions with biological targets.[3] The facile synthesis and functionalization of the isoxazole core make it an attractive building block for the construction of large and diverse compound libraries.[1][4]

The Halogen Handle: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the bedrock of modern combinatorial chemistry. The efficiency of these transformations is critically dependent on the nature of the halogen substituent on the heterocyclic building block. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl, a trend governed by the bond dissociation energies of the carbon-halogen bond.[5][6] The weaker carbon-iodine bond is more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[5]

This enhanced reactivity of iodo-substituted heterocycles, such as this compound, translates to several key advantages in a high-throughput synthesis setting:

  • Milder Reaction Conditions: The lower activation energy required for the oxidative addition of the C-I bond allows for reactions to be conducted at lower temperatures. This is particularly beneficial when working with thermally sensitive substrates or when aiming to minimize side reactions.

  • Shorter Reaction Times: The faster rate of the oxidative addition step leads to a more rapid overall catalytic cycle, significantly reducing the time required to complete the reaction. This is a crucial factor in the context of generating large compound libraries where speed is of the essence.

  • Higher Yields: The increased efficiency of the coupling reaction often translates to higher yields of the desired product, maximizing the output from precious starting materials.

  • Greater Functional Group Tolerance: The milder conditions afforded by the use of iodo-substituted building blocks can lead to a broader tolerance of various functional groups within the coupling partners.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the practical advantages of this compound, this section presents a comparative analysis of its expected performance against its bromo and chloro analogs in three seminal palladium-catalyzed cross-coupling reactions. While direct, side-by-side experimental data for this specific set of compounds is not always available in the public domain, the following data is extrapolated from established reactivity principles and studies on structurally similar heterocyclic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7]

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

Halogen at C5Arylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Iodo Phenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O802>90
Bromo Phenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O100870-80
Chloro Phenylboronic acidPd(PCy₃)₂ (5 mol%)K₃PO₄Toluene11024<40

Data is extrapolated based on general reactivity trends and published results for similar heterocyclic systems.[5][8][9][10]

The superior performance of the iodo-substituted isoxazole is evident, achieving a high yield in a significantly shorter time and at a lower temperature compared to its bromo and chloro counterparts.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).

  • Purge the reaction mixture with an inert gas (e.g., Argon) for 15-20 minutes.

  • Heat the mixture to 80°C with vigorous stirring under an inert atmosphere for 2 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, and Base B Add Pd Catalyst A->B C Add Solvents B->C D Degas with Inert Gas C->D E Heat to 80°C D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product Library_Synthesis cluster_coupling Parallel Cross-Coupling start Immobilized 3-Methylisoxazole iodination Iodination start->iodination split Split Resin iodination->split suzuki Suzuki Coupling (Arylboronic Acids) split->suzuki heck Heck Reaction (Alkenes) split->heck sonogashira Sonogashira Coupling (Alkynes) split->sonogashira pool Pool Resin cleavage Cleavage from Resin pool->cleavage library Diverse Isoxazole Library cleavage->library suzuki->pool heck->pool sonogashira->pool

References

A Comparative Guide to the In Vitro and In Vivo Target Validation of 5-Iodo-3-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on the systematic validation of biological targets for novel 5-Iodo-3-methylisoxazole derivatives. We will move beyond a simple recitation of protocols to a deeper analysis of the experimental choices, data interpretation, and the construction of a scientifically rigorous validation cascade. For the purpose of this guide, we will hypothesize that our lead compound, designated IMX-21 , has been identified through a high-throughput screen as a potential inhibitor of Bruton's tyrosine kinase (BTK) , a clinically validated target in B-cell malignancies and autoimmune diseases. This guide will compare IMX-21's performance against a well-established BTK inhibitor, Ibrutinib .

Part 1: The Foundation - In Vitro Target Validation

The initial phase of target validation is to unequivocally demonstrate that our compound directly interacts with the intended target and elicits a functional consequence in a controlled, cell-free or cellular environment. This phase is critical for establishing a direct mechanism of action and weeding out compounds that act through non-specific or off-target effects.

Biochemical Assays: Confirming Direct Target Engagement and Potency

The first question to answer is fundamental: Does IMX-21 physically bind to and inhibit the activity of purified BTK protein?

This assay is a robust method for quantifying the binding affinity of a test compound to a kinase of interest. It relies on Förster Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled kinase inhibitor (tracer) that binds to the ATP-binding site. A compound that displaces the tracer will disrupt FRET, leading to a decrease in the emission signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute IMX-21 and Ibrutinib in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase-Tracer Mixture: Prepare a solution containing the BTK enzyme and the Alexa Fluor™-labeled tracer.

  • Assay Plate Setup: Add 5 µL of the diluted compounds (IMX-21, Ibrutinib) or DMSO (vehicle control) to the wells of a 384-well plate.

  • Reaction Initiation: Add 5 µL of the kinase-tracer mixture to each well.

  • Antibody Addition: Add 5 µL of the europium-labeled antibody solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emissions at 615 nm and 665 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

CompoundTargetAssay TypeIC50 (nM)Hill Slope
IMX-21 (Hypothetical) BTKTR-FRET Binding15.2-1.1
Ibrutinib (Reference) BTKTR-FRET Binding0.5-1.0

Interpretation: The hypothetical data indicate that IMX-21 binds to BTK with a nanomolar IC50, though it is approximately 30-fold less potent than the reference compound, Ibrutinib. The Hill slope close to -1 suggests a 1:1 binding stoichiometry, which is a favorable characteristic.

Cellular Assays: Verifying Target Engagement and Functional Effects

Demonstrating binding to a purified protein is necessary but not sufficient. We must confirm that IMX-21 can engage BTK in a complex cellular environment and inhibit its downstream signaling.

BTK activation involves autophosphorylation at tyrosine 223 (pBTK Y223). A potent inhibitor should block this event in a dose-dependent manner. We will use a human B-cell lymphoma line, such as TMD8, which exhibits constitutive BTK signaling.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture TMD8 cells to a density of 1x10^6 cells/mL. Treat the cells with increasing concentrations of IMX-21 or Ibrutinib for 2 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20 µg of each lysate on a 10% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Probe with primary antibodies against pBTK (Y223) and total BTK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry: Quantify the band intensities and normalize the pBTK signal to the total BTK signal.

G cluster_0 Cell Line Preparation cluster_1 Compound Treatment cluster_2 Biochemical Analysis cluster_3 Data Interpretation A Culture TMD8 Cells (B-Cell Lymphoma) B Plate Cells for Treatment A->B C Dose-Response Treatment (IMX-21 vs. Ibrutinib) B->C D Incubate for 2 Hours C->D E Cell Lysis & Protein Quantification D->E F Western Blot for pBTK (Y223) & Total BTK E->F G Densitometry & Normalization F->G H Calculate Cellular IC50 G->H I Confirm On-Target Downstream Inhibition H->I

Caption: Workflow for assessing cellular BTK inhibition.

CompoundTargetAssayCellular IC50 (nM)
IMX-21 (Hypothetical) pBTK (Y223)Western Blot150
Ibrutinib (Reference) pBTK (Y223)Western Blot8

Interpretation: IMX-21 inhibits BTK autophosphorylation in a cellular context, confirming it can cross the cell membrane and engage its target. The rightward shift in potency from the biochemical assay (15.2 nM) to the cellular assay (150 nM) is common and can be attributed to factors like cell permeability, plasma protein binding in the media, and cellular ATP competition.

Part 2: The Proof - In Vivo Target Validation

Successful in vitro activity is a prerequisite, but the ultimate test of a therapeutic agent is its performance within a living organism. In vivo studies are designed to answer critical questions about target engagement, pharmacodynamics (PD), and efficacy in a disease-relevant model.

Pharmacodynamic (PD) Studies: Confirming Target Engagement In Vivo

Before assessing anti-tumor efficacy, we must confirm that IMX-21 can reach the tumor and inhibit BTK at tolerable doses.

A TMD8 xenograft model in immunodeficient mice is an excellent choice. After tumors are established, mice are treated with a single dose of IMX-21 or Ibrutinib. Tumors and spleen (a pharmacologically relevant tissue) are harvested at various time points to assess BTK phosphorylation.

Step-by-Step Methodology:

  • Model Development: Subcutaneously implant TMD8 cells into the flank of NSG mice. Allow tumors to grow to an average volume of 150-200 mm³.

  • Dosing: Randomize mice into groups and administer a single oral dose of vehicle, IMX-21 (e.g., 30 mg/kg), or Ibrutinib (e.g., 10 mg/kg).

  • Tissue Collection: At specific time points post-dose (e.g., 2, 8, 24 hours), euthanize cohorts of mice and harvest both the tumor and the spleen.

  • Lysate Preparation: Immediately snap-freeze tissues in liquid nitrogen. Prepare protein lysates as described in the Western Blot protocol.

  • Analysis: Perform Western Blot analysis for pBTK (Y223) and total BTK.

  • Data Interpretation: Quantify the reduction in pBTK signal relative to the vehicle-treated group at each time point to determine the extent and duration of target inhibition.

Efficacy Studies: Linking Target Inhibition to Therapeutic Outcome

The final validation step is to demonstrate that sustained target inhibition by IMX-21 leads to a therapeutic benefit, such as tumor growth inhibition.

This experiment uses the same TMD8 xenograft model but involves chronic daily dosing to assess the impact on tumor progression.

Step-by-Step Methodology:

  • Model Development: Establish TMD8 xenograft tumors as described above.

  • Treatment Initiation: Once tumors reach ~150 mm³, randomize mice into treatment groups: Vehicle, IMX-21 (e.g., 30 mg/kg, daily), and Ibrutinib (e.g., 10 mg/kg, daily).

  • Monitoring: Measure tumor volume with calipers three times per week and monitor animal body weight as a measure of toxicity.

  • Study Endpoint: Continue dosing for 21-28 days or until tumors in the vehicle group reach a predetermined endpoint size.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

G cluster_0 Model Establishment cluster_1 Pharmacodynamic (PD) Study cluster_2 Efficacy Study cluster_3 Conclusion A Implant TMD8 Cells in NSG Mice B Tumor Growth to ~150 mm³ A->B C Single Dose Administration (Vehicle, IMX-21) B->C G Chronic Daily Dosing (21-28 Days) B->G D Harvest Tumors at 2, 8, 24 Hours C->D E Analyze pBTK/BTK Ratio D->E F Confirm Target Inhibition E->F J Link Target Engagement to Anti-Tumor Efficacy F->J H Monitor Tumor Volume & Body Weight G->H I Calculate Tumor Growth Inhibition (%TGI) H->I I->J

Caption: The sequential workflow for in vivo target validation.

Treatment GroupDosing% TGI (End of Study)Body Weight Change (%)
Vehicle Daily Oral0% (Control)+5%
IMX-21 (Hypothetical) 30 mg/kg, Daily75%-2%
Ibrutinib (Reference) 10 mg/kg, Daily95%-4%

Interpretation: The hypothetical data show that chronic administration of IMX-21 results in significant tumor growth inhibition (75% TGI), strongly suggesting that the observed in vitro BTK inhibition translates to in vivo anti-tumor activity. While not as potent as Ibrutinib at the tested doses, IMX-21 demonstrates a clear therapeutic effect with minimal impact on body weight, indicating a good tolerability profile.

Conclusion

This guide outlines a systematic, multi-faceted approach to the validation of a biological target for a novel this compound derivative, IMX-21. By progressing logically from direct biochemical binding to cellular pathway inhibition and finally to in vivo pharmacodynamics and efficacy, we can build a robust data package. This cascade of experiments provides compelling evidence that the therapeutic effects of IMX-21 are mediated through the on-target inhibition of BTK, justifying its further development as a potential therapeutic agent.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical reagents. The integrity of our research is intrinsically linked to the safety and environmental stewardship we practice in our laboratories. This guide provides a detailed protocol for the proper disposal of 5-iodo-3-methylisoxazole, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure personnel safety, maintain regulatory compliance, and protect our environment. The causality behind each step is explained to foster a deep understanding of not just what to do, but why it is the validated and trusted method.

Part 1: Hazard Profile and Waste Classification

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound (CAS No. 126085-92-5) is an organic compound containing a carbon-iodine bond, which places it firmly in the category of halogenated organic compounds .[1][2][3]

Key Hazards:

  • Toxicological Properties: While specific toxicological data for this exact compound is not fully investigated, isoxazole derivatives can cause skin, eye, and respiratory irritation.[4][5] It is prudent to handle it as a potentially hazardous substance.

  • Thermal Decomposition: The primary concern during disposal, particularly via incineration, is the generation of hazardous decomposition products. During a fire or high-temperature incineration, irritating and highly toxic gases may be generated, including hydrogen iodide (HI), nitrogen oxides (NOx), and carbon monoxide (CO).[4][6] The formation of these acidic and toxic gases necessitates specialized disposal pathways.

Regulatory Classification: Due to the presence of iodine, this compound must be classified as a halogenated organic hazardous waste .[1][3] This classification dictates that it cannot be mixed with non-halogenated organic waste streams. The U.S. Environmental Protection Agency (EPA) heavily regulates the treatment and disposal of halogenated organic wastes, prioritizing methods that ensure their complete destruction to prevent environmental contamination.[7][8]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled safely from the point of generation to its final disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical in pure form or as waste, ensure you are wearing the following:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles (European standard - EN 166).[9]

  • Hand Protection: Chemically resistant protective gloves (e.g., nitrile). Inspect gloves for integrity before use.[9]

  • Body Protection: A standard laboratory coat. Ensure it is buttoned.

Step 2: Segregate Waste at the Source This is the most critical step in the disposal process.

  • Designate a Specific Waste Container: Use a container clearly and exclusively labeled "HALOGENATED ORGANIC WASTE".[1][10]

  • Never Mix with Other Waste Streams:

    • Non-Halogenated Organics: Mixing halogenated and non-halogenated waste complicates the disposal process. Non-halogenated solvents can often be recycled or incinerated under different conditions. Contaminating them with halogenated compounds necessitates the entire volume be treated as more hazardous and costly halogenated waste.[10]

    • Aqueous Waste: Do not dispose of this compound down the sink under any circumstances.[10] It is not readily biodegradable and can be toxic to aquatic life.

    • Acids and Bases: Avoid mixing with strong acids or bases in the same waste container to prevent potentially uncontrolled reactions.

Step 3: Container Management and Labeling

  • Container Integrity: The waste container must be in good condition, made of a compatible material (e.g., glass or polyethylene), and have a secure, tightly sealing threaded cap to be "vapor tight" and "spill proof."[10][11]

  • Proper Labeling: The waste container label must be filled out completely before the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound". Do not use abbreviations.[10]

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

  • Storage: Keep the waste container closed at all times except when actively adding waste.[10] Store it in a cool, dry, well-ventilated area, away from sources of ignition, and within a designated Satellite Accumulation Area (SAA).[6][11]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your full, properly labeled hazardous waste container.

  • Do not accumulate excessive amounts of waste. Follow your institution's guidelines for the maximum allowable volume in an SAA.

Part 3: Disposal Pathways and Spill Management

Primary Disposal Method: High-Temperature Incineration The accepted and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][7]

  • Why Incineration? This process achieves temperatures high enough (e.g., ~1200 K) to ensure the complete destruction of the isoxazole ring and the cleavage of the carbon-iodine bond.[12] The incinerators are equipped with sophisticated scrubbers and afterburners that neutralize the toxic and acidic gases (like HI and NOx) generated during combustion, preventing their release into the atmosphere.[7]

Emergency Spill Procedures In the event of a small spill in a laboratory setting:

  • Alert Personnel: Immediately notify others in the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Contain and Absorb: Absorb the spill with an inert material, such as dry sand, vermiculite, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated "HALOGENATED ORGANIC WASTE" container.[11] Use spark-proof tools if the material is dissolved in a flammable solvent.[11]

  • Clean: Decontaminate the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately. [10]

Visual and Tabular Summaries

Disposal Decision Workflow

The following diagram illustrates the logical steps for correctly segregating and disposing of this compound waste.

G start Generate Waste: This compound classify Is the compound a halogenated organic? start->classify segregate Segregate into a dedicated, labeled 'HALOGENATED ORGANIC WASTE' container. classify->segregate  Yes   no_mix DO NOT mix with: - Non-halogenated organics - Aqueous waste (sinks) - Acids/Bases segregate->no_mix dispose Arrange for pickup by EHS for disposal via licensed high-temperature incineration. segregate->dispose

Caption: Decision workflow for the proper disposal of this compound.

Quick Reference: Disposal and Safety Data

ParameterGuidelineRationale & Reference
Hazard Class Halogenated Organic Hazardous WasteContains a carbon-iodine bond, requiring specific disposal protocols under EPA regulations.[1][2]
Required PPE Safety goggles, nitrile gloves, lab coatTo prevent skin, eye, and clothing contact with a potentially irritating chemical.[4][9]
Container Material Glass or High-Density Polyethylene (HDPE)Must be chemically compatible and prevent leakage or vapor release.[10]
Incompatible Waste Non-halogenated organics, aqueous waste, strong acids/basesTo prevent dangerous reactions and cross-contamination of waste streams, which increases disposal costs.[1][10]
Primary Disposal Licensed High-Temperature IncinerationEnsures complete destruction of the compound and neutralization of hazardous byproducts like HI and NOx.[7][12]

References

Mastering the Safe Handling of 5-Iodo-3-methylisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher engaged in the synthesis and application of novel pharmaceutical compounds, the mastery of handling specialized reagents is paramount. 5-Iodo-3-methylisoxazole, a key building block in medicinal chemistry, demands a protocol-driven approach to safety that is both rigorous and intuitive. This guide moves beyond mere compliance, offering a framework for understanding the causality behind each safety recommendation, thereby fostering a culture of intrinsic laboratory safety.

Immediate Safety Profile: Understanding the Risks

This compound is classified as an irritant. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or fume.[1][3]

While comprehensive toxicological data is not fully available, the presence of the iodine atom and the isoxazole ring necessitates a cautious approach. Halogenated organic compounds can present additional toxicological and environmental hazards.[4] Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to mitigate these risks effectively.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential for the safe handling of this compound. The selection of appropriate PPE is contingent on the scale and nature of the procedure being undertaken.

Eye and Face Protection: The First Line of Defense

Due to the risk of serious eye irritation, robust eye protection is non-negotiable.[1][2][3]

  • Minimum Requirement: Safety glasses with side shields are the absolute minimum for any work involving this compound.

  • Recommended for Solution Work and Transfers: Chemical splash goggles should be worn when handling solutions or during any transfer process where splashing is a possibility.

  • Best Practice for Weighing and Large Quantities: A face shield, in conjunction with safety goggles, is strongly recommended when weighing out the solid (to protect against fine dust) or when working with larger quantities (>5g).[5]

Causality: The isoxazole moiety and its derivatives can be irritating to mucous membranes. The primary goal is to prevent any contact with the eyes, which are particularly sensitive. A face shield provides a broader barrier of protection against unexpected splashes or fine particulate dispersal.

Skin Protection: An Impermeable Barrier

Preventing skin contact is crucial to avoid irritation.[1][2][3]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling solids and for incidental contact with solutions. Always inspect gloves for tears or punctures before use. For prolonged handling or when working with solutions, consider double-gloving. After handling, gloves should be removed using the proper technique to avoid contaminating your skin, and disposed of as contaminated waste.[5][6]

  • Lab Coat: A clean, buttoned lab coat must be worn at all times to protect street clothes and underlying skin from contamination.

  • Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.

Respiratory Protection: Safeguarding Against Inhalation

The potential for respiratory tract irritation necessitates that this compound be handled in a well-ventilated area.[1][3]

  • Primary Engineering Control: All weighing and handling of this compound solid should be performed within a certified chemical fume hood.[7]

  • Respiratory Masks: If a fume hood is not available or if there is a risk of dust generation that cannot be controlled, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3][7]

Causality: Fine powders can easily become airborne. Inhalation of irritant dusts can lead to inflammation and discomfort of the respiratory tract. A fume hood provides a primary engineering control to capture and exhaust these particulates away from the user's breathing zone.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing Solid Safety Goggles & Face ShieldNitrile Gloves (double-gloving recommended), Lab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile Gloves, Lab CoatRequired: Chemical Fume Hood
Reaction Workup Chemical Splash GogglesNitrile Gloves, Lab CoatAs needed based on ventilation
Handling Spills Chemical Splash Goggles & Face ShieldHeavy-duty Chemical-resistant Gloves, Lab CoatNIOSH-certified respirator if significant dust is present

Experimental Workflow: A Step-by-Step Procedural Guide

The following workflow provides a procedural guide for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS & Protocol Area 2. Prepare Work Area (Fume Hood) Prep->Area PPE 3. Don Appropriate PPE Area->PPE Weigh 4. Weigh Compound (in Fume Hood) PPE->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Reaction 6. Conduct Experiment Transfer->Reaction Decon 7. Decontaminate Glassware Reaction->Decon Waste 8. Segregate & Label Waste Decon->Waste Doff 9. Doff PPE Correctly Waste->Doff

Caption: Standard workflow for handling this compound.

Operational Plan
  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[7]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Review the Safety Data Sheet (SDS) before starting work.

    • Don the appropriate PPE as detailed in the table above.

  • Handling:

    • When weighing the solid, do so in a fume hood to minimize the risk of inhaling any dust.[4]

    • Use a spatula for transfers. Avoid creating dust clouds.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[3][5]

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • For a small spill of solid, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place in a sealed container for disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For a larger spill, follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is mandatory to ensure environmental protection and regulatory compliance.

  • Waste Segregation:

    • All solid waste (e.g., contaminated gloves, weigh paper, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.[4]

    • The container must be in good condition and compatible with the chemical waste.

  • Final Disposal:

    • All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour any waste down the drain.

By adhering to these scientifically grounded protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-3-methylisoxazole
Reactant of Route 2
5-Iodo-3-methylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.